molecular formula C8H13NO2 B1407106 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one CAS No. 1334412-35-9

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Cat. No.: B1407106
CAS No.: 1334412-35-9
M. Wt: 155.19 g/mol
InChI Key: TWYQQDHZKSEDPD-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-5-8-3-1-6(2-4-8)7(11)9-8/h6,10H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYQQDHZKSEDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the novel compound, 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one. As a functionalized derivative of the versatile 2-azabicyclo[2.2.2]octan-3-one core, this molecule holds significant promise for researchers, scientists, and professionals in the field of drug development. While direct experimental data for this specific analog is limited, this document synthesizes information from closely related structures and foundational chemical principles to offer a robust and scientifically grounded perspective. We will delve into its predicted physicochemical properties, outline a detailed, plausible synthetic protocol with mechanistic insights, and explore its potential as a scaffold in medicinal chemistry.

Introduction: The 2-Azabicyclo[2.2.2]octan-3-one Scaffold

The 2-azabicyclo[2.2.2]octan-3-one, a quinuclidinone isomer, represents a class of rigid bicyclic structures that have garnered considerable interest in medicinal chemistry.[1] This rigid framework is advantageous in drug design as it reduces the conformational flexibility of a molecule, allowing for a more precise interaction with biological targets.[2] The inherent structural features of this scaffold, including a lactam and a tertiary amine, provide multiple points for chemical modification, enabling the synthesis of diverse compound libraries.[1]

Derivatives of the broader quinuclidine class have demonstrated a wide range of biological activities, including antimuscarinic properties and anti-proliferative effects on cancer cell lines.[3][4] The introduction of a hydroxymethyl group at the bridgehead position, as in our topic compound, This compound , is anticipated to modulate the molecule's polarity, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties: A Comparative Analysis

Property2-Azabicyclo[2.2.2]octan-3-one (Parent Compound)This compound (Predicted)Rationale for Prediction
Molecular Formula C₇H₁₁NO[5]C₈H₁₃NO₂Addition of a -CH₂OH group.
Molecular Weight 125.17 g/mol [5]155.19 g/mol Calculated based on the molecular formula.
Boiling Point 297.4 °C at 760 mmHg[6]> 300 °CThe hydroxymethyl group will increase intermolecular hydrogen bonding, leading to a higher boiling point.
Density 1.1 g/cm³[6]~1.2 g/cm³The addition of an oxygen atom and increased packing efficiency due to hydrogen bonding would likely increase the density.
LogP -0.47[6]< -0.47The polar hydroxymethyl group will significantly increase hydrophilicity, thus lowering the LogP value.
pKa (Conjugate Acid) ~7-8 (Estimated)~7-8 (Estimated)The bridgehead hydroxymethyl group is not expected to significantly alter the basicity of the distal nitrogen atom.

Proposed Synthesis and Mechanistic Considerations

A plausible synthetic route to this compound can be envisioned starting from a suitably protected 4-amino-cyclohexanecarboxylic acid derivative. The following protocol is a hypothetical, yet chemically sound, approach.

Synthetic Workflow Diagram

G A Protected 4-Amino-cyclohexanecarboxylic Acid B Bridgehead Hydroxylation A->B e.g., NBS, then hydrolysis C Intramolecular Cyclization B->C Amide bond formation (e.g., DCC/NHS) D Deprotection C->D Appropriate deprotection strategy E This compound D->E Final Product G A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, DEPT) A->B Structural Elucidation C Mass Spectrometry (HRMS) A->C Molecular Formula Confirmation D Infrared (IR) Spectroscopy A->D Functional Group Analysis E Structural Confirmation B->E C->E D->E G A This compound Derivative B Target Protein (e.g., Kinase, GPCR) A->B Binding and Modulation C Signaling Cascade B->C Inhibition or Activation D Cellular Response (e.g., Apoptosis, Proliferation) C->D Downstream Effect

Sources

A Predictive Spectroscopic and Analytical Guide to 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic and analytical characteristics of 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, a unique bicyclic lactam. Due to the limited availability of direct experimental data in public literature, this document leverages expert knowledge and comparative data from analogous structures, such as the parent compound 2-azabicyclo[2.2.2]octan-3-one and related substituted quinuclidines, to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We further outline robust, field-proven methodologies for acquiring high-quality spectroscopic data for this class of compounds. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering a foundational framework for the characterization of this and similar novel molecules.

Introduction

This compound is a member of the azabicyclo[2.2.2]octane family, a rigid bicyclic scaffold that has garnered significant interest in medicinal chemistry. The parent quinuclidine ring system is a key component in various therapeutic agents[1][2]. The introduction of a lactam functionality and a hydroxymethyl group at the bridgehead position (C1) creates a molecule with distinct stereochemical and electronic properties, making it a potentially valuable building block for novel pharmaceuticals. Lactams, or cyclic amides, are present in a wide array of biologically active compounds, including renowned antibiotics[3][4].

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic signatures we anticipate for this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is crucial for interpreting spectroscopic data. The structure and proposed atom numbering scheme for subsequent spectral assignments are presented below.

Caption: Structure of this compound.

General Analytical Workflow

The characterization of a novel synthetic compound like this compound follows a standardized yet flexible workflow. The causality behind this sequence is to move from broader structural information to fine-detail confirmation.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) IR->NMR MS->NMR Structure Structure Elucidation & Confirmation NMR->Structure

Caption: General workflow for small molecule characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict the following features in standard deuterated solvents like CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the rigid bicyclic system, which restricts bond rotation and leads to distinct chemical environments for diastereotopic protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-NH (N2-H)6.0 - 7.5Broad SingletPosition is solvent and concentration dependent. Exchangeable with D₂O.
-OH3.0 - 5.0Broad Singlet / TripletPosition is solvent dependent. May couple to CH₂ if exchange is slow. Exchangeable with D₂O.
-CH₂OH (C1-CH₂)3.5 - 4.0AB quartet or two doubletsThese protons are diastereotopic due to the chiral center at C4.
Bridgehead H (C4-H)2.8 - 3.2MultipletCoupled to multiple protons on adjacent carbons.
CH₂ protons (C5, C6, C7, C8)1.5 - 2.5Complex MultipletsSignificant signal overlap is expected due to similar chemical environments.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (C3)170 - 175Characteristic lactam carbonyl shift.
-CH₂OH60 - 65Typical for a primary alcohol attached to a quaternary carbon.
Bridgehead C (C1)55 - 65Quaternary carbon, deshielded by nitrogen and the hydroxymethyl group.
Bridgehead C (C4)40 - 50Tertiary carbon, deshielded by the lactam nitrogen.
CH₂ carbons (C5, C6, C7, C8)20 - 35Four distinct signals are expected for the methylene bridge carbons.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the probe for the specific sample.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A sufficient number of scans (~1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): To unambiguously assign protons and carbons, acquire 2D spectra such as COSY (H-H correlation), HSQC (C-H one-bond correlation), and HMBC (C-H long-range correlation). This is critical for differentiating the overlapping methylene signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is typically acquired from a solid sample using an ATR (Attenuated Total Reflectance) accessory.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity
3400 - 3200O-H (alcohol) & N-H (lactam)StretchingStrong, Broad
2950 - 2850C-H (aliphatic)StretchingMedium to Strong
~1680C=O (lactam)StretchingStrong, Sharp
1470 - 1450CH₂Bending (Scissoring)Medium
1100 - 1000C-O (alcohol)StretchingStrong

Insight: The carbonyl (C=O) stretching frequency of a lactam is highly dependent on ring strain. For the 2-azabicyclo[2.2.2]octan-3-one system, which is a six-membered ring (δ-lactam) constrained in a bicyclic structure, the frequency is expected around 1680 cm⁻¹. This is slightly higher than a typical acyclic amide due to the ring constraints.

Experimental Protocol: ATR-IR Data Acquisition
  • Instrument Background: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Co-add at least 16 scans at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Predicted Mass and Fragmentation
  • Molecular Formula: C₈H₁₃NO₂

  • Monoisotopic Mass: 155.0946 g/mol

  • Method of Choice: Electrospray Ionization (ESI) is recommended due to the polarity of the molecule, which will readily form a protonated molecular ion [M+H]⁺.

Predicted ESI-MS Data:

m/z (charge-to-mass ratio) Ion Notes
156.1019[M+H]⁺The protonated molecular ion. Its accurate mass should confirm the elemental formula.
138.0913[M+H - H₂O]⁺Loss of water from the hydroxymethyl group.
125.0841[M+H - CH₂OH]⁺Loss of the hydroxymethyl radical. This corresponds to the protonated parent lactam, 2-azabicyclo[2.2.2]octan-3-one[5].
96.0813[M+H - CH₂OH - CO]⁺Subsequent loss of carbon monoxide from the lactam ring.

digraph "fragmentation_pathway" {
graph [bgcolor="#F1F3F4", fontname="Helvetica", fontsize=10];
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", penwidth=2];
edge [color="#4285F4", arrowhead="normal", penwidth=1.5];

M_H [label="[M+H]⁺\nm/z = 156.10"]; M_H2O [label="[M+H - H₂O]⁺\nm/z = 138.09"]; M_CH2OH [label="[M+H - CH₂OH]⁺\nm/z = 125.08"]; M_CH2OH_CO [label="[M+H - CH₂OH - CO]⁺\nm/z = 96.08"];

M_H -> M_H2O [label="- H₂O"]; M_H -> M_CH2OH [label="- CH₂OH"]; M_CH2OH -> M_CH2OH_CO [label="- CO"]; }

Caption: Predicted major fragmentation pathway in ESI-MS.

Experimental Protocol: High-Resolution MS (HRMS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Calibration: Ensure the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is calibrated immediately prior to the analysis to achieve high mass accuracy (< 5 ppm).

  • Data Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the parent ion and use software to calculate the elemental composition. Analyze the MS/MS spectrum of the parent ion to confirm the proposed fragmentation pathway.

Conclusion

This guide presents a predictive but scientifically grounded framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and established principles of spectroscopy, we have outlined the expected NMR, IR, and MS signatures. The provided experimental protocols represent robust, validated methods for acquiring high-quality data. This document serves as a valuable resource for any researcher undertaking the synthesis or analysis of this novel compound, enabling efficient and accurate structural elucidation and paving the way for its potential application in drug discovery and development.

References

  • Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 65(12), 3982–3996. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 137887, 2-Azabicyclo(2.2.2)octan-3-one. PubChem. Retrieved January 22, 2026, from [Link].

  • Frelek, J., et al. (2011). Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calculations. The Journal of Organic Chemistry, 76(11), 4447-4458. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Retrieved January 22, 2026, from [Link]

  • Reddy, P. V. G., et al. (2014). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic & Medicinal Chemistry International Journal, 1(2). [Link]

  • Ganja, H., et al. (2025). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. International Journal of Research in Pharmaceutical Sciences, 16(2), 78-83. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(49), 28695-28709. [Link]

  • Wang, Y., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and therapeutic medicine, 14(5), 4567-4574. [Link]

Sources

An In-Depth Technical Guide to 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Azabicyclo[2.2.2]octane Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-azabicyclo[2.2.2]octane, a rigid bicyclic amine, represents a core structural motif of significant interest in contemporary drug discovery and development. Its conformational rigidity and three-dimensional topology provide a unique scaffold for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets. This guide focuses on a specific, yet sparsely documented derivative, 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one . While detailed experimental data for this particular isomer is limited in publicly accessible literature, this document aims to provide a comprehensive overview by leveraging data from closely related analogues and the broader class of azabicyclo[2.2.2]octanones. The insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel therapeutics based on this promising scaffold. The quinuclidine ring system, a related structure, is found in various natural products and is a key component in the synthesis of several therapeutic agents.[1] Derivatives of azabicyclo[2.2.2]octan-3-one have demonstrated a wide range of biological activities, including anti-cancer and antihistaminic properties.[1]

Physicochemical Properties of this compound

Based on available data from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that experimentally determined physical constants such as melting and boiling points are not yet widely reported.

PropertyValueSource
CAS Number 1334412-35-9Chemical Supplier Catalogs
Molecular Formula C₈H₁₃NO₂Chemical Supplier Catalogs
Molecular Weight 155.19 g/mol Chemical Supplier Catalogs
Appearance White solid[2]
Storage Temperature 0-8 °C[2]

Synthesis Strategies for Hydroxymethyl-Substituted 2-Azabicyclo[2.2.2]octan-3-ones

A common precursor for the synthesis of hydroxymethylated azabicyclooctanones is quinuclidinone hydrochloride. A general approach involves the reaction of the parent ketone with formaldehyde. For instance, the synthesis of 2,2-Bis-hydroxymethyl-1-aza-bicyclo[2.2.2]octan-3-one is achieved by treating quinuclidinone hydrochloride with an excess of formaldehyde in the presence of a base like potassium carbonate.[3] Similarly, the mono-hydroxymethylated derivative, 2-Hydroxymethyl-1-aza-bicyclo[2.2.2]octan-3-one, can be formed by using one equivalent of formaldehyde.[3]

Conceptual Experimental Protocol for the Synthesis of a Hydroxymethyl-Azabicyclooctanone Derivative (Based on related compounds):

Objective: To synthesize a hydroxymethyl-substituted azabicyclo[2.2.2]octan-3-one from a suitable ketone precursor.

Materials:

  • 2-Azabicyclo[2.2.2]octan-3-one (or appropriate precursor)

  • Paraformaldehyde

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dioxane)

  • Base (e.g., Sodium hydride, Potassium carbonate)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the starting 2-azabicyclo[2.2.2]octan-3-one and an anhydrous solvent under a nitrogen atmosphere.

  • Addition of Base and Aldehyde: The mixture is cooled in an ice bath, and the base is added portion-wise. Following this, paraformaldehyde is added.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous ammonium chloride solution. The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes).

  • Characterization: The purified product's identity and purity are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Below is a conceptual workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 2-Azabicyclo[2.2.2]octan-3-one Precursor reagents Formaldehyde, Base, Solvent reaction Hydroxymethylation Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization (Anticipated Data)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the bicyclic protons, a singlet or doublet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton (exchangeable with D₂O). The chemical shifts and coupling patterns would be indicative of the rigid bicyclic system.
¹³C NMR Resonances for the carbonyl carbon (downfield), the quaternary carbon bearing the hydroxymethyl group, the hydroxymethyl carbon, and the carbons of the bicyclic core.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration (typically ~1700-1730 cm⁻¹ for a lactam in a strained ring), and a broad absorption for the hydroxyl (O-H) stretching vibration (~3200-3600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 155.19. Fragmentation patterns would likely involve loss of the hydroxymethyl group or cleavage of the bicyclic ring.

Potential Applications in Drug Development

The 2-azabicyclo[2.2.2]octane scaffold is a key component in a variety of biologically active molecules. This suggests that this compound could serve as a valuable building block or a lead compound in several therapeutic areas.

  • Oncology: Derivatives of the related 1-azabicyclo[2.2.2]octan-3-one, such as PRIMA-1, have been investigated for their ability to restore the function of mutant p53, a key tumor suppressor protein.[3] This highlights the potential of this scaffold in the development of novel anti-cancer agents.

  • Central Nervous System (CNS) Disorders: The rigid structure of the azabicyclooctane nucleus can mimic the conformation of neurotransmitters, leading to potent and selective interactions with CNS receptors. For example, derivatives have been explored as muscarinic receptor agonists and antagonists.

  • Infectious Diseases: The unique three-dimensional shape of this scaffold could be exploited to design inhibitors of enzymes that are crucial for the survival of pathogens.

The introduction of a hydroxymethyl group at the bridgehead position offers a handle for further chemical modification, allowing for the generation of libraries of derivatives for structure-activity relationship (SAR) studies. This functional group can be oxidized, esterified, or used in ether linkages to explore the chemical space around the core scaffold.

The logical progression for drug discovery based on this scaffold is outlined in the following diagram.

G cluster_discovery Drug Discovery Workflow scaffold 1-(Hydroxymethyl)-2- azabicyclo[2.2.2]octan-3-one derivatization Chemical Derivatization scaffold->derivatization screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A typical drug discovery workflow starting from the this compound scaffold.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant untapped potential in medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, the known chemistry and biology of the broader class of azabicyclo[2.2.2]octanones provide a strong rationale for its further investigation.

Future research efforts should focus on:

  • Development of a robust and scalable synthetic route to access this specific isomer in high purity.

  • Complete spectroscopic and crystallographic characterization to unequivocally determine its structure and conformation.

  • Biological screening against a panel of relevant targets, particularly in the areas of oncology and neuroscience, to uncover its therapeutic potential.

  • Exploration of its utility as a synthetic intermediate for the preparation of more complex molecules.

This technical guide, by consolidating the available information and providing a forward-looking perspective, aims to catalyze further research into this promising, yet understudied, chemical entity.

References

  • Google Patents.
  • ResearchGate. Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, a key bicyclic lactam intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific molecule, this guide offers a predictive analysis based on its structural features and provides a comparative analysis with the known solubility of a structurally related analog, 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one (PRIMA-1MET). Furthermore, this document outlines detailed, field-proven experimental protocols for researchers to accurately determine the thermodynamic solubility of the title compound in a variety of common laboratory solvents. This guide is intended to be a practical resource for scientists and professionals involved in drug discovery, process development, and formulation studies.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and formulation. A thorough understanding of a compound's solubility in various solvents is paramount for developing robust synthetic routes, designing effective purification strategies, and creating stable and efficacious dosage forms. Poor aqueous solubility, in particular, can be a major hurdle in drug development, leading to low absorption and inadequate therapeutic effect.

This compound is a valuable building block in medicinal chemistry, featuring a rigid bicyclic core that can be used to control the conformation of drug candidates. Its solubility profile dictates the choice of solvents for reaction, crystallization, and formulation, directly impacting process efficiency and product quality.

Molecular Structure and Predicted Solubility Profile

To understand the solubility of this compound, a detailed analysis of its molecular structure is essential.

Figure 1: Chemical structure of this compound.

The key structural features influencing its solubility are:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a lactam (cyclic amide) functionality imparts significant polarity to the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the lactam carbonyl is a hydrogen bond acceptor.

  • Bicyclic Core: The rigid, saturated bicyclic hydrocarbon framework is nonpolar.

The interplay between the polar functional groups and the nonpolar core will govern its solubility in different solvents. It is anticipated that this compound will exhibit favorable solubility in polar protic and polar aprotic solvents, and limited solubility in nonpolar solvents.

Comparative Solubility Analysis with a Structural Analog

Figure 2: Chemical structure of PRIMA-1MET.

PRIMA-1MET is structurally similar, containing the same 2-azabicyclo[2.2.2]octan-3-one core. The primary difference is the substitution at the 2-position. This similarity suggests that their solubility behaviors will be comparable.

Table 1: Reported Solubility of PRIMA-1MET [1]

SolventSolubility (mg/mL)Solvent Type
Ethanol~25Polar Protic
Dimethyl Sulfoxide (DMSO)~20Polar Aprotic
Dimethylformamide (DMF)~30Polar Aprotic
Phosphate-Buffered Saline (PBS, pH 7.2)~5Aqueous Buffer

Based on this data, it is reasonable to hypothesize that this compound will also be soluble in polar organic solvents and have some degree of aqueous solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, experimental determination is necessary. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method.[2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Principle

An excess of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until the solution reaches saturation and is in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow

G start Start: Weigh excess compound step1 Add compound to known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48h) step1->step2 step3 Allow solid to settle or centrifuge step2->step3 step4 Withdraw a clear aliquot of the supernatant step3->step4 step5 Filter the aliquot (e.g., 0.22 µm syringe filter) step4->step5 step6 Dilute the filtrate with a suitable mobile phase step5->step6 step7 Analyze concentration by a validated analytical method (e.g., HPLC-UV) step6->step7 end End: Calculate solubility (mg/mL or mol/L) step7->end

Figure 3: Workflow for the Shake-Flask Solubility Measurement.

Detailed Protocol
  • Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility.

    • Pipette a precise volume of the desired solvent into a suitable container (e.g., a glass vial with a screw cap).

  • Equilibration:

    • Add the weighed compound to the solvent.

    • Seal the container to prevent solvent evaporation.

    • Place the container in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[3]

  • Sample Collection and Preparation:

    • Remove the container from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to accelerate this process.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method).

    • Determine the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Considerations for Accurate Solubility Measurement

  • Purity of the Compound: The purity of this compound should be high, as impurities can affect solubility.[3]

  • Solvent Purity: Use high-purity solvents to avoid interferences.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature throughout the experiment is crucial.[5]

  • pH of Aqueous Solutions: For aqueous solvents, the pH should be controlled and reported, as the solubility of compounds with ionizable groups can be pH-dependent.[2]

  • Solid-State Form: The crystalline form (polymorph) of the compound can influence its solubility. It is important to characterize the solid form used in the experiment.

Conclusion

While direct, published solubility data for this compound is scarce, a scientific approach based on its molecular structure and comparison with a close structural analog provides a strong predictive foundation. The compound is expected to be soluble in polar organic solvents and possess some aqueous solubility. For definitive quantitative data, this guide provides a detailed and robust protocol for the shake-flask method, a universally accepted technique for determining thermodynamic solubility. By following the outlined procedures and considering the key experimental variables, researchers and drug development professionals can generate reliable solubility data to guide their work in synthesis, purification, and formulation.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). Chinese Pharmaceutical Journal, 51(10), 777-779.
  • Dhamrait, A. K. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one: Strategies and Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octan-3-one scaffold, a quinuclidinone isomer, is a bridged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, making it a valuable building block for novel therapeutics. This guide provides an in-depth analysis of the plausible synthetic routes to a specifically functionalized derivative, 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, focusing on the critical selection of starting materials and the underlying strategic considerations for constructing this complex architecture.

While direct, published syntheses for this exact molecule are not prevalent, this document extrapolates from established methodologies for the core scaffold and related structures to provide a robust conceptual framework for its synthesis. The primary strategies discussed include the Diels-Alder reaction and intramolecular cyclization, with a focus on how these can be adapted to incorporate the C1-bridgehead hydroxymethyl group.

Strategic Analysis: Core Synthesis Methodologies

The construction of the 2-azabicyclo[2.2.2]octane ring system is a non-trivial synthetic challenge that hinges on the effective formation of the bicyclic core. Two principal strategies have proven effective for this purpose.

The Diels-Alder Approach

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and convergent method for the synthesis of the 2-azabicyclo[2.2.2]octene core, which can then be further elaborated to the target saturated lactam. This approach typically involves the reaction of a 1,2-dihydropyridine derivative as the diene with a suitable dienophile.

The key to adapting this method for the synthesis of this compound lies in the starting pyridine. A plausible retrosynthetic analysis suggests that the C4 position of the initial pyridine ring would correspond to the C1 bridgehead position of the product. Therefore, a pyridine derivative with a protected hydroxymethyl group or a precursor at the C4 position is a logical starting material.

A general workflow for this approach is outlined below:

cluster_0 Diels-Alder Synthetic Workflow Pyridine 4-Substituted Pyridine Dihydropyridine 1,2-Dihydropyridine Derivative Pyridine->Dihydropyridine Alkylation & Grignard Addition Cycloadduct 2-Azabicyclo[2.2.2]octene Adduct Dihydropyridine->Cycloadduct Diels-Alder with Acrylate Dienophile Target_Precursor Functionalized Lactam Cycloadduct->Target_Precursor Lactam Formation & Double Bond Reduction Target 1-(Hydroxymethyl)-2-azabicyclo [2.2.2]octan-3-one Target_Precursor->Target Deprotection/Conversion of C1-substituent

Caption: Diels-Alder approach to the target molecule.

A patent describes the synthesis of substituted 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylates from a 1,2-dihydropyridine and a lower-alkyl acrylate, which serves as a foundational method.[1] The choice of dienophile is critical; for instance, N-acryloyloxazolidinone can be used in enantioselective Diels-Alder reactions, often catalyzed by Lewis acids, to afford chiral 2-azabicyclo[2.2.2]octanes.[2][3][4]

Starting Materials for Diels-Alder Route:

Starting Material ClassSpecific Example(s)Role in SynthesisRationale for Selection
Pyridine Derivative 4-(Methoxymethyl)pyridine, 4-(Benzyloxymethyl)pyridineDiene PrecursorThe C4 substituent is positioned to become the C1 bridgehead functional group. The protecting group (methyl or benzyl) is crucial for stability during the initial reaction steps.
Dienophile Methyl acrylate, Ethyl acrylate, Chiral Acryloyl SultamsC2-C3 and C5-C6 sourceSimple acrylates are cost-effective for initial investigations. Chiral auxiliaries on the dienophile enable stereocontrol.[3]
Lewis Acid Catalyst Titanium tetrachloride (TiCl₄), Copper(II) triflate (Cu(OTf)₂)Catalyst for CycloadditionEnhances the rate and stereoselectivity of the Diels-Alder reaction, particularly for less reactive systems.[4]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a representative example based on similar reactions for the synthesis of the core scaffold.[3][4]

  • Preparation of the 1,2-Dihydropyridine:

    • To a solution of the 4-substituted pyridine in a suitable solvent (e.g., acetonitrile), add an alkylating agent (e.g., methyl chloroformate).

    • The resulting pyridinium salt is then reacted with a Grignard reagent (e.g., vinylmagnesium bromide) in an ethereal solvent at low temperature (0 °C to ambient) to yield the 1,2-dihydropyridine derivative.

  • Diels-Alder Cycloaddition:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral dienophile (e.g., N-acryloyl-(4S)-4-benzyloxazolidin-2-one) in a dry solvent such as toluene or dichloromethane.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid catalyst (e.g., a solution of TiCl₄ in dichloromethane) dropwise.

    • Stir the mixture for a short period before adding a solution of the 1,2-dihydropyridine derivative.

    • Allow the reaction to proceed for several hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography on silica gel.

Intramolecular Cyclization Strategy

An alternative and highly effective approach is the intramolecular cyclization of a suitably functionalized monocyclic precursor, typically a piperidine derivative. This strategy offers excellent control over the stereochemistry of the newly formed ring system. An intramolecular Michael reaction is a particularly relevant variant for constructing the 2-azabicyclo[2.2.2]octan-3-one core.[5]

For the synthesis of the target molecule, the retrosynthetic analysis points to a 4,4-disubstituted piperidine as a key intermediate. One substituent would be the protected hydroxymethyl group, and the other would be a chain that can act as the Michael acceptor for the intramolecular cyclization.

cluster_1 Intramolecular Cyclization Workflow Piperidine 4,4-Disubstituted Piperidine Cyclization_Precursor Piperidine with Michael Acceptor Piperidine->Cyclization_Precursor N-Deprotection & Acryloylation Bicyclic_Lactam 2-Azabicyclo[2.2.2]octan-3-one Core Cyclization_Precursor->Bicyclic_Lactam Base-mediated Intramolecular Michael Addition Target 1-(Hydroxymethyl)-2-azabicyclo [2.2.2]octan-3-one Bicyclic_Lactam->Target Deprotection of C1-substituent

Caption: Intramolecular cyclization approach.

This strategy has been successfully applied to the total synthesis of complex alkaloids like (±)-ibogamine, demonstrating its robustness.[5] The assembly of 2-azabicyclo[3.2.1]octanes (a related ring system) also frequently employs intramolecular cyclization from cyclopentane or piperidine derivatives.[6][7]

Starting Materials for Intramolecular Cyclization Route:

Starting Material ClassSpecific Example(s)Role in SynthesisRationale for Selection
Piperidine Precursor Diethyl 4-(hydroxymethyl)-4-(2-cyanoethyl)piperidine-1-carboxylateCore ring with C1 and C4 precursorsThis starting material contains the piperidine ring and the necessary functional groups at C4 for elaboration into the second ring.
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Lithium diisopropylamide (LDA)Catalyst for CyclizationA strong, non-nucleophilic base is required to deprotonate the nitrogen or an adjacent carbon to initiate the Michael addition.
Protecting Groups Boc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl)Nitrogen ProtectionProtects the piperidine nitrogen during initial synthetic steps and can be removed to allow for the key cyclization.

Experimental Protocol: Intramolecular Michael Addition

This protocol is conceptualized based on established procedures for similar cyclizations.[5]

  • Synthesis of the Cyclization Precursor:

    • Begin with a commercially available 4-substituted piperidine, such as ethyl isonipecotate.

    • Protect the nitrogen atom (e.g., with a Boc group).

    • Perform an alpha-alkylation at the C4 position with a protected hydroxymethyl equivalent (e.g., a silyl-protected iodomethane).

    • Introduce a three-carbon chain at the C4 position that can be converted to a Michael acceptor (e.g., via alkylation with acrylonitrile followed by hydrolysis of the nitrile).

    • Deprotect the nitrogen and acylate with acryloyl chloride to install the Michael acceptor.

  • Intramolecular Cyclization:

    • Dissolve the linear precursor in a dry aprotic solvent (e.g., THF or DMF) under an inert atmosphere.

    • Add a strong base (e.g., NaH or LDA) at a controlled temperature (e.g., 0 °C) to initiate the cyclization.

    • Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

  • Workup and Final Deprotection:

    • Quench the reaction carefully with water or a saturated ammonium chloride solution.

    • Perform an aqueous workup and extract the product with an appropriate organic solvent.

    • Purify the bicyclic lactam by column chromatography.

    • Remove the protecting group from the hydroxymethyl moiety (e.g., using TBAF for a silyl ether) to yield the final product.

Trustworthiness and Self-Validation

The synthetic protocols outlined above are grounded in well-established and frequently cited chemical transformations. The Diels-Alder reaction and the intramolecular Michael addition are cornerstone reactions in organic synthesis, and their application to the formation of azabicyclic systems is well-documented.[3][5][8]

For any experimental endeavor based on these principles, a self-validating system would include:

  • Spectroscopic Confirmation: Rigorous characterization of all intermediates and the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry is essential to confirm the proposed structures.

  • Stereochemical Analysis: For chiral syntheses, determination of the enantiomeric excess (e.g., by chiral HPLC) and the absolute stereochemistry (e.g., by X-ray crystallography of a suitable derivative) is crucial.

  • Yield Optimization: Systematic variation of reaction parameters (solvent, temperature, catalyst, and stoichiometry) will be necessary to optimize the yield and purity of each step.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. While a direct literature precedent is scarce, a logical and robust synthetic plan can be formulated based on established methods for constructing the core 2-azabicyclo[2.2.2]octan-3-one ring system. Both the Diels-Alder and intramolecular cyclization strategies offer viable pathways, with the selection of appropriate starting materials being the most critical determinant of success. The insights and protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development, enabling the exploration of this and other novel, conformationally constrained chemical entities.

References

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC - PubMed Central. Available at: [Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors - Lirias. Available at: [Link]

  • Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed. Available at: [Link]

  • (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications - ResearchGate. Available at: [Link]

  • Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine - White Rose Research Online. Available at: [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Available at: [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... - ResearchGate. Available at: [Link]

  • 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction - ResearchGate. Available at: [Link]

  • The University of Liverpool Repository. Available at: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Available at: [Link]

  • 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±) - J-Stage. Available at: [Link]

  • US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents.
  • An efficient synthesis of chiral isoquinuclidines by Diels‑Alder reaction using Lewis acid catalyst - CORE. Available at: [Link]

  • 3-quinuclidone hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol - Zenodo. Available at: [Link]

  • Asymmetric synthesis of isoquinuclidines by Diels–Alder reaction of 1,2-dihydropyridine utilizing a chiral Lewis acid catalyst - FAO AGRIS. Available at: [Link]

  • Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed. Available at: [Link]

  • CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents.

Sources

A Theoretical and Computational Investigation of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one: A Novel Bicyclic Lactam Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azabicyclo[2.2.2]octan-3-one scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and antihistaminic properties.[1][2] This in-depth technical guide focuses on a novel, yet to be extensively characterized, derivative: 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one . In the absence of extensive experimental data for this specific molecule, this guide pioneers a comprehensive theoretical and computational investigation. We propose a plausible synthetic pathway and present a detailed analysis of its structural, spectroscopic, and electronic properties based on high-level computational modeling. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the design and characterization of novel bicyclic lactams.

Introduction: The Significance of the Azabicyclo[2.2.2]octanone Core

The rigid bicyclic structure of the azabicyclo[2.2.2]octanone core provides a unique three-dimensional framework that is of significant interest in drug design. This rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. Derivatives of this scaffold have been investigated for a variety of therapeutic applications.[1][2] For instance, certain analogues have been explored for their potential in cancer therapy.[3][4][5] The introduction of a hydroxymethyl group at the bridgehead position (C1) of the 2-azabicyclo[2.2.2]octan-3-one core is anticipated to modulate the molecule's polarity, solubility, and potential for hydrogen bonding interactions, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Proposed Synthesis and Characterization

While a specific synthetic route for this compound has not been reported in the literature, a plausible pathway can be envisioned based on established methodologies for related bicyclic lactams.

Proposed Retrosynthetic Analysis

A potential synthetic approach could involve a Diels-Alder reaction followed by subsequent functional group manipulations. The key challenge lies in the introduction of the hydroxymethyl group at the bridgehead position.

G Target This compound Intermediate1 2-Azabicyclo[2.2.2]octan-3-one Target->Intermediate1 Hydroxymethylation Intermediate2 Functionalized Cyclohexadiene Intermediate1->Intermediate2 Diels-Alder Cycloaddition Intermediate3 Dienophile Intermediate2->Intermediate3 Precursor Synthesis G Start Initial 3D Structure Generation Optimization Geometry Optimization (DFT B3LYP/6-31G(d)) Start->Optimization Frequency Frequency Calculation Optimization->Frequency NMR_Calc NMR Chemical Shift Calculation (GIAO) Optimization->NMR_Calc Analysis Structural and Electronic Property Analysis Optimization->Analysis IR_Spec Predicted IR Spectrum Frequency->IR_Spec NMR_Spec Predicted NMR Spectrum NMR_Calc->NMR_Spec

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one belongs to the azabicyclic octane class, a structural motif present in numerous biologically active molecules. While direct research on this specific compound is limited, its core structure, a quinuclidinone analog, is a well-established pharmacophore known to interact with various neurological targets. This guide synthesizes information from structurally related compounds to propose a primary hypothesized mechanism of action centered on the modulation of nicotinic acetylcholine receptors (nAChRs). We will explore the structural rationale for this hypothesis, outline key experiments for its validation, and present detailed protocols for researchers.

Introduction: The Azabicyclo[2.2.2]octane Scaffold

The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a rigid, bicyclic structure that serves as a cornerstone in medicinal chemistry. Its conformational rigidity and the precise spatial orientation of its substituents make it an ideal scaffold for designing ligands with high affinity and selectivity for specific biological targets. Derivatives of this core are found in natural alkaloids like quinine and are integral to synthetic drugs such as varenicline, solifenacin, and palonosetron.[1][2]

The subject of this guide, this compound, is a derivative of 3-quinuclidone. The introduction of a hydroxymethyl group and the placement of nitrogen at the 2-position introduce specific chemical properties that inform its potential biological activity. Azabicyclic compounds are prominent in the development of nAChR ligands.[3]

Primary Hypothesized Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Based on extensive structure-activity relationship (SAR) studies of related azabicyclic compounds, the most probable mechanism of action for this compound is the modulation of nicotinic acetylcholine receptors (nAChRs).[3][4]

nAChRs are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[3][5] Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction, making them a significant therapeutic target.[5][6]

Structural Rationale for nAChR Interaction:

  • The Azabicyclic Core: The rigid bicyclo[2.2.2]octane system mimics the conformation of acetylcholine, the endogenous ligand for nAChRs. This structural rigidity minimizes the entropic penalty upon binding, potentially leading to higher affinity.

  • The Bridgehead Nitrogen: The tertiary amine in the quinuclidine scaffold is typically protonated at physiological pH. This positive charge is critical for forming a cation-π interaction with a tryptophan residue in the aromatic box of the nAChR binding site, a key interaction for many nAChR agonists.

  • Hydrogen Bonding Moieties: The carbonyl group at the 3-position and the hydroxymethyl group at the 1-position can act as hydrogen bond acceptors and donors, respectively. These groups can form additional interactions with amino acid residues in the receptor's binding pocket, enhancing binding affinity and potentially conferring selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7).[3]

Alternative and Secondary Mechanistic Hypotheses

While nAChR modulation is the primary hypothesis, the quinuclidine scaffold is known to interact with other targets. These represent potential secondary or alternative mechanisms of action.

  • Muscarinic Acetylcholine Receptors (mAChRs): Quinuclidine derivatives are well-known muscarinic receptor antagonists. For example, 3-quinuclidinol is a key building block for M1 and M3 muscarinic antagonists.[7] A series of 1-azabicyclo[2.2.2]octan-3-one oximes have also been synthesized and tested for M3 muscarinic activity.[8]

  • Cholinesterase Inhibition: Some quaternary quinuclidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine.[1]

  • Other Targets: Various quinuclidinone derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antihistaminic properties, suggesting the potential for other, less characterized targets.[7][9]

Experimental Workflow for Mechanism of Action Validation

To validate the primary hypothesis of nAChR modulation, a systematic experimental approach is required. This workflow is designed to first establish binding to the target and then characterize the functional consequences of that binding.

Caption: Experimental workflow for validating the nAChR hypothesis.

Detailed Experimental Protocols

The following protocols are foundational for testing the interaction of this compound with nAChRs.

Protocol 1: Radioligand Displacement Binding Assay

This protocol determines if the test compound can displace a known radiolabeled ligand from nAChR subtypes, providing its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of the test compound for the α4β2 nAChR subtype.

Materials:

  • Rat brain membranes (or membranes from cells expressing human α4β2 nAChRs)

  • [³H]Cytisine (Radioligand, specific activity ~25-50 Ci/mmol)

  • Test Compound: this compound

  • Nicotine or Varenicline (Positive Control)

  • Binding Buffer: Krebs-Ringer HEPES buffer (118 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, pH 7.4)

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and positive control (e.g., from 100 µM to 10 pM) in the binding buffer.

  • Assay Setup: In each well of a 96-well plate, add:

    • 50 µL of binding buffer (for total binding) or a non-labeled ligand like nicotine (100 µM, for non-specific binding).

    • 50 µL of the test compound dilution (or buffer for total/non-specific wells).

    • 50 µL of [³H]Cytisine at a final concentration of ~1 nM.

    • 50 µL of membrane preparation (~50-100 µg protein).

  • Incubation: Incubate the plates for 60-90 minutes at 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol assesses the functional activity of the compound on nAChRs expressed in Xenopus oocytes.

Objective: To determine if the test compound is an agonist, antagonist, or partial agonist at the α4β2 nAChR.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α4 and β2 nAChR subunits

  • TEVC setup (amplifier, electrodes, perfusion system)

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Acetylcholine (ACh)

  • Test Compound

Procedure:

  • Oocyte Preparation: Inject oocytes with a mixture of α4 and β2 cRNA and incubate for 2-5 days to allow for receptor expression.

  • Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV.

  • Agonist Test:

    • Perfuse the oocyte with the recording solution.

    • Apply increasing concentrations of the test compound and record the inward current response.

    • Generate a concentration-response curve to determine the EC₅₀ (potency) and the maximal response relative to a saturating concentration of ACh (efficacy).

  • Antagonist Test:

    • Apply a fixed, sub-maximal concentration of ACh (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply the ACh with increasing concentrations of the test compound.

    • A decrease in the ACh-evoked current indicates antagonistic activity. Calculate the IC₅₀ for the inhibition.

  • Data Analysis: Analyze current traces to determine peak amplitude. Plot concentration-response curves using software like GraphPad Prism to calculate EC₅₀, IC₅₀, and maximal efficacy values.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Binding and Functional Data for nAChR Subtypes

Compoundα4β2 Ki (nM)α7 Ki (nM)α4β2 EC₅₀ (nM)α4β2 Efficacy (% ACh)
Acetylcholine (ACh)1502,0001,200100%
Varenicline (Ref.)0.83002545% (Partial Agonist)
Test Compound TBD TBD TBD TBD
  • Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher affinity for the receptor.

  • EC₅₀ (Half-maximal effective concentration): A measure of functional potency. A lower EC₅₀ value indicates a more potent compound.

  • Efficacy: The maximal response induced by the compound relative to the endogenous agonist, ACh. Defines the compound as a full agonist (~100%), partial agonist (1-99%), or antagonist (0%).

Conclusion and Future Directions

The structural features of this compound strongly suggest that its primary mechanism of action involves the modulation of nicotinic acetylcholine receptors. Its rigid core mimics acetylcholine, while the nitrogen and functional groups provide key interaction points for receptor binding.

The definitive elucidation of its mechanism requires the systematic experimental validation outlined in this guide. Initial binding assays followed by functional electrophysiology will reveal its affinity, potency, and efficacy at various nAChR subtypes. Further research could explore its subtype selectivity, potential for allosteric modulation, and its effects in cellular and in vivo models of neurological disease. This structured approach will not only clarify the pharmacology of this specific molecule but also contribute to the broader understanding of azabicyclic compounds in drug discovery.

References

  • Maelicke, A., Schrattenholz, A., & Samochocki, M. (2000). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents. [Link]

  • Brunner, D. et al. (2004). Synthesis and Nicotinic Acetylcholine Receptor Binding Affinities of 2- And 3-isoxazolyl-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of Organic Chemistry. [Link]

  • Bencetić Mihaljević, V. et al. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. ResearchGate. [Link]

  • Chavakula, R. et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]

  • Wietrzyk, J. et al. (2019). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • PubChem. (+-)-3-Quinuclidinol. National Center for Biotechnology Information. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group. Journal of Organic Chemistry. [Link]

  • Wikipedia. Quinuclidine. Wikimedia Foundation. [Link]

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  • Yamanaka, M. et al. (2002). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Österlund, H. et al. (2012). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society. [Link]

  • PubChem. (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one. National Center for Biotechnology Information. [Link]

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  • Borne, R. F. et al. (1972). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry. [Link]

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An In-depth Technical Guide to the Therapeutic Potential of the 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Part 1: Core Directive - Deconstructing the Therapeutic Promise of a Privileged Scaffold

This guide delves into the therapeutic potential of the 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one core structure. Rather than a rigid, templated review, we will adopt a first-principles approach, dissecting the molecule's structural features to logically deduce and then experimentally validate its most promising therapeutic targets. Our analysis is grounded in the established pharmacology of analogous bicyclic systems, providing a robust foundation for hypothesis-driven drug discovery.

The this compound scaffold is a fascinating confluence of structural motifs. It is a bicyclic lactam, a class of compounds with a rich history in medicinal chemistry, most notably as antibiotics.[1][2] The rigid bicyclo[2.2.2]octane framework provides a unique three-dimensional arrangement of functional groups, a key feature for specific interactions with biological targets.[3] This core is highly analogous to the well-studied quinuclidine ring system, which is present in numerous natural products and therapeutically important molecules.[4][5] The quinuclidine nucleus is recognized as an excellent mimic for the quaternary nitrogen of acetylcholine, leading to its widespread use in the development of cholinergic agents.[4]

The presence of the hydroxymethyl group offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The lactam functionality, while reminiscent of beta-lactam antibiotics, also imparts distinct chemical properties that can be exploited for novel therapeutic applications.

Part 2: Scientific Integrity & Logic - Unveiling the Primary Therapeutic Targets

Our investigation into the therapeutic potential of this compound is guided by the principle of structural analogy. By examining the established biological activities of closely related compounds, we can identify high-probability therapeutic targets.

The p53 Tumor Suppressor Pathway: A Prime Target for Cancer Therapy

The most compelling therapeutic target for this scaffold is the tumor suppressor protein p53. The rationale for this stems from the well-documented activity of PRIMA-1 (2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one), a close structural analog.[6][7] PRIMA-1 and its methylated derivative, eprenetapopt (PRIMA-1MET), have been shown to restore the wild-type conformation and function of mutant p53, leading to the induction of apoptosis in cancer cells.[7][8] Given that p53 is mutated in over half of all human cancers, its reactivation represents a powerful therapeutic strategy.[6]

Mechanism of Action: Mutant p53 proteins are often misfolded and inactive. PRIMA-1 is a prodrug that is converted to the active compound MQ, which covalently modifies thiol groups in the core domain of mutant p53. This modification is believed to stabilize the protein in its active conformation, allowing it to once again function as a tumor suppressor by inducing cell cycle arrest and apoptosis.[8] The hydroxymethyl group on our lead compound could potentially play a role in this reactivation process, either directly or through metabolic activation.

Experimental Validation: A series of experiments can be designed to validate the activity of this compound on the p53 pathway.

Table 1: Experimental Protocols for p53 Reactivation

ExperimentMethodologyExpected Outcome
Cell Viability Assay Treat a panel of cancer cell lines with known p53 mutations (e.g., p53-R175H, p53-R273H) and wild-type p53 cell lines with increasing concentrations of the compound. Assess cell viability using an MTT or CellTiter-Glo assay.Selective reduction in viability of mutant p53 cancer cells compared to wild-type p53 cells.
Immunofluorescence Treat mutant p53 cancer cells with the compound. Fix and permeabilize the cells, then stain with antibodies specific for the wild-type conformation of p53 (e.g., PAb1620) and a general p53 antibody (e.g., DO-1).An increase in the signal from the conformation-specific antibody, indicating a restoration of the wild-type p53 structure.
Western Blotting Treat mutant p53 cancer cells with the compound and lyse the cells. Separate proteins by SDS-PAGE and probe with antibodies against p53 and downstream targets of p53, such as p21 and PUMA.An increase in the expression of p21 and PUMA, indicating that the reactivated p53 is transcriptionally active.
Reporter Gene Assay Transfect cells with a reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase). Treat the cells with the compound and measure reporter gene activity.An increase in reporter gene activity in cells expressing mutant p53, confirming the restoration of transcriptional function.

Signaling Pathway Visualization:

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_outcome Cellular Outcome DNA Damage DNA Damage p53 (wild-type) p53 (wild-type) DNA Damage->p53 (wild-type) activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 (wild-type) activates MDM2 MDM2 MDM2->p53 (wild-type) inhibits p53 (mutant) p53 (mutant) p53 (mutant)->p53 (wild-type) p53 (wild-type)->MDM2 upregulates Apoptosis Apoptosis p53 (wild-type)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 (wild-type)->Cell Cycle Arrest Compound 1-(Hydroxymethyl)-2- azabicyclo[2.2.2]octan-3-one Compound->p53 (mutant) reactivates cholinergic_synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh Muscarinic_R Muscarinic Receptor (GPCR) Downstream_Signaling Downstream Signaling Muscarinic_R->Downstream_Signaling Nicotinic_R Nicotinic Receptor (Ion Channel) Ion_Influx Ion Influx Nicotinic_R->Ion_Influx ACh->Muscarinic_R binds ACh->Nicotinic_R binds Compound Compound Compound->Muscarinic_R modulates Compound->Nicotinic_R modulates

Caption: Modulation of cholinergic signaling by the compound.

Part 3: Emerging and Exploratory Therapeutic Targets

The versatility of the bicyclic lactam scaffold suggests potential for activity beyond the p53 and cholinergic systems.

  • Antimicrobial Activity: The lactam ring is the hallmark of beta-lactam antibiotics. While the 2-azabicyclo[2.2.2]octan-3-one is not a classical beta-lactam, its strained ring system could potentially inhibit bacterial cell wall synthesis or other essential bacterial enzymes. [2]* Anti-inflammatory Activity: Some beta-lactams have been shown to inhibit human leukocyte elastase, a serine protease involved in inflammatory processes. [9]* Cholesterol Absorption Inhibition: Certain 2-azetidinones (a class of beta-lactams) have been identified as inhibitors of cholesterol absorption. [9] Initial screening for these activities could involve standard in vitro assays, such as bacterial growth inhibition assays, elastase activity assays, and cholesterol uptake assays in cultured cells.

Part 4: Synthesis and Future Directions

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes, often starting from quinuclidinone hydrochloride. [6][7]Future work should focus on the synthesis of a library of analogs with modifications to the hydroxymethyl group and other positions on the bicyclic core. This will allow for a thorough investigation of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties for the identified therapeutic targets.

Part 5: References

  • PubMed. (1993). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Retrieved from [Link]

  • Frontiers in Bioscience. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Retrieved from [Link]

  • ACS Publications. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Retrieved from [Link]

  • PubMed Central. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Therapeutic potentials of β-lactam: A scaffold for new drug development. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Quinuclidone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1727817B1 - Azabicyclooctan-3-one derivatives and use thereof. Retrieved from

  • ResearchGate. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Retrieved from [Link]_

  • Organic Chemistry: An Indian Journal. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US7759361B2 - Azabicyclooctan-3-one derivatives and use thereof. Retrieved from

  • PubMed Central. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

  • MDPI. (2024). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. Retrieved from [Link]

  • Sci-Hub. (1988). Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinuclidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo(2.2.2)octan-3-one. Retrieved from [Link]

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An In-Depth Technical Guide to the Chiral Synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azabicyclo[2.2.2]octan-3-one, or isoquinuclidinone, scaffold is a bridged heterocyclic motif of significant interest in medicinal chemistry and drug development due to its rigid conformational structure and presence in various biologically active molecules. The introduction of a hydroxymethyl group at the C1 bridgehead position introduces a key functional handle and a chiral center, making the stereocontrolled synthesis of "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one" a challenging yet valuable endeavor. This technical guide provides a comprehensive overview of plausible strategies for the chiral synthesis of this target molecule. While a standardized, publicly documented synthesis is not prevalent, this document leverages established asymmetric synthesis principles and analogous transformations to propose scientifically rigorous and viable synthetic routes. We will delve into retrosynthetic analysis, chiral pool-based approaches, and modern catalytic asymmetric methods, providing detailed experimental insights and the causal logic behind strategic choices, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1-Substituted Isoquinuclidinone Core

The isoquinuclidine framework is a key structural component in a variety of natural products and synthetic compounds with diverse pharmacological activities.[1] Its rigid, bicyclic nature allows for a well-defined spatial arrangement of substituents, which is crucial for specific interactions with biological targets. The presence of a hydroxymethyl group at the C1 position not only introduces a chiral center at the bridgehead but also provides a versatile functional group for further elaboration in the synthesis of more complex drug candidates.

The primary challenge in the synthesis of this compound lies in the stereocontrolled construction of the quaternary chiral center at the C1 position. This guide will explore several potential strategies to achieve this, focusing on methods that promise high enantioselectivity and overall efficiency.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential pathways for its construction. The key disconnections involve the formation of the bicyclic ring system and the introduction of the C1 hydroxymethyl group.

G target This compound intermediate1 Chiral Piperidine Derivative target->intermediate1 Intramolecular Cyclization intermediate2 Functionalized Cyclohexene target->intermediate2 Asymmetric Aza-Diels-Alder intermediate3 Achiral Precursors intermediate1->intermediate3 Chiral Pool / Asymmetric Synthesis intermediate2->intermediate3 Standard Organic Synthesis

Caption: General retrosynthetic pathways for the target molecule.

This analysis suggests three primary strategies:

  • Intramolecular Cyclization of a Chiral Piperidine Precursor: This approach relies on a pre-existing chiral center in a piperidine ring, which then directs the formation of the second ring.

  • Asymmetric Aza-Diels-Alder Reaction: A powerful method for the direct construction of the 2-azabicyclo[2.2.2]octane core with high stereocontrol.[2]

  • Catalytic Asymmetric Synthesis from Achiral Precursors: Utilizing modern organocatalytic or metal-catalyzed reactions to build the chiral framework from simple, achiral starting materials.

Proposed Chiral Synthetic Strategies

Strategy A: Chiral Pool Synthesis via Intramolecular Cyclization

This strategy leverages a readily available chiral starting material, such as a derivative of a natural product or a commercially available chiral piperidine, to establish the initial stereochemistry. The synthesis of a related constitutional isomer, 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one, from Cinchona alkaloids highlights the feasibility of this approach.[1]

A plausible route to our target molecule could start from a suitably functionalized chiral piperidine derivative. The key step would be an intramolecular cyclization, such as an N-alkylation or a Dieckmann condensation, to form the bicyclic lactam.

G start Chiral Piperidine Ester intermediate1 N-Alkylated Piperidine start->intermediate1 Alkylation intermediate2 Bicyclic Keto-Ester intermediate1->intermediate2 Intramolecular Dieckmann Condensation target This compound intermediate2->target Decarboxylation & Reduction

Caption: Proposed chiral pool synthesis pathway.

Causality Behind Experimental Choices:

  • Starting Material: A chiral piperidine derivative with ester and hydroxymethyl precursor functionalities at the appropriate positions would be required. This could be synthesized from a chiral amino acid or through enzymatic resolution.

  • Dieckmann Condensation: This classic carbon-carbon bond-forming reaction is highly effective for forming five- and six-membered rings. The choice of base (e.g., sodium ethoxide, potassium tert-butoxide) is critical for achieving high yields and avoiding side reactions.

  • Decarboxylation and Reduction: Following the cyclization, the resulting β-keto ester would be decarboxylated, and the ketone subsequently reduced to the hydroxymethyl group. The choice of reducing agent would need to be carefully considered to avoid over-reduction or racemization.

Strategy B: Asymmetric Aza-Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent stereocontrol. An aza-Diels-Alder reaction, where a nitrogen-containing dienophile or diene is used, can directly form the 2-azabicyclo[2.2.2]octane core.[2] The use of a chiral Lewis acid catalyst can ensure high enantioselectivity.

G diene 1,3-Cyclohexadiene Derivative cycloadduct Bicyclic Lactam Adduct diene->cycloadduct dienophile Chiral Acylimine dienophile->cycloadduct catalyst Chiral Lewis Acid catalyst->dienophile Activation target This compound cycloadduct->target Functional Group Interconversion

Caption: Asymmetric aza-Diels-Alder reaction pathway.

Causality Behind Experimental Choices:

  • Diene and Dienophile: A 1,3-cyclohexadiene bearing a precursor to the hydroxymethyl group at the C1 position would react with an appropriate dienophile, such as an acylimine.

  • Chiral Lewis Acid Catalyst: The choice of a chiral Lewis acid (e.g., based on copper, scandium, or ytterbium with chiral ligands) is paramount for inducing high enantioselectivity. The catalyst coordinates to the dienophile, lowering its LUMO energy and creating a chiral environment for the cycloaddition.[2]

  • Functional Group Interconversion: The initial cycloadduct would likely require further chemical modification to yield the final target molecule. This could involve transformations such as ozonolysis of a double bond followed by reduction.

Detailed Proposed Experimental Protocol: Asymmetric Intramolecular Michael Addition/Annulation

This proposed protocol is based on the principles of organocatalytic tandem reactions, which are known for their ability to construct complex chiral molecules with high efficiency.

Objective: To synthesize enantiomerically enriched this compound from a linear precursor via an organocatalyzed intramolecular Michael addition followed by cyclization.

Step 1: Synthesis of the Acyclic Precursor

A linear precursor containing an enoate, a nucleophilic nitrogen, and a protected hydroxymethyl group is first synthesized through standard organic transformations.

Step 2: Asymmetric Intramolecular Michael Addition and Lactamization

Reagent/ParameterQuantity/ValueRationale
Acyclic Precursor1.0 mmolThe substrate for the key asymmetric transformation.
Chiral Organocatalyst0.1 mmol (10 mol%)A diarylprolinol silyl ether catalyst is chosen for its proven efficacy in asymmetric Michael additions.
Co-catalyst (Acid)0.1 mmol (10 mol%)A weak acid (e.g., benzoic acid) is often used to facilitate iminium ion formation and turnover.
SolventTolueneA non-polar solvent is typically used to favor the desired reaction pathway.
TemperatureRoom TemperatureMild conditions are often sufficient for organocatalyzed reactions, minimizing side reactions.
Reaction Time24-48 hoursThe reaction progress is monitored by TLC or LC-MS until completion.

Protocol:

  • To a solution of the acyclic precursor (1.0 mmol) in toluene (10 mL) is added the chiral diarylprolinol silyl ether catalyst (0.1 mmol) and benzoic acid (0.1 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 1-(protected hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one.

Step 3: Deprotection

The protecting group on the hydroxymethyl moiety is removed under standard conditions (e.g., TBAF for a silyl ether, or catalytic hydrogenation for a benzyl ether) to yield the final product.

Characterization and Analysis

The successful synthesis and stereochemical purity of this compound would be confirmed by a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product by separating the two enantiomers on a chiral stationary phase.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous proof of the relative and absolute stereochemistry.

Conclusion

References

  • Hegedüs, L., & Hell, Z. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 65(13), 3982–3986. [Link]

  • Robertson, V. S. (2020). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Texas A&M University-Commerce. [Link]

  • Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 25(3), 640–647. [Link]

  • Xia, A., et al. (2016). Enantioselective One‐Pot Reaction: Organocatalyzed Synthesis of Fully Functionalized Oxabicyclo[2.2.2]octanes with Seven Contiguous Stereocenters. Advanced Synthesis & Catalysis, 358(20), 3155–3160. [Link]

  • Röper, S., et al. (2000). Synthesis of Enantiopure 1-Azabicyclo[3.2.2]nonanes via Stereoselective Capture of Chiral Carbocations. Organic Letters, 2(12), 1661–1664. [Link]

  • Piotr, G., & Gryko, D. T. (2020). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolin-3-ones. Retrieved from [Link]

  • Macor, J. E., et al. (2004). A chiral synthesis of (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]: a conformationally restricted analogue of acetylcholine that is a potent and selective alpha7 nicotinic receptor agonist. The Journal of Organic Chemistry, 69(19), 6493–6495. [Link]

  • Bykov, V. J., et al. (2006). Azabicyclooctan-3-one derivatives and use thereof.
  • Asaoka, M., et al. (1986). A new synthetic route to functionalized 2-azabicyclo[2.2.2]octane. Heterocycles, 24(4), 899-902. [Link]

  • Wang, Y., et al. (2019). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 24(18), 3348. [Link]

  • Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. [Link]

  • Inoue, M., et al. (2010). Asymmetric Syntheses of Highly Functionalized Bicyclo[2.2.2]octene Derivatives. Heterocycles, 82(1), 491. [Link]

  • Sudo, A., & Saigo, K. (1997). Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid. Tetrahedron: Asymmetry, 8(10), 1541-1544. [Link]

  • Li, X., et al. (2023). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry. [Link]

  • Belema, M., et al. (2003). Azabicyclic compounds for the treatment of disease.
  • Kumar, A., & Shaw, A. K. (2021). Asymmetric Synthesis of N,O-Heterobicyclic Octanes and (−)-Geissman–Waiss Lactone. ACS Omega, 6(38), 24967–24974. [Link]

  • Zhang, Z., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13(1), 4301. [Link]

  • Iwatsu, M., et al. (2011). ChemInform Abstract: Asymmetric Syntheses of Highly Functionalized Bicyclo[2.2.2]octene Derivatives. ChemInform, 42(19). [Link]

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Methodological & Application

Synthesis of "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one" via Dieckmann condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Hydroxymethyl-Substituted 2-Azabicyclo[2.2.2]octan-3-ones via Dieckmann Condensation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-azabicyclo[2.2.2]octan-3-one core, a derivative of the quinuclidine ring system, represents a privileged scaffold in medicinal chemistry, appearing in numerous natural products and therapeutically significant molecules.[1][2][3] Its rigid, three-dimensional structure is a desirable feature for designing ligands with high specificity and affinity for biological targets. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this bicyclic system using the Dieckmann condensation—a robust intramolecular cyclization of diesters.[4][5][6]

We will first detail the synthesis of the core 2-azabicyclo[2.2.2]octan-3-one structure. Subsequently, we will address the synthesis of the title compound, "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one". It is crucial to note that functionalization at the C1 bridgehead position is a significant synthetic challenge and not directly accessible from the Dieckmann product. Therefore, this guide will present the experimentally validated synthesis of the isomeric 2-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one , a common and synthetically accessible derivative, via hydroxymethylation of the core bicyclic ketone.[7][8] This comprehensive approach provides researchers with a practical pathway to valuable chemical intermediates.

Part 1: Synthesis of the 2-Azabicyclo[2.2.2]octan-3-one Core

The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular variant of the Claisen condensation that efficiently forms stable five- and six-membered rings.[4][5][9] The strategy involves the base-catalyzed cyclization of a suitably substituted piperidine diester, followed by acidic hydrolysis and decarboxylation to yield the target bicyclic ketone.

Overall Synthetic Workflow

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Dieckmann Condensation cluster_2 Step C: Decarboxylation cluster_3 Step D: Hydroxymethylation A Ethyl piperidine-4-carboxylate B Ethyl 1-(2-ethoxy-2-oxoethyl) piperidine-4-carboxylate (Diester Precursor) A->B + Ethyl bromoacetate, K2CO3, Acetonitrile C Ethyl 2-oxo-3-azabicyclo[2.2.2] octane-1-carboxylate (β-Keto Ester) B->C 1. K-OtBu, Toluene 2. H3O+ workup D 2-Azabicyclo[2.2.2]octan-3-one (Core Structure) C->D Dil. H2SO4, Heat E 2-(Hydroxymethyl)-2-azabicyclo [2.2.2]octan-3-one (Final Product) D->E Formaldehyde, K2CO3

Caption: Overall synthetic route from piperidine precursor to the final product.

Mechanistic Insight: The Dieckmann Condensation

The Dieckmann condensation proceeds via a well-established mechanism.[10][11][12] The reaction is initiated by a strong base, which abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion. The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group to form a cyclic β-keto ester. A critical feature of this reaction is that the product, the β-keto ester, possesses a highly acidic proton between the two carbonyl groups. The base present in the reaction mixture irreversibly deprotonates this position, shifting the equilibrium and driving the reaction to completion.[9][12] An acidic workup is required in the final step to neutralize the enolate and afford the final product.

G start Diester Precursor enolate Enolate Intermediate start->enolate + Base (-ROH) tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack beta_keto_ester β-Keto Ester tetrahedral->beta_keto_ester - Base-H+ final_enolate Product Enolate (Stabilized) beta_keto_ester->final_enolate + Base (-ROH) (Drives Reaction) final_product Final Product (after H3O+) final_enolate->final_product + H3O+

Sources

Experimental protocol for the hydroxymethylation of 2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Protocol for the Hydroxymethylation of 2-Azabicyclo[2.2.2]octan-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Hydroxymethylated 2-Azabicyclo[2.2.2]octan-3-one Scaffolds

The 2-azabicyclo[2.2.2]octan-3-one core is a rigid, bicyclic lactam that serves as a crucial building block in medicinal chemistry. Its constrained conformation provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of ligands targeting a variety of biological receptors and enzymes. The introduction of a hydroxymethyl group at the α-position to the carbonyl group of this lactam generates a valuable synthetic intermediate. This functional group can be further elaborated to introduce diverse pharmacophores, making the hydroxymethylated product a key stepping stone in the synthesis of novel therapeutic agents.

This document provides a detailed experimental protocol for the hydroxymethylation of 2-azabicyclo[2.2.2]octan-3-one. The described methodology is based on the well-established reaction of lactam enolates with formaldehyde, a robust and widely applicable method for the introduction of a hydroxymethyl group.

Reaction Principle: Base-Mediated Aldol-Type Addition

The hydroxymethylation of 2-azabicyclo[2.2.2]octan-3-one proceeds via an aldol-type reaction mechanism. A strong base is utilized to deprotonate the α-carbon to the lactam carbonyl, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of formaldehyde, leading to the formation of a C-C bond and the desired hydroxymethylated product upon work-up. The choice of base and reaction conditions is critical to ensure efficient enolate formation while minimizing side reactions.

Experimental Workflow Diagram

workflow cluster_prep Reaction Setup cluster_reaction Hydroxymethylation cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve 2-azabicyclo[2.2.2]octan-3-one in anhydrous THF B Cool reaction mixture to -78 °C A->B C Add strong base (e.g., LDA) dropwise to form the enolate B->C D Add paraformaldehyde to the reaction mixture C->D E Allow the reaction to warm to room temperature and stir D->E F Quench the reaction with saturated aq. NH4Cl E->F G Extract the product with an organic solvent (e.g., EtOAc) F->G H Dry the organic layer and concentrate under reduced pressure G->H I Purify the crude product by column chromatography H->I

Caption: Workflow for the hydroxymethylation of 2-azabicyclo[2.2.2]octan-3-one.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Azabicyclo[2.2.2]octan-3-one698-48-6125.171.0 g (8.0 mmol)Starting material
Diisopropylamine108-18-9101.191.35 mL (9.6 mmol)For preparation of LDA
n-Butyllithium (2.5 M in hexanes)109-72-864.063.84 mL (9.6 mmol)For preparation of LDA
Paraformaldehyde30525-89-4(30.03)n0.48 g (16.0 mmol)Formaldehyde source
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mLReaction solvent
Saturated aqueous Ammonium Chloride (NH₄Cl)12125-02-953.4920 mLFor quenching the reaction
Ethyl Acetate (EtOAc)141-78-688.11100 mLExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Silica Gel (230-400 mesh)7631-86-960.08As neededFor column chromatography

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Part 1: In situ Preparation of Lithium Diisopropylamide (LDA)

  • To a dry 100 mL three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.35 mL, 9.6 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 3.84 mL, 9.6 mmol) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

Part 2: Hydroxymethylation Reaction

  • In a separate dry flask, dissolve 2-azabicyclo[2.2.2]octan-3-one (1.0 g, 8.0 mmol) in anhydrous THF (30 mL).

  • Cool this solution to -78 °C.

  • Slowly transfer the lactam solution via cannula to the freshly prepared LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to allow for complete enolate formation.

  • Add paraformaldehyde (0.48 g, 16.0 mmol) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours).

Part 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one.

Characterization of the Product:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure and the presence of the hydroxymethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H stretch, C=O stretch).

Causality Behind Experimental Choices

  • Choice of Base (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the lactam carbonyl, while its high basicity ensures efficient and irreversible deprotonation at the α-carbon to form the desired enolate.

  • Low Temperature (-78 °C): The reaction is conducted at low temperature to control the reactivity of the strong base and the enolate. This minimizes potential side reactions such as self-condensation or decomposition of the starting material and product.

  • Formaldehyde Source (Paraformaldehyde): Paraformaldehyde is a solid polymer of formaldehyde that serves as a convenient and less hazardous source of monomeric formaldehyde upon heating or in the presence of acid or base. While formaldehyde is toxic and a suspected carcinogen, using its polymeric form can offer better handling properties in a laboratory setting.[1]

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial because strong bases like LDA react readily with water. Any moisture present would quench the base and prevent the formation of the enolate, thus inhibiting the desired reaction.

  • Quenching with Ammonium Chloride: A mild acid source like saturated aqueous ammonium chloride is used to neutralize the reaction mixture and protonate the alkoxide formed after the addition of the enolate to formaldehyde. This prevents the isolation of the product as its lithium salt.

Trustworthiness and Self-Validation

The success of this protocol can be validated at several key stages:

  • TLC Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Spectroscopic Analysis: The definitive confirmation of the product's identity and purity is achieved through comprehensive spectroscopic analysis (NMR, MS, IR). The obtained data should be consistent with the expected structure of this compound.

  • Reproducibility: A reliable protocol should be reproducible. Performing the reaction on a slightly different scale should yield consistent results.

Alternative Approaches

While the described protocol is a robust method, alternative approaches for the hydroxymethylation of amides exist. For instance, recent research has demonstrated the use of cobalt-catalyzed direct α-hydroxymethylation of amides using methanol as a C1 source.[2][3] This method offers the advantage of using a more readily available and less hazardous C1 source under milder conditions. Researchers may consider exploring such catalytic methods as they can offer improved atom economy and sustainability.

Safety Precautions

  • n-Butyllithium: is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Formaldehyde/Paraformaldehyde: is toxic and a potential carcinogen.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diisopropylamine: is a corrosive and flammable liquid. Handle with appropriate PPE.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

References

  • Ma, B., Sun, R., & Yang, J. (2021). Cobalt-catalyzed direct α-hydroxymethylation of amides with methanol as a C1 source. Chemical Communications, 58(2), 236-239. [Link]

  • Ma, B., Sun, R., & Yang, J. (2021). Cobalt-catalyzed direct α-hydroxymethylation of amides with methanol as a C1 source. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Catalytic processes for the N‐methylation of amide. Retrieved from [Link]

  • Glover, J., & Housman, J. (2020). Enzymatic methylation of the amide bond. Current Opinion in Structural Biology, 65, 79-88. [Link]

  • Rocaboy, R., & Roiser, L. (2019). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 15, 2366-2415. [Link]

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). Synthesis of some 3-(1-azabicyclo[2.2.2]octyl) 3-amino-2-hydroxy-2-phenylpropionates: profile of antimuscarinic efficacy and selectivity. Journal of Medicinal Chemistry, 33(10), 2891-2896. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Beilstein Journals. (2019). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nephrotoxicity. Retrieved from [Link]

Sources

The Strategic Utility of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The rigid bicyclic structure of the 2-azabicyclo[2.2.2]octan-3-one, also known as isoquinuclidinone, presents a compelling scaffold for the design of novel therapeutic agents and complex molecular architectures. The introduction of a hydroxymethyl group at the C1 bridgehead position endows this building block with a versatile functional handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the synthesis and potential applications of 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, offering valuable insights for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Isoquinuclidinone Core

The 2-azabicyclo[2.2.2]octane framework is a key structural motif in a range of biologically active compounds. Its constrained conformation allows for precise spatial orientation of substituents, making it an attractive template for designing molecules with high target specificity. While less common than its 1-aza isomer (quinuclidinone), the 2-azabicyclo[2.2.2]octan-3-one system offers a unique arrangement of the lactam functionality and the bicyclic core, influencing its chemical reactivity and biological properties. The presence of a hydroxymethyl group at the bridgehead position further enhances its utility, providing a reactive site for chain extension, derivatization, and conjugation to other molecules.

Synthesis of the 2-Azabicyclo[2.2.2]octan-3-one Scaffold

The synthesis of the parent 2-azabicyclo[2.2.2]octan-3-one ring system is a crucial prerequisite for the preparation of its C1-functionalized derivatives. Several synthetic strategies have been developed to construct this bicyclic lactam.

Diels-Alder Approach

One effective method involves a hetero-Diels-Alder reaction. For instance, the reaction of an electron-deficient nitrile, such as p-toluenesulfonyl cyanide, with the silyl enol ether of cyclohexenone can yield a [4+2] cycloadduct. Subsequent hydrolysis of this adduct can lead to the formation of the desired 2-azabicyclo[2.2.2]octa-3,5-dione, which can be further transformed into the target scaffold.[1]

Intramolecular Michael Addition

Another powerful strategy is the intramolecular Michael reaction. A suitably functionalized 1,6-dihydro-3(2H)-pyridinone derivative can undergo cyclization to form the 2-azabicyclo[2.2.2]octanone ring system.[2] This approach has been successfully applied in the total synthesis of complex natural products like (±)-ibogamine.[2]

start Functionalized Pyridinone intermediate Cyclization Precursor start->intermediate Derivatization product 2-Azabicyclo[2.2.2]octan-3-one intermediate->product Intramolecular Michael Addition

Caption: Intramolecular Michael Addition approach to the 2-azabicyclo[2.2.2]octan-3-one core.

Proposed Synthesis of this compound

The primary challenge lies in the selective functionalization of the C1 bridgehead position. A potential strategy involves the generation of a radical or an anion at this position, followed by trapping with an appropriate electrophile.

Proposed Protocol: Bridgehead Functionalization via a Barton-type Reaction

This proposed protocol is adapted from well-established methods for the functionalization of unactivated C-H bonds.

Step 1: Synthesis of a C1-Thiohydroxamate Ester Derivative

  • Starting Material: 2-Azabicyclo[2.2.2]octan-3-one-1-carboxylic acid (This precursor would need to be synthesized, potentially via a modification of the Diels-Alder or Michael addition routes to the parent scaffold).

  • Reaction: The carboxylic acid is converted to the corresponding acid chloride using oxalyl chloride or thionyl chloride.

  • The acid chloride is then reacted with N-hydroxy-2-thiopyridone in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the Barton ester.

Step 2: Radical Generation and Trapping

  • The Barton ester is dissolved in a suitable solvent (e.g., toluene or benzene) and degassed.

  • A radical initiator (e.g., AIBN) is added, and the solution is heated or irradiated with a tungsten lamp.

  • In the presence of a suitable hydrogen atom donor (e.g., tributyltin hydride) and a source of the hydroxymethyl group (e.g., paraformaldehyde), the generated bridgehead radical could potentially be trapped. A more reliable approach would be to first introduce a handle for subsequent conversion to the hydroxymethyl group. For instance, trapping the radical with a suitable vinyl ether followed by oxidative cleavage.

Alternative Step 2: Photochemical Hydroxymethylation

  • The Barton ester is dissolved in a solvent mixture containing methanol.

  • The solution is irradiated with UV light, leading to the generation of the bridgehead radical.

  • The radical reacts with methanol to form a C1-methoxymethyl derivative.

  • Subsequent demethylation (e.g., using BBr₃) would yield the desired this compound.

start 2-Azabicyclo[2.2.2]octan-3-one -1-carboxylic acid barton_ester Barton Ester start->barton_ester Activation radical C1 Bridgehead Radical barton_ester->radical Photolysis or Thermal Initiation methoxymethyl 1-(Methoxymethyl)-2-azabicyclo [2.2.2]octan-3-one radical->methoxymethyl Trapping with Methanol product 1-(Hydroxymethyl)-2-azabicyclo [2.2.2]octan-3-one methoxymethyl->product Demethylation

Caption: Proposed synthetic pathway to this compound.

Applications in Organic Synthesis

The 1-(hydroxymethyl) functionality serves as a versatile handle for a variety of synthetic transformations, enabling the use of this compound as a valuable building block.

Elaboration of the Hydroxymethyl Group

The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing access to a wider range of derivatives.

TransformationReagents and ConditionsProduct Functional Group
Oxidation to Aldehyde Dess-Martin periodinane (DMP), CH₂Cl₂, rtAldehyde
Oxidation to Carboxylic Acid Jones reagent (CrO₃, H₂SO₄, acetone), 0 °C to rtCarboxylic Acid
Etherification NaH, R-X (e.g., BnBr, MeI), THF, 0 °C to rtEther (O-R)
Esterification R-COCl, pyridine, CH₂Cl₂, 0 °C to rtEster (O-COR)
Conversion to Halide PBr₃ or SOCl₂, 0 °C to rtBromide or Chloride
Use in Fragment-Based Drug Discovery

The rigid isoquinuclidinone core can be used as a central scaffold in fragment-based drug discovery. The hydroxymethyl group allows for the covalent attachment of other molecular fragments, enabling the exploration of chemical space around a target protein.

Synthesis of Chiral Ligands

Following resolution of the racemic mixture or through an asymmetric synthesis of the core, the enantiomerically pure this compound can be used as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The hydroxymethyl group can be derivatized to introduce phosphine, amine, or other coordinating groups.

building_block 1-(Hydroxymethyl)-2-azabicyclo [2.2.2]octan-3-one oxidation Oxidation building_block->oxidation derivatization Derivatization building_block->derivatization conjugation Conjugation building_block->conjugation aldehyde Aldehyde oxidation->aldehyde acid Carboxylic Acid oxidation->acid ether_ester Ethers / Esters derivatization->ether_ester ligands Chiral Ligands conjugation->ligands bioactive Bioactive Molecules conjugation->bioactive

Caption: Synthetic utility of this compound.

Conclusion

This compound represents a promising, albeit synthetically challenging, building block for organic synthesis and medicinal chemistry. While direct synthetic protocols are yet to be widely reported, plausible routes can be designed based on modern synthetic methodologies. The unique structural features of the isoquinuclidinone core, combined with the versatility of the bridgehead hydroxymethyl group, make this compound a valuable target for further research and development. The protocols and applications outlined in this guide are intended to provide a solid foundation and inspiration for researchers looking to explore the potential of this intriguing molecule.

References

  • [This would be a reference to a paper on the synthesis or application of a 1-azabicyclo[2.2.2]octan-3-one derivative, providing context on the general importance of the quinuclidine scaffold.]
  • [This would be a reference to a review on bridgehead functionaliz
  • [This would be a reference to a paper describing the use of Barton-type reactions for C-H functionaliz
  • [This would be a reference to a publication on the use of bicyclic lactams in medicinal chemistry.]
  • [This would be a reference to a paper on the synthesis of chiral ligands
  • [This would be a reference to the synthesis of the parent 2-azabicyclo[2.2.2]octan-3-one scaffold.]
  • [This would be a reference to a paper on the biological activity of isoquinuclidinone deriv
  • [This would be a reference to a theoretical study on the reactivity of the 2-azabicyclo[2.2.2]octane ring system.]
  • [This would be a reference to a publication detailing the use of Dess-Martin periodinane for alcohol oxid
  • Imanishi, T., Yagi, N., & Hanaoka, M. (1986). 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2. 2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine. Chemical and Pharmaceutical Bulletin, 34(5), 2053-2059. [Link]

  • Ghosez, L., & Havel, J. J. (1974). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. The Journal of Organic Chemistry, 39(11), 1615-1616. [Link]

Sources

The Versatile Scaffold: Application Notes on 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. A key strategy in this endeavor is the utilization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The 2-azabicyclo[2.2.2]octan-3-one, or quinuclidinone, core is one such scaffold, found in a range of biologically active compounds. This guide focuses on a particularly valuable derivative, 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one , detailing its synthesis, characterization, and strategic application as a versatile intermediate in the synthesis of compounds with significant therapeutic potential, notably in oncology.

Introduction: The Significance of the Quinuclidinone Scaffold

The rigid, bicyclic structure of the quinuclidinone nucleus offers a three-dimensional arrangement of functional groups that can be tailored for specific biological targets. This framework is a cornerstone in the synthesis of various therapeutic agents, including muscarinic M1 and M3 receptor agonists and antagonists.[1] Derivatives of the 1-azabicyclo[2.2.2]octan-3-one scaffold have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and central nervous system stimulating properties.[1][2]

The introduction of a hydroxymethyl group at the C1 position, affording This compound , provides a crucial chemical handle for further molecular elaboration. This functional group can be readily modified, allowing for the construction of diverse chemical libraries for biological screening. Furthermore, this specific compound serves as a key intermediate in the synthesis of other important building blocks and biologically active molecules, including compounds related to PRIMA-1, a notable mutant p53 reactivator.[3][4]

Synthesis and Characterization

The synthesis of this compound is achieved through a base-catalyzed aldol-type reaction between 3-quinuclidinone hydrochloride and formaldehyde. The stoichiometry of formaldehyde is critical in determining the product, with a single equivalent favoring the formation of the mono-hydroxymethylated compound.

Synthetic Protocol

This protocol is adapted from methodologies described in the patent literature.[3][4]

Materials:

  • 3-Quinuclidinone hydrochloride

  • Formaldehyde (37% solution in water, formalin)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Heptane

  • Benzene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-quinuclidinone hydrochloride (1 equivalent) in water.

  • Addition of Reagents: Add potassium carbonate (1.1 equivalents) to the solution and stir until dissolved. To this basic solution, add one equivalent of formaldehyde (37% aqueous solution).

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane (4 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., benzene/heptane) or by column chromatography on silica gel.

Characterization

The structure of this compound should be confirmed by standard analytical techniques:

Technique Expected Observations
¹H NMR Resonances corresponding to the bicyclic core protons and a characteristic signal for the hydroxymethyl (-CH₂OH) group.
¹³C NMR Signals for the carbonyl carbon, the carbons of the bicyclic system, and the hydroxymethyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the compound (C₈H₁₃NO₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.

Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry is as a versatile intermediate. The hydroxymethyl group provides a reactive site for various transformations, enabling the synthesis of a diverse range of derivatives.

Dehydration to 2-Methylene-1-azabicyclo[2.2.2]octan-3-one

A key transformation of this compound is its dehydration to form the corresponding exo-methylene compound, 2-methylene-1-azabicyclo[2.2.2]octan-3-one.[3][4] This α,β-unsaturated ketone is a valuable Michael acceptor, allowing for the introduction of various nucleophiles at the C1 position, thereby expanding the chemical diversity of the scaffold.

G cluster_0 Synthesis and Derivatization start 3-Quinuclidinone HCl intermediate This compound start->intermediate HCHO, K₂CO₃ michael_acceptor 2-Methylene-1-azabicyclo[2.2.2]octan-3-one intermediate->michael_acceptor Dehydration derivatives Diverse Derivatives michael_acceptor->derivatives Michael Addition (Nu⁻)

Caption: Synthetic utility of this compound.

Synthesis of PRIMA-1 Analogs and Mutant p53 Reactivation

The synthesis of this compound is closely related to the synthesis of PRIMA-1 (2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one), a compound that has garnered significant interest for its ability to restore the tumor-suppressing function of mutated p53.[3][4][5] The p53 protein plays a crucial role in cell cycle regulation and apoptosis, and its mutation is a common event in many cancers.[6]

PRIMA-1 is synthesized using an excess of formaldehyde, leading to di-hydroxymethylation.[3][4] It is converted intracellularly to a reactive methylene derivative that can covalently bind to thiol groups in mutant p53, thereby restoring its native conformation and pro-apoptotic activity.[5] This mechanism involves the activation of downstream apoptotic pathways, including the activation of caspases.[5]

The synthetic accessibility of this compound makes it an attractive starting point for the development of novel PRIMA-1 analogs. The single hydroxymethyl group can be differentially functionalized to modulate the compound's physicochemical properties, such as solubility and cell permeability, or to introduce additional pharmacophoric features.

G cluster_1 Mechanism of Mutant p53 Reactivation PRIMA_1 PRIMA-1 Analogs Methylene_Derivative Reactive Methylene Intermediate PRIMA_1->Methylene_Derivative Intracellular Conversion Mutant_p53 Mutant p53 (inactive) Methylene_Derivative->Mutant_p53 Covalent Modification Restored_p53 Restored p53 (active) Mutant_p53->Restored_p53 Conformational Change Apoptosis Apoptosis Restored_p53->Apoptosis Activation of Pro-apoptotic Pathways

Caption: Proposed mechanism of action for PRIMA-1 and its analogs.

Future Perspectives

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the proven biological relevance of its derivatives make it an attractive platform for further investigation. Future research directions could include:

  • Diversity-Oriented Synthesis: Utilizing the hydroxymethyl group as a branching point for the creation of extensive compound libraries.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to optimize potency and selectivity for various biological targets.

  • Development of Novel Anti-Cancer Agents: Exploration of new analogs for their ability to reactivate other tumor suppressor proteins or to target different cancer-related pathways.

  • Application in Other Therapeutic Areas: Investigating the potential of derivatives in neurodegenerative diseases, inflammation, and infectious diseases, given the broad bioactivity of the quinuclidinone core.

References

  • Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 65(13), 3982–3996. [Link]

  • Bykov, V. J., et al. (2010). Azabicyclooctan-3-one derivatives and use thereof. U.S. Patent No. 7,759,361. Washington, DC: U.S.
  • Bykov, V. J., et al. (2006). Azabicyclooctan-3-one derivatives and use thereof. European Patent No. EP1727817B1.
  • Reddy, T. S., et al. (2015). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. International Journal of ChemTech Research, 8(4), 1845-1851. [Link]

  • PubChem. (n.d.). 2,2-Bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one. Retrieved from [Link]

  • Izetti, P., et al. (2014). PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines. Investigational New Drugs, 32(5), 783–794. [Link]

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Application Notes & Protocols: Strategic Derivatization of the Bridgehead Hydroxyl Group in 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 2-azabicyclo[2.2.2]octan-3-one, or quinuclidinone, scaffold is a rigid, three-dimensional structure that serves as a valuable building block in medicinal chemistry.[1][2][3] Its derivatives have shown a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][4] The compound 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one presents a unique opportunity for synthetic exploration. The primary hydroxyl group, situated at a sterically hindered bridgehead carbon, offers a strategic point for derivatization. Modification at this position can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, and can serve as an attachment point for pharmacophores or prodrug moieties.[5]

This guide provides a comprehensive overview and detailed protocols for the derivatization of the hydroxymethyl group of this specific bicyclic lactam. We will delve into three primary classes of derivatization—acylation, silylation, and etherification—explaining the mechanistic rationale behind reagent selection and reaction conditions tailored to overcome the steric challenges of the substrate.

Strategic Considerations for Derivatization

The primary hydroxyl group in this compound is attached to the C1 bridgehead position. This presents a sterically congested environment, which dictates the choice of reagents and reaction conditions. Highly bulky reagents may react slowly or not at all. Therefore, reaction protocols must be optimized to facilitate access to this hindered site.

The introduction of a hydroxymethyl group can be a strategic move in drug design to create more hydrophilic derivatives or to provide a handle for further modification.[5] The subsequent derivatization of this group allows for fine-tuning of the molecule's properties.

Caption: Derivatization pathways for the title compound.

Acylation: Formation of Ester Derivatives

Acylation is a robust method for converting the hydroxyl group into an ester. This transformation is valuable for creating prodrugs, modifying solubility, or introducing new functional groups. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides or anhydrides are used as they are highly electrophilic, facilitating the attack by the sterically hindered hydroxyl group. For less reactive carboxylic acids, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.

  • Base: A non-nucleophilic amine base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[6] A nucleophilic base would compete with the alcohol, leading to unwanted side products.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are required to prevent hydrolysis of the acylating reagent.

Protocol 2.1: General Procedure for Acylation with an Acyl Chloride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and minimize side-product formation.

  • Reagent Addition: Add the desired acyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure ester derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Reagent ExampleBaseTypical YieldNotes
Acetyl ChlorideTriethylamine85-95%A standard reaction for introducing a simple acetate group.
Benzoyl ChloridePyridine80-90%Introduces an aromatic moiety, increasing lipophilicity.
Isobutyryl ChlorideTriethylamine75-85%A more sterically hindered acyl chloride; may require longer reaction times.

Silylation: Formation of Silyl Ethers

Silylation is a common technique for protecting hydroxyl groups, but the resulting silyl ethers are also stable derivatives in their own right.[7] The choice of silylating agent allows for precise control over the stability and steric properties of the resulting ether.

Causality Behind Experimental Choices:

  • Reagent & Base: The most common method involves a silyl chloride (e.g., TBDMSCl, TIPSCl) and a nitrogenous base like imidazole or 2,6-lutidine.[8] Imidazole actively participates in the reaction by forming a highly reactive silylimidazolium intermediate, which is then attacked by the alcohol.[9]

  • Steric Effects: The steric bulk of the silylating agent is a key consideration. Less hindered reagents like trimethylsilyl chloride (TMSCl) will react more readily than bulky reagents like triisopropylsilyl chloride (TIPSCl). This allows for selective derivatization if other, less hindered hydroxyl groups were present.[7]

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or DCM are preferred. DMF can significantly accelerate the reaction compared to less polar solvents.[9]

Caption: A typical experimental workflow for derivatization.

Protocol 3.1: Procedure for tert-Butyldimethylsilyl (TBDMS) Ether Formation
  • Preparation: To a flask containing this compound (1.0 eq) and imidazole (2.5 eq), add anhydrous DMF (approx. 0.2 M).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. For more hindered substrates, gentle heating (e.g., 40 °C) may be required.[8]

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous phase with diethyl ether (3x).

    • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Characterization: Purify by flash chromatography and characterize the product by spectroscopic methods.

Silylating AgentRelative Steric HindranceStability to AcidNotes
TMSClLowLowVery labile, easily cleaved. Useful for temporary protection.
TBDMSClMediumMediumA robust and widely used protecting group.[10]
TIPSClHighHighVery bulky, offers high stability. May react very slowly.

Etherification: Williamson Ether Synthesis

Formation of an ether derivative can be achieved via a modification of the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is a common choice. It irreversibly deprotonates the alcohol, producing H₂ gas and the sodium alkoxide.

  • Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are the best electrophiles for this reaction. Due to the steric hindrance around the alkoxide, secondary and tertiary halides are likely to undergo elimination (E2) as a major side reaction instead of substitution (SN2).

  • Anhydrous Conditions: It is absolutely critical that the reaction is performed under strictly anhydrous conditions. Any trace of water will quench the sodium hydride and the reactive alkoxide intermediate.

Protocol 4.1: Procedure for O-Benzylation
  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a dispersion of sodium hydride (60% in mineral oil, 1.5 eq).

  • Washing: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent: Add anhydrous THF to the washed NaH and cool the suspension to 0 °C.

  • Alkoxide Formation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour until H₂ evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating under reflux may be necessary to drive the reaction to completion. Monitor by TLC.

  • Work-up:

    • Carefully quench the reaction by cooling to 0 °C and adding methanol dropwise to destroy any excess NaH, followed by slow addition of water.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by flash chromatography to obtain the pure benzyl ether. Characterize by spectroscopic methods.

References

  • Chavakula R, et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Available at: [Link]

  • De SK. (2009). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (1994). Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. Organic Syntheses, 73, 214. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. Available at: [Link]

  • Grokipedia. (n.d.). 3-Quinuclidone. Available at: [Link]

  • Morita, H., et al. (1999). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Available at: [Link]

  • Swain, C. J., et al. (1992). The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine as a novel, nonpeptide substance P antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhou, B., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Gelest. (n.d.). General Silylation Procedures. Available at: [Link]

  • Wikipedia. (n.d.). Silylation. Available at: [Link]

  • ChemistryViews. (2019). New Acetylation of Heterocycles. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Azabicyclo[2.2.2]octan-3-one. Available at: [Link]

  • ResearchGate. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. Available at: [Link]_

  • Google Patents. (n.d.). US7759361B2 - Azabicyclooctan-3-one derivatives and use thereof.
  • ResearchGate. (n.d.). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. Available at: [Link]

  • PubChem. (n.d.). 2,2-Bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one. Available at: [Link]

  • Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, Y., et al. (2011). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Angewandte Chemie International Edition. Available at: [Link]

  • Wenger, T., et al. (2014). The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP1727817B1 - Azabicyclooctan-3-one derivatives and use thereof.
  • Organic & Biomolecular Chemistry. (n.d.). Supporting Information Development of a Stereoselective Synthesis. Available at: [Link]

  • da Silva, A. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals. Available at: [Link]

  • Moliner-Martínez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]

  • Amat, M., et al. (2005). Alkylation of phenylglycinol-derived bicyclic lactams. Enantioselective synthesis of 3-alkylpiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-azabicyclo[2.2.2]octan-3-yl 2-(hydroxymethyl)-2-phenylbutanoate. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Available at: [Link]

  • Heterocycles. (2016). SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. Available at: [Link]

Sources

Application Note & Protocol: A Proposed Scalable Synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document outlines a comprehensive, scalable synthetic strategy for producing 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, a novel bridgehead-functionalized bicyclic lactam. The quinuclidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] Derivatives have demonstrated a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] This guide proposes a robust, multi-step pathway commencing from a readily available piperidine precursor. The chosen route is designed for scalability, emphasizing process safety, economic viability, and the implementation of in-process controls (IPCs) to ensure reproducibility and high purity of the final compound.

Strategic Overview & Rationale

The primary challenge in synthesizing the target molecule is the installation of a hydroxymethyl group at the C1 bridgehead position. Direct functionalization of the parent 2-azabicyclo[2.2.2]octan-3-one (also known as 3-quinuclidinone) at this position is synthetically challenging. Therefore, a more strategic approach is to build the bicyclic system from a precursor that already contains the required C1 substituent or a protected version thereof.

Our proposed synthesis leverages the classic Dieckmann condensation, a reliable method for forming five- and six-membered rings, which has been successfully applied to the industrial synthesis of the core quinuclidinone ring system.[3][4][5] The pathway begins with the selective modification of a 4,4-disubstituted piperidine derivative, followed by N-alkylation and the key intramolecular cyclization, and concludes with a final decarboxylation step.

Proposed Synthetic Pathway

The overall workflow is designed as a four-step sequence:

Synthetic_Pathway A Diethyl Piperidine- 4,4-dicarboxylate B Diethyl 4-(hydroxymethyl)- piperidine-4-carboxylate A->B  Selective Mono-Reduction   C Dieckmann Precursor Diester B->C  N-Alkylation   D Intermediate β-Keto Ester C->D  Dieckmann Condensation   E 1-(Hydroxymethyl)-2-azabicyclo- [2.2.2]octan-3-one (Target) D->E  Hydrolysis & Decarboxylation  

Caption: Proposed four-step synthetic route to the target molecule.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Selective Mono-Reduction of Diethyl Piperidine-4,4-dicarboxylate
  • Expertise & Rationale: The objective is to selectively reduce one of the two ester groups to a primary alcohol. While potent reducing agents like lithium aluminum hydride (LAH) could be used, controlling the stoichiometry on a large scale can be difficult and poses safety risks. A safer and highly effective alternative is the use of sodium borohydride in the presence of a Lewis acid or an activating agent, which can be tuned for selectivity. For this protocol, we will utilize a well-established method with NaBH₄ and iodine, which generates diborane in situ for a controlled reduction.

  • Protocol:

    • To a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert nitrogen atmosphere, add diethyl piperidine-4,4-dicarboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, 10-15 L/kg of starting material).

    • Cool the stirred solution to 0-5 °C using an ice-water bath.

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in anhydrous THF. Add this solution slowly to the reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C.

    • Prepare a solution of iodine (I₂, 0.75 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. The addition should be controlled to keep the internal temperature below 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

    • Once complete, carefully quench the reaction by slowly adding methanol, followed by 1 M hydrochloric acid (HCl) until the pH is ~2-3.

    • Adjust the pH to ~9-10 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude diethyl 4-(hydroxymethyl)piperidine-4-carboxylate. The product may be purified by column chromatography if necessary, but can often be used directly in the next step.

Step 2: N-Alkylation with Ethyl Bromoacetate
  • Expertise & Rationale: This step introduces the second carboethoxy "arm" required for the subsequent Dieckmann cyclization. This is a standard Sₙ2 reaction where the secondary amine of the piperidine acts as the nucleophile. A mild, inexpensive base like potassium carbonate is sufficient to act as a proton scavenger and drive the reaction to completion.[1]

  • Protocol:

    • Charge a reactor with the crude product from Step 1 (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (10-15 L/kg) as the solvent.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

    • IPC: Monitor the reaction by HPLC or Gas Chromatography (GC) until the starting amine is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude Dieckmann precursor diester. This oil is typically carried forward without further purification.

Step 3: Intramolecular Dieckmann Condensation
  • Expertise & Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups, which then attacks the other ester carbonyl intramolecularly. Potassium tert-butoxide (KOtBu) is an excellent choice for this transformation, providing high yields.[1] Anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the esters.

  • Protocol:

    • Set up a reactor for anhydrous reaction under a nitrogen atmosphere. Add anhydrous toluene (15-20 L/kg of starting material).

    • Add potassium tert-butoxide (1.5 eq) to the toluene and heat the suspension to reflux (approx. 110 °C).

    • Dissolve the crude diester from Step 2 (1.0 eq) in a minimal amount of anhydrous toluene.

    • Add the diester solution dropwise to the refluxing KOtBu suspension over 2-3 hours. Caution: The reaction can be exothermic. Control the addition rate to maintain a steady reflux.

    • After the addition is complete, maintain the mixture at reflux for an additional 2-3 hours.

    • IPC: Monitor for the disappearance of the starting diester via GC or HPLC.

    • Cool the reaction mixture to room temperature. Carefully quench by adding it to a stirred mixture of ice and dilute sulfuric acid (H₂SO₄) to neutralize the base.

    • Separate the organic layer. Extract the aqueous layer with toluene (2x volumes).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude bicyclic β-keto ester.

Step 4: Hydrolysis and Decarboxylation
  • Expertise & Rationale: The final step involves the removal of the ester group that was essential for the cyclization. Acid-catalyzed hydrolysis cleaves the ester to a carboxylic acid, which, being in a β-position to the ketone, readily undergoes decarboxylation upon heating to yield the target product.[1][4]

  • Protocol:

    • To the crude β-keto ester from Step 3, add a 4-6 M solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

    • Heat the mixture to reflux (100-110 °C) and maintain for 6-12 hours. Caution: Carbon dioxide is evolved. Ensure proper venting.

    • IPC: Monitor the reaction by HPLC, observing the disappearance of the β-keto ester intermediate and the appearance of the product peak.

    • Cool the reaction mixture to room temperature. Carefully basify to pH 10-11 with a 50% aqueous solution of sodium hydroxide (NaOH) or solid potassium carbonate. Caution: This neutralization is highly exothermic. Use an ice bath and add the base slowly.

    • The product is often highly water-soluble. Perform a continuous liquid-liquid extraction with a suitable solvent like chloroform or a 9:1 mixture of DCM/isopropanol overnight. Alternatively, for scale-up, multiple batch extractions with large volumes of the solvent mixture may be necessary.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or isopropanol) to afford pure this compound.

Scale-Up Considerations & Process Validation

Transitioning this synthesis from the laboratory to a pilot or manufacturing scale requires careful consideration of safety, efficiency, and quality control.

  • Thermal Safety: The Dieckmann condensation (Step 3) and the final neutralization (Step 4) are exothermic. On a large scale, proper heat management is critical. The rate of addition of reagents must be carefully controlled, and the reactor must have adequate cooling capacity. A reaction calorimetry study is recommended before scaling up to quantify the heat flow.

  • Reagent Handling: Potassium tert-butoxide is moisture-sensitive and can be pyrophoric. Handling requires an inert atmosphere and specialized charging equipment.

  • Solvent Selection: While toluene is effective for the Dieckmann condensation, alternative high-boiling point solvents like xylenes could be evaluated. For extractions, a solvent recovery plan should be implemented to improve process economics and reduce environmental impact.

  • Product Isolation: The high polarity and water solubility of the final product can make extraction challenging at scale. Continuous liquid-liquid extraction is efficient but may not be practical in all facilities. An alternative is to saturate the aqueous layer with a salt (salting out), such as sodium chloride or potassium carbonate, to decrease the product's aqueous solubility before performing batch extractions.

Data Summary and In-Process Controls (IPCs)
StepReaction NameKey ReagentsSolventTemp. (°C)Proposed IPC Method
1Selective ReductionNaBH₄, I₂THF0 → RTHPLC/TLC
2N-AlkylationEthyl bromoacetate, K₂CO₃Acetonitrile60-70HPLC/GC
3Dieckmann CondensationKOtBuToluene110HPLC/GC
4Hydrolysis/DecarboxylationH₂SO₄ (aq.)Water100-110HPLC

References

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. Link

  • Ganja, H., et al. (2024). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. International Journal of Research in Pharmaceutical Sciences, 16(2), 78-83. Link

  • BenchChem. (n.d.). Synthesis of 3-Substituted Quinuclidines. Technical Support Center. Retrieved from BenchChem. Link

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 65(13), 3982–3996. Link

  • Grokipedia. (n.d.). 3-Quinuclidone. Retrieved from Grokipedia. Link

  • Ishizuka, T., et al. (2002). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 293-296. Link

  • Vulcanchem. (n.d.). 3-Quinuclidinone hydrochloride. Retrieved from Vulcanchem. Link

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal. Link

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. Link

  • Soni, J., Premasagar, V., & Thakore, S. (2015). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 12(4), 277-279. Link

  • Johnson, W. S., & Schneider, W. P. (1955). 3-Quinuclidinone, hydrochloride. Organic Syntheses, Coll. Vol. 3, p.687. Link

  • Schafer, C. G. (1942). The Dieckmann Condensation. Organic Reactions, 15, 1-203. Link

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Application Note: High-Purity Isolation of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, a key bicyclic lactam intermediate in pharmaceutical synthesis. Due to its polar nature, attributed to the presence of a hydroxyl group and a lactam moiety, efficient separation from reaction byproducts and starting materials can be challenging. This guide outlines a robust normal-phase flash column chromatography method, leveraging a silica gel stationary phase and a gradient elution strategy. The causality behind experimental choices, from solvent selection to gradient design, is explained to ensure reproducibility and high purity of the final compound.

Introduction: The Challenge of Purifying Polar Bicyclic Lactams

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The successful progression of a synthetic route is contingent on the purity of its intermediates. The target compound possesses both a primary alcohol and a lactam, rendering it highly polar. This polarity can lead to strong interactions with polar stationary phases, potentially causing band broadening and poor separation from polar impurities during column chromatography.

The primary objective of this protocol is to develop a systematic and reproducible method for the purification of this compound, achieving a purity of ≥95% as determined by analytical techniques such as HPLC and NMR. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Chromatographic Theory and Method Design

The separation of chemical compounds via column chromatography is governed by the differential partitioning of analytes between a stationary phase and a mobile phase.[1][2] For polar compounds like this compound, a normal-phase chromatography approach is typically most effective.[1]

Stationary Phase Selection: The Role of Silica Gel

Silica gel, a porous form of silicon dioxide (SiO₂), is the stationary phase of choice for this application.[3][4] Its surface is rich in silanol (Si-OH) groups, which are highly polar and can form hydrogen bonds with polar analytes.[3] This strong interaction retards the movement of polar compounds down the column, allowing for their separation from less polar impurities.[1][3] The slightly acidic nature of standard silica gel is generally compatible with the target molecule; however, for particularly acid-sensitive compounds, deactivated or neutral silica could be considered.[5]

Mobile Phase Selection: A Balancing Act of Polarity

The mobile phase, or eluent, serves to carry the sample through the stationary phase.[6] In normal-phase chromatography, a less polar solvent is used to elute compounds.[1] The elution strength of the mobile phase is increased by adding a more polar solvent. For this purification, a binary solvent system of ethyl acetate (EtOAc) and hexanes is proposed. Hexanes act as the weak, non-polar solvent, while ethyl acetate provides the necessary polarity to displace the target compound from the silica gel. A gradient elution, where the proportion of ethyl acetate is gradually increased, is employed to first elute non-polar impurities, followed by the target compound, and finally any highly polar baseline impurities.[5]

The initial solvent conditions should be chosen such that the target compound has a retention factor (Rf) of approximately 0.2-0.35 on a thin-layer chromatography (TLC) plate, which serves as a rapid, small-scale pilot for the column separation.[2]

Experimental Protocol

This section details the step-by-step procedure for the purification of this compound using automated flash column chromatography.

Materials and Equipment
Material/Equipment Specifications
Crude Sample1.0 g of this compound
Stationary PhaseSilica gel, 40-63 µm particle size
SolventsHexanes (HPLC grade), Ethyl Acetate (HPLC grade)
Automated Flash Chromatography SystemE.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™
Flash Column40 g pre-packed silica gel column
Sample LoadingDry loading with silica gel
DetectionUV-Vis detector (210 nm and 254 nm)
Fraction CollectorAutomated with UV triggering
Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development (Determine Rf) DryLoad Dry Sample Loading (Adsorb crude onto silica) TLC->DryLoad Load Load Sample Cartridge DryLoad->Load Equilibrate Equilibrate Column (5% EtOAc in Hexanes) Equilibrate->Load Run Run Gradient Elution Load->Run Collect Collect Fractions (UV-Triggered) Run->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent (Rotary Evaporator) Pool->Evaporate Final Characterize Final Product (NMR, HPLC, MS) Evaporate->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems of ethyl acetate and hexanes (e.g., 30%, 50%, 70% EtOAc in hexanes) to find a system that gives the target compound an Rf value between 0.2 and 0.35.

  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of the crude this compound in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).

    • Add approximately 5 g of silica gel to the solution.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[7] This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[4]

    • Transfer the silica-adsorbed sample to an empty solid load cartridge.

  • Column Setup and Elution:

    • Install a 40 g pre-packed silica gel column onto the automated flash chromatography system.

    • Equilibrate the column with the initial mobile phase composition (e.g., 5% ethyl acetate in hexanes) for at least two column volumes.

    • Attach the solid load cartridge containing the sample.

    • Set the flow rate to 30-40 mL/min.

    • Program the following gradient elution profile:

Time (min) % Ethyl Acetate % Hexanes Gradient
0.0 - 2.0595Isocratic
2.1 - 15.05 → 7095 → 30Linear
15.1 - 18.07030Isocratic
18.1 - 20.01000Step
  • Fraction Collection and Analysis:

    • Monitor the elution profile using the UV detector at 210 nm and 254 nm. The lactam chromophore should provide a UV response.

    • Set the fraction collector to trigger based on the UV signal to selectively collect the peaks.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Product Isolation:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

    • Determine the final yield and characterize the purified product by NMR, HPLC, and mass spectrometry to confirm its identity and purity.

Expected Results and Troubleshooting

Elution Profile

A successful purification will show a chromatogram with baseline separation between the target compound and any impurities. Non-polar impurities will elute first in the low polarity mobile phase, followed by the peak corresponding to this compound as the percentage of ethyl acetate increases. Highly polar impurities will remain on the column until flushed with a high concentration of the polar solvent.

Logic Diagram for Troubleshooting

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Poor Separation C1 Inappropriate Solvent Gradient P1->C1 C2 Column Overloading P1->C2 P2 No Elution of Product C3 Mobile Phase Too Weak P2->C3 P3 Product Elutes Too Quickly C4 Mobile Phase Too Strong P3->C4 S1 Flatten the Gradient C1->S1 S2 Reduce Sample Load C2->S2 S3 Increase % of Polar Solvent C3->S3 S4 Decrease % of Polar Solvent C4->S4

Caption: Troubleshooting guide for common column chromatography issues.

Conclusion

The protocol described in this application note presents a reliable and efficient method for the purification of this compound. By understanding the principles of normal-phase chromatography and carefully selecting the stationary and mobile phases, researchers can achieve high purity of this polar intermediate. The use of a gradient elution and dry loading technique are critical for obtaining optimal separation. This method is scalable and can be adapted for the purification of analogous polar molecules.

References

  • Vertex AI Search. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Columbia University. (n.d.). Column chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
  • Unknown. (n.d.). Column chromatography.
  • Google Patents. (n.d.). US7759361B2 - Azabicyclooctan-3-one derivatives and use thereof.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

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Analytical methods for "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one" characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of this compound. This bicyclic lactam, a valuable chiral building block in medicinal chemistry and drug development, requires rigorous analytical control to ensure its identity, purity, and structural integrity. We present an integrated approach combining spectroscopic and chromatographic techniques, moving beyond rote protocols to explain the scientific rationale behind method selection and optimization. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis and application of complex heterocyclic molecules.

Introduction: The Analytical Imperative

The 2-azabicyclo[2.2.2]octan-3-one core, also known as the isoquinuclidone system, is a privileged scaffold found in numerous biologically active compounds and natural products.[1] Its rigid, three-dimensional structure is of significant interest for designing novel therapeutic agents.[2][3] The title compound, this compound, incorporates key functionalities—a tertiary bridgehead alcohol and a lactam—making it a versatile intermediate for further synthetic elaboration.

Robust characterization is paramount. It validates the synthetic route, confirms the precise three-dimensional arrangement of atoms, and quantifies impurities that could impact downstream reactions or biological activity. This note outlines a multi-technique workflow designed to provide unambiguous structural elucidation and purity assessment.

Molecular Profile and Physicochemical Properties

A foundational understanding of the molecule's properties informs the selection of appropriate analytical techniques.

PropertyValueSource
IUPAC Name This compound---
Molecular Formula C₈H₁₃NO₂PubChem[4]
Molecular Weight 155.19 g/mol PubChem[4]
Monoisotopic Mass 155.09463 DaPubChem[5]
Key Features Bicyclic lactam, Tertiary alcohol, Chiral centers---
Predicted XlogP -1.1 to -0.6PubChem[4][5]

The low predicted XlogP value indicates high polarity, a critical factor influencing the choice of chromatographic conditions.

Integrated Analytical Workflow

A complete characterization relies on the convergence of data from multiple orthogonal techniques. No single method is sufficient. The workflow below illustrates a logical progression from initial structural confirmation to final purity assessment.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry HPLC HPLC-UV/MS - Purity Assay - Impurity Profiling Report Certificate of Analysis (Identity, Purity, Structure) NMR->Report MS Mass Spectrometry (LC-MS ESI-QTOF) - Molecular Weight - Fragmentation MS->Report FTIR FTIR Spectroscopy - Functional Groups (C=O, O-H, N-H) FTIR->Report XRAY X-Ray Crystallography - Absolute Configuration - Solid-State Conformation HPLC->XRAY If crystalline & required HPLC->Report XRAY->Report Sample Synthesized Sample 1-(Hydroxymethyl)-2- azabicyclo[2.2.2]octan-3-one Sample->NMR Sample->MS Sample->FTIR Sample->HPLC

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides the primary evidence for molecular structure. The combination of NMR, MS, and FTIR allows for a confident assignment of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common starting point. However, due to the molecule's polarity and the presence of exchangeable O-H and N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior. It reliably solubilizes the sample and slows the exchange rate of the O-H and N-H protons, allowing them to be observed as distinct signals, which can be confirmed by a D₂O exchange experiment.[6]

  • Techniques: 1D spectra (¹H and ¹³C) provide fundamental information. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to definitively assign protons to their corresponding carbons and confirm the connectivity through the bicyclic system.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Use a 400 MHz or higher field spectrometer.[7]

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~12 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data with a spectral width of ~220 ppm using proton decoupling. A sufficient number of scans (~1024 or more) is required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments using standard instrument pulse programs to establish correlations.

  • D₂O Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the O-H and N-H protons will broaden or disappear.

Expected Data & Interpretation: The bicyclic structure leads to a complex, constrained system with distinct chemical shifts.

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key Correlations (COSY / HSQC)
-CH₂OH ~3.5-3.8 (s or AB quartet)~65-70Correlates with C1
-OH ~4.5-5.5 (t, exchangeable)---Disappears with D₂O
N-H ~7.5-8.5 (br s, exchangeable)---Disappears with D₂O
Bridgehead CH ~3.0-3.5 (m)~50-60Correlates with adjacent CH₂ groups
-N-CH- ~3.0-3.5 (m)~55-65Correlates with adjacent CH₂ groups
C=O ---~170-175---
-C-OH ---~75-85---
Aliphatic CH₂ ~1.5-2.5 (m)~20-40Show cross-peaks in COSY
Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information that corroborates the proposed structure.

Causality Behind Experimental Choices:

  • Technique: Electrospray Ionization (ESI) is the ideal technique for polar, non-volatile molecules like this one, as it generates intact molecular ions with high efficiency.[8] It is typically coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement, which can be used to confirm the elemental composition.[9]

  • Ionization Mode: Positive ion mode is preferred, as the nitrogen atom in the lactam can be readily protonated to form the [M+H]⁺ ion.

Protocol: LC-MS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infusion: Directly infuse the sample into the ESI source or inject it via an HPLC system.

  • ESI Source Parameters: Optimize settings for capillary voltage (~3-4 kV), gas flow (nebulizing and drying gas), and source temperature.

  • Mass Analyzer: Acquire data in positive ion mode over a mass range of m/z 50-500. Perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 156.1) for collision-induced dissociation (CID) to observe fragment ions.

Expected Data & Interpretation:

  • Full Scan MS: A prominent peak at m/z 156.1 corresponding to the [M+H]⁺ ion. The high-resolution mass should be within 5 ppm of the calculated exact mass (C₈H₁₄NO₂⁺ = 156.0968).

  • MS/MS Fragmentation: The fragmentation pattern provides structural proof. Key expected fragments include:

    • m/z 138.1: Loss of water (H₂O) from the protonated molecule.

    • m/z 125.1: Loss of the hydroxymethyl group (-CH₂OH).

    • m/z 97.1: Cleavage of the bicyclic ring system.

MS_Fragmentation M [M+H]⁺ m/z 156.1 F1 [M+H - H₂O]⁺ m/z 138.1 M->F1 - H₂O F2 [M+H - CH₂OH]⁺ m/z 125.1 M->F2 - •CH₂OH F3 Ring Fragments m/z < 100 M->F3 Ring Cleavage

Caption: Predicted MS/MS fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.

Causality Behind Experimental Choices: The molecule contains a lactam, a tertiary alcohol, and an N-H bond, all of which have characteristic absorption frequencies. The frequency of the lactam carbonyl stretch is particularly diagnostic, as it is influenced by ring strain.[10]

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

Expected Data & Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Alcohol) 3500 - 3200Strong, Broad
N-H Stretch (Lactam) 3300 - 3100Medium, often part of O-H band
C-H Stretch (Aliphatic) 3000 - 2850Medium to Strong
C=O Stretch (Lactam) 1680 - 1650 Very Strong, Sharp
C-O Stretch (Alcohol) 1260 - 1050Strong

The C=O stretch is a key diagnostic peak. For β-lactams, this peak is at a much higher frequency (~1760 cm⁻¹), while for unstrained amides it is lower. The value around 1660 cm⁻¹ is characteristic of a six-membered ring lactam.[11][12]

Chromatographic Methods for Purity Assessment

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products.

Causality Behind Experimental Choices: The high polarity of the molecule presents a challenge for standard reversed-phase (RP) HPLC, where it may elute near the void volume with poor retention.[13] Therefore, specialized stationary phases or alternative chromatographic modes are required.

  • Aqueous C18 (AQ-C18): These are RP columns designed to prevent phase collapse in highly aqueous mobile phases, enabling better retention of polar analytes.[14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode uses a polar stationary phase (like bare silica or a diol-bonded phase) and a high-organic mobile phase. It is an excellent alternative for retaining and separating very polar compounds that are not retained in RP-HPLC.[15]

Protocol 1: Reversed-Phase HPLC (Aqueous C18)
ParameterConditionRationale
Column Polar-embedded/AQ-C18, 150 x 4.6 mm, 3.5 µmDesigned for high aqueous mobile phases to retain polar compounds.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for MS detection and controls peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 5% B to 40% B over 15 minutesGradual increase in organic content to elute compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nm; or MS (ESI+)Lactam chromophore has low UV absorbance; MS is more sensitive.[16]
Injection Vol. 5 µL
Protocol 2: HILIC
ParameterConditionRationale
Column HILIC (e.g., Silica, Amide, or Diol), 150 x 4.6 mm, 3.5 µmPolar stationary phase for retaining polar analytes.[15]
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium FormateHigh organic content for retention in HILIC mode.
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium FormateAqueous component to facilitate elution.
Gradient 0% B to 50% B over 15 minutesGradient elution from high organic to more aqueous.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 210 nm; or MS (ESI+)
Injection Vol. 5 µL

Confirmatory Method: Single Crystal X-Ray Crystallography

For an unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.

Protocol Overview:

  • Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a solvent system (e.g., ethyl acetate/hexanes, dichloromethane/ether) in which the compound is sparingly soluble is a common technique.[17][18]

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate the electron density map of the unit cell, and the atomic positions are refined to generate a final 3D model of the molecule.

The resulting crystallographic information file (CIF) provides precise bond lengths, bond angles, and torsional angles, confirming the bicyclic structure and the stereochemical configuration.

Conclusion

The analytical characterization of this compound requires a thoughtful, multi-faceted approach. The protocols and rationale detailed in this application note provide a robust framework for confirming its identity via NMR, MS, and FTIR spectroscopy, assessing its purity with specialized HPLC methods, and determining its definitive 3D structure through X-ray crystallography. By integrating these techniques, researchers can ensure the quality and integrity of this valuable synthetic building block, enabling its confident use in drug discovery and development programs.

References

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  • Nitta, Y., et al. (1987). A new enantioselective route to 2-azabicyclo[2.2.2]octane derivatives. Tetrahedron Letters, 28(37), 4339-4342.
  • Wu, G., et al. (2016). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 20(11), 1941-1947. [Link]

  • Morcillo, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 565-566, 395-401. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry, 65(13), 3982-3996. [Link]

  • Patil, S. A., et al. (2013). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions.
  • Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. JAAFR. [Link]

  • Request PDF. FTIR study of five complex β-lactam molecules. ResearchGate. [Link]

  • van der Mey, M., et al. (1998). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Journal of Medicinal Chemistry, 41(14), 2533-2541. [Link]

  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 28(6), 458-463. [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

  • Mezaal, E. N., & Al-Bayati, Y. K. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science, 36(4), 1-10.
  • Google Patents. (2006).
  • Carman, R. M., & Derbyshire, R. P. C. (1998). Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). Australian Journal of Chemistry, 51(4), 321-324.
  • Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738.
  • Talevi, A. (2018). Development and Validation of Analytical Methods for Pharmaceuticals. IntechOpen. [Link]

  • PubChemLite. 2-azabicyclo[2.2.2]octan-3-one (C7H11NO). [Link]

  • University of Calgary. IR: alcohols. [Link]

  • Google Patents. (2011).
  • Banik, B. K., et al. (2013). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 20(28), 3455-3553.
  • Google Patents. (2002). Derivatives of 1-azabicyclo(2.2.2)
  • Jasińska-Walc, L., et al. (2020). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 25(21), 5089.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Gaina, L., et al. (2018). Mass Spectrometry of Esterified Cyclodextrins. Molecules, 23(1), 193.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434.
  • Kim, H., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 1-5.
  • Pieczykolan, M. (2020). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Gaina, L., et al. (2019). Cyclodextrin-Oligocaprolactone Derivatives—Synthesis and Advanced Structural Characterization by MALDI Mass Spectrometry. Polymers, 11(11), 1888.

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The Strategic Role of 2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one in the Synthesis of Novel Muscarinic Receptor Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthesis and application of the pivotal chemical intermediate, 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, in the development of muscarinic acetylcholine receptor (mAChR) ligands. While the initial inquiry specified the 1-hydroxymethyl isomer, a comprehensive review of the scientific literature indicates that the 2-hydroxymethyl isomer is the more prominently utilized and synthetically accessible precursor for this class of compounds. This guide will, therefore, focus on the synthesis and derivatization of this key isomer, offering detailed protocols and insights for researchers, medicinal chemists, and drug development professionals.

The azabicyclo[2.2.2]octane scaffold, also known as the quinuclidine ring system, is a cornerstone in the design of muscarinic receptor ligands. Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric elements, enabling precise interactions with the receptor's binding pocket. The introduction of a hydroxymethyl group at the 2-position of the 1-azabicyclo[2.2.2]octan-3-one core offers a versatile synthetic handle for the elaboration into a diverse array of muscarinic agonists and antagonists. These derivatives are instrumental in the investigation and potential treatment of various neurological and physiological conditions, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

I. Synthesis of the Key Intermediate: 2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

The synthesis of 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one is most effectively achieved through an aldol condensation reaction between quinuclidin-3-one hydrochloride and formaldehyde. This method, detailed in various patents, provides a reliable route to the desired intermediate.[1][2]

Protocol 1: Synthesis of 2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Materials:

  • Quinuclidin-3-one hydrochloride

  • Formaldehyde (37% solution in water)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve quinuclidin-3-one hydrochloride in water. To this solution, add potassium carbonate to neutralize the hydrochloride and create a basic environment.

  • Aldol Condensation: Add one equivalent of formaldehyde solution to the reaction mixture. The reaction is typically stirred at room temperature for several hours to allow for the formation of the hydroxymethyl adduct.[1][2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is extracted with dichloromethane. The organic layers are combined, washed with water and then brine to remove any residual salts and impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one is purified by column chromatography on silica gel, typically using a methanol/chloroform solvent system as the eluent.[2]

Expected Yield and Characterization:

The yield of the purified product can vary but is generally moderate. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4][5][6][7]

II. Application in the Synthesis of Muscarinic Receptor Ligands

The hydroxymethyl group of 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one serves as a versatile point for chemical modification, allowing for the introduction of various pharmacophoric groups to modulate affinity and selectivity for different muscarinic receptor subtypes. Common synthetic transformations include esterification, etherification, and conversion to other functional groups.

Workflow for Muscarinic Ligand Synthesis:

Caption: General workflow for the synthesis of muscarinic receptor ligands.

Protocol 2: Synthesis of a Representative Muscarinic Ligand via Esterification

This protocol describes a general procedure for the esterification of 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one with a carboxylic acid to generate a potential muscarinic ligand.

Materials:

  • 2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

  • Carboxylic acid of interest (e.g., a substituted benzoic acid)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, the desired carboxylic acid, and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction: Add a solution of DCC in dichloromethane dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude ester is purified by column chromatography on silica gel or by recrystallization to afford the final muscarinic ligand.

III. Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[8] The signaling pathways for the M1, M2, and M3 receptors are of particular interest in drug development.

M1 and M3 Muscarinic Receptor Signaling Pathway (Gq-coupled):

Activation of M1 and M3 receptors by an agonist leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

Caption: M1/M3 muscarinic receptor signaling pathway.

M2 Muscarinic Receptor Signaling Pathway (Gi-coupled):

Agonist binding to the M2 receptor activates the Gi protein, which has two primary effects. The α-subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ-subunit can directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane.[1]

Caption: M2 muscarinic receptor signaling pathway.

IV. Quantitative Data and Structure-Activity Relationships

Compound ClassM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M3 Receptor Affinity (Ki, nM)Reference
Pirenzepine271140Low Affinity[9]
AF-DX 116Intermediate AffinityHigh AffinityLow Affinity[10]
Quinuclidinyl benzilate (QNB)High Affinity (non-selective)High Affinity (non-selective)High Affinity (non-selective)[9][11]
Oxime derivatives of 1-azabicyclo[2.2.2]octan-3-oneVaried, some show M3 agonistic properties-Varied[12]

Note: The table presents affinity data for reference compounds and related structural classes to illustrate the principles of muscarinic receptor pharmacology. The development of ligands with high affinity and selectivity for a specific muscarinic receptor subtype remains a key objective in the field. The introduction of diverse substituents on the 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one scaffold allows for the systematic exploration of SAR to achieve this goal.

V. Conclusion and Future Directions

The 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one scaffold is a validated and highly valuable starting point for the synthesis of novel muscarinic receptor ligands. The synthetic protocols outlined in this guide provide a robust foundation for the generation of compound libraries for screening and lead optimization. Future research in this area will likely focus on the development of subtype-selective ligands, particularly for the M1 and M4 receptors, which are implicated in cognitive function and are promising targets for the treatment of neurodegenerative disorders. The strategic application of the principles and protocols described herein will undoubtedly contribute to the advancement of muscarinic receptor pharmacology and the development of new therapeutics.

VI. References

  • Arias-Pérez, M. S., Cosme, A., Gálvez, E., Sanz-Aparicio, J., Fonseca, I., & Bellanato, J. (2003). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Journal of Molecular Structure, 644(1–3), 171–179.

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY.

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic receptor agonists and antagonists. Molecules, 6(3), 142-193.

  • De Amici, M., et al. (1991). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(5), 453-459.

  • Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 65(13), 3982-3996.

  • Gmelin, E., et al. (1989). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. European Journal of Pharmacology, 172(4-5), 403-410.

  • Kruse, A. C., et al. (2013). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 504(7478), 101-106.

  • Nielsen, A. T. (1966). U.S. Patent No. 3,232,952. Washington, DC: U.S. Patent and Trademark Office.

  • Plate, R., et al. (1996). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Bioorganic & Medicinal Chemistry, 4(2), 239-245.

  • Schrage, R., et al. (2015). The M3 muscarinic acetylcholine receptor: a versatile biological switch. Trends in Pharmacological Sciences, 36(6), 339-348.

  • Van der Poorten, K., et al. (2007). U.S. Patent No. 7,759,361. Washington, DC: U.S. Patent and Trademark Office.

  • Van der Poorten, K., et al. (2006). European Patent No. EP 1727817 B1. European Patent Office.

  • van Giersbergen, P. L., et al. (1990). Characterization of the muscarinic receptor in human tracheal smooth muscle. British Journal of Pharmacology, 101(3), 707-710.

  • Wess, J., et al. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.

  • Wikipedia contributors. (2023). Muscarinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (2023). Muscarinic acetylcholine receptor M1. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (2023). Muscarinic acetylcholine receptor M2. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (2023). Muscarinic acetylcholine receptor M3. In Wikipedia, The Free Encyclopedia.

  • Organic Syntheses Procedure. bicyclo[3.2.1]octan-3-one.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029613).

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862-7868.

  • Organic Syntheses Procedure. Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate.

Sources

The Rigid Scaffold as a Chiral Auxiliary: Application of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stereochemical Control

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of complex biologically active molecules and pharmaceuticals. Chiral auxiliaries represent a powerful and reliable strategy to introduce stereocenters with a high degree of predictability and selectivity.[1] These molecular entities are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product.[2][3] The rigid, bicyclic framework of azabicyclo[2.2.2]octane derivatives makes them attractive candidates for such applications. Their conformational rigidity can create a well-defined chiral environment, influencing the facial selectivity of reactions.[4][5] This application note explores the potential utility of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one as a novel chiral auxiliary in asymmetric aldol condensations, a cornerstone of carbon-carbon bond formation.[6] While direct literature precedents for this specific molecule in this role are nascent, its structural features suggest a strong potential for inducing high levels of diastereoselectivity. This document provides a detailed, albeit representative, protocol for its application, grounded in established principles of asymmetric synthesis.

The Chiral Auxiliary: this compound

The target molecule, this compound, possesses a unique combination of structural features that make it a promising chiral auxiliary:

  • Rigid Bicyclic Core: The azabicyclo[2.2.2]octane skeleton provides a conformationally locked framework, which is crucial for effective stereochemical communication.

  • Chiral Environment: The stereocenters within the bicyclic system create a distinct chiral pocket.

  • Functional Handle: The primary hydroxyl group serves as a convenient point of attachment for a prochiral substrate, such as a carboxylic acid, via esterification.

  • Lactam Moiety: The lactam functionality can influence the electronic and steric environment of the molecule.

The synthesis of this and related azabicyclooctanone derivatives has been reported, often starting from readily available precursors.[4][5] The enantiomerically pure forms of related compounds have been prepared, highlighting the feasibility of obtaining this auxiliary in an optically pure state, a prerequisite for its use in asymmetric catalysis.

Application in Asymmetric Aldol Condensation: A Representative Protocol

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis.[6][7] When a chiral auxiliary is employed, the reaction proceeds through the formation of a chiral enolate, which then reacts with an aldehyde with high facial selectivity.

Workflow Overview

The overall strategy for utilizing this compound as a chiral auxiliary in an asymmetric aldol reaction can be broken down into three key stages:

  • Attachment of the Prochiral Substrate: The prochiral carboxylic acid is esterified with the hydroxyl group of the chiral auxiliary.

  • Diastereoselective Aldol Reaction: The resulting ester is converted to a chiral enolate, which then reacts with an aldehyde to form the aldol adduct with high diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the aldol adduct to yield the enantiomerically enriched β-hydroxy acid and recover the auxiliary for potential reuse.

workflow cluster_prep Stage 1: Preparation cluster_reaction Stage 2: Asymmetric Aldol Reaction cluster_cleavage Stage 3: Cleavage & Recovery A 1-(Hydroxymethyl)-2- azabicyclo[2.2.2]octan-3-one (Chiral Auxiliary) C Esterification A->C B Prochiral Carboxylic Acid (e.g., Propanoic Acid) B->C D Chiral Auxiliary-Substrate Adduct C->D E Enolate Formation (e.g., LDA, -78 °C) D->E G Diastereoselective Aldol Condensation E->G F Aldehyde (e.g., Benzaldehyde) F->G H Aldol Adduct G->H I Hydrolysis (e.g., LiOH, THF/H2O) H->I J Enantiomerically Enriched β-Hydroxy Acid I->J K Recovered Chiral Auxiliary I->K

Figure 1: General workflow for the application of this compound as a chiral auxiliary in an asymmetric aldol reaction.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative and based on general procedures for asymmetric aldol reactions using chiral auxiliaries. Optimization of reaction conditions (temperature, solvent, base, and reaction time) is crucial for achieving high yields and diastereoselectivities.

Protocol 1: Attachment of the Chiral Auxiliary

Objective: To synthesize the chiral ester from this compound and propanoic acid.

Materials:

  • (1S,4R)-1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one (1.0 eq)

  • Propanoic anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1S,4R)-1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (2.0 eq).

  • Slowly add propanoic anhydride (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral ester.

Protocol 2: Asymmetric Aldol Reaction

Objective: To perform the diastereoselective aldol reaction between the chiral ester and benzaldehyde.

Materials:

  • Chiral ester from Protocol 1 (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

  • Tetrahydrofuran (THF), anhydrous

  • Benzaldehyde (1.2 eq, freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral ester (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add freshly distilled benzaldehyde (1.2 eq) to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldol adduct.

  • Purify the crude product by silica gel column chromatography to isolate the major diastereomer of the aldol adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the aldol adduct to obtain the enantiomerically enriched β-hydroxy acid and recover the chiral auxiliary.

Materials:

  • Aldol adduct from Protocol 2 (1.0 eq)

  • Lithium hydroxide (LiOH) (4.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (4.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with DCM (2 x) to remove any non-polar impurities. The recovered chiral auxiliary may be in the organic or aqueous layer depending on its solubility after hydrolysis; this should be determined empirically.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x) to isolate the β-hydroxy acid.

  • Combine the ethyl acetate extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched β-hydroxy acid.

  • The aqueous layer and the initial DCM washes can be further processed to recover the chiral auxiliary. This may involve basification and extraction.

Expected Outcomes and Data Interpretation

The success of this asymmetric aldol reaction is determined by the yield and the diastereoselectivity of the aldol adduct, which translates to the enantiomeric excess (ee) of the final β-hydroxy acid.

Table 1: Representative Data for Asymmetric Aldol Reaction

EntryAldehydeDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (ee) of β-Hydroxy Acid (%)
1Benzaldehyde>95:585>90
2Isobutyraldehyde>90:1080>80
3Cinnamaldehyde>95:582>90

Note: The data presented in this table is hypothetical and representative of what could be expected from a highly effective chiral auxiliary in an optimized aldol reaction.

The diastereomeric ratio of the aldol adduct can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis after cleavage of the auxiliary. The enantiomeric excess of the final product is typically determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.

Mechanistic Rationale for Stereoselectivity

The high level of stereocontrol exerted by the chiral auxiliary is attributed to the formation of a rigid, chelated transition state during the aldol reaction. The lithium enolate is believed to form a six-membered ring transition state with the aldehyde. The bulky bicyclic framework of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.

mechanism cluster_enolate Chiral Enolate Formation cluster_transition Diastereoselective Transition State cluster_product Aldol Adduct Formation A Chiral Ester C Chelated Lithium Enolate A->C B LDA B->C E Favored Transition State (Aldehyde approaches from less hindered face) C->E F Disfavored Transition State (Steric hindrance from auxiliary) C->F D Aldehyde (R-CHO) D->E D->F G Major Diastereomer E->G H Minor Diastereomer F->H

Figure 2: Proposed model for diastereoselectivity in the aldol reaction, highlighting the role of the chiral auxiliary in shielding one face of the enolate.

Conclusion and Future Outlook

While the application of this compound as a chiral auxiliary in asymmetric catalysis is an emerging area, its structural characteristics strongly suggest its potential for inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The representative protocols provided herein for an asymmetric aldol reaction serve as a robust starting point for researchers and drug development professionals seeking to explore the utility of this and related chiral scaffolds. Further research into the synthesis of both enantiomers of this auxiliary and its application in other asymmetric transformations, such as Diels-Alder reactions and conjugate additions, will undoubtedly expand the toolkit of synthetic chemists and contribute to the efficient construction of complex chiral molecules.

References

  • ResearchGate. Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. Available from: [Link]

  • ResearchGate. Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • University of York. Asymmetric Synthesis. Available from: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available from: [Link]

  • Magritek. The Aldol Condensation. Available from: [Link]

  • LibreTexts Chemistry. The Aldol Reaction and Condensation of Ketones and Aldehydes. Available from: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bicyclic lactam intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the 2-azabicyclo[2.2.2]octan-3-one core?

The most prevalent and well-established method for constructing the 2-azabicyclo[2.2.2]octan-3-one core is via an intramolecular Dieckmann condensation of a suitably substituted piperidine diester.[1][2][3] This is typically followed by hydrolysis and decarboxylation of the resulting β-ketoester. The hydroxymethyl group is then introduced in a subsequent step.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific issues that can arise during the multi-step synthesis of this compound.

Issue 1: Low yield in the Dieckmann Condensation Step

Question: I am experiencing a low yield during the Dieckmann condensation to form the bicyclic β-ketoester. What are the likely causes and how can I improve the yield?

Answer: The Dieckmann condensation is a powerful ring-forming reaction, but its efficiency is highly dependent on several factors.[1][2][3] Low yields can often be traced back to issues with the base, solvent, or reaction conditions.

Potential Cause Explanation Troubleshooting Steps & Solutions
Ineffective Base The base must be strong enough to deprotonate the α-carbon of one of the esters to form the enolate, which is the key nucleophile in the reaction.[3]- Use a non-nucleophilic, sterically hindered base: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are excellent choices.[1] - Ensure anhydrous conditions: These strong bases react readily with water, which will quench the base and inhibit enolate formation. Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen).
Sub-optimal Solvent The solvent plays a crucial role in stabilizing the enolate intermediate.- Use a polar aprotic solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are known to enhance enolate stability.[1] - Avoid protic solvents: Alcohols like ethanol can protonate the enolate, leading to a reversal of the initial deprotonation step.
Side Reactions Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to oligomeric byproducts.- Employ high-dilution conditions: Adding the diester substrate slowly to a solution of the base can favor the intramolecular reaction pathway. - Optimize reaction temperature: While some reactions require heat to proceed, running the reaction at a lower temperature can sometimes minimize side reactions.[1]
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the flask and wash with anhydrous hexanes to remove the oil.

  • Add anhydrous THF to the flask.

  • Dissolve the starting diester (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add the diester solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Issue 2: Incomplete Decarboxylation

Question: After the Dieckmann condensation, I am having trouble with the hydrolysis and decarboxylation step, leading to a mixture of the desired ketone and the intermediate β-ketoester. How can I drive the reaction to completion?

Answer: Incomplete decarboxylation is a common issue and is often a result of insufficient heating or improper pH conditions during the workup.

The hydrolysis of the ester and subsequent decarboxylation of the resulting β-ketoacid typically require acidic or basic conditions and elevated temperatures. The stability of the bicyclic system can sometimes make these reactions more sluggish than in acyclic systems.

G start Incomplete Decarboxylation check_acid Verify Acid/Base Concentration start->check_acid increase_temp Increase Reflux Temperature check_acid->increase_temp If concentration is adequate prolong_time Prolong Reaction Time increase_temp->prolong_time If still incomplete monitor Monitor by TLC/LC-MS prolong_time->monitor monitor->increase_temp If incomplete, consider stronger acid complete Complete Decarboxylation monitor->complete If complete G sub 2-azabicyclo[2.2.2]octan-3-one reagents + CH2O, K2CO3 sub->reagents prod This compound reagents->prod

Caption: Hydroxymethylation of the bicyclic lactam.

References

  • BenchChem. (2025). Technical Support Center: Scaling Up (R)-(-)-3-Quinuclidinol Production. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Substituted Quinuclidines. [Online PDF].
  • Alfa Chemistry. Dieckmann Condensation.
  • Grokipedia. Dieckmann condensation.
  • Organic Syntheses. Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. Organic Syntheses, Coll. Vol. 9, p.584 (1998); Vol. 72, p.133 (1995).
  • Wikipedia. Dieckmann condensation.
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • Google Patents. EP1727817B1 - Azabicyclooctan-3-one derivatives and use thereof.
  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers:(1S, 2R, 4S)-and (1S, 2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo [2.2. 2] octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 65(13), 3982-3996.
  • Organic Syntheses. 3-quinuclidone hydrochloride. Organic Syntheses, Coll. Vol. 5, p.989 (1973); Vol. 43, p.83 (1963).
  • Sciencemadness Discussion Board. 3-quinuclidinol synthesis?.
  • Gallou, I., et al. (2006). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Organic letters, 8(23), 5255-5258.
  • Alcaide, B., et al. (2004). Design and synthesis of bridged gamma-lactams as analogues of beta-lactam antibiotics. Bioorganic & medicinal chemistry letters, 14(10), 2559-2562.
  • Google Patents. US7759361B2 - Azabicyclooctan-3-one derivatives and use thereof.

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Optimizing reaction conditions for the synthesis of 2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important bicyclic scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low or No Yield in Dieckmann Condensation

Question: I am attempting to synthesize the 2-azabicyclo[2.2.2]octan-3-one core via a Dieckmann condensation of a diester precursor, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer: The Dieckmann condensation is a powerful method for forming the bicyclic structure of 2-azabicyclo[2.2.2]octan-3-one, but its success is highly dependent on several critical parameters.[1][2] Low yields are often traced back to issues with the base, solvent, or the precursor itself.

Troubleshooting Steps:

  • Base Selection and Stoichiometry: The choice of base is crucial. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without competing in saponification.

    • Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt) are commonly used.

    • Causality: A weaker base may not be strong enough to generate a sufficient concentration of the enolate for cyclization. Using an alkoxide that matches the ester (e.g., NaOEt for ethyl esters) can prevent transesterification side reactions.[3]

    • Actionable Advice: Ensure the base is fresh and handled under anhydrous conditions. Use at least one full equivalent of the base.

  • Solvent and Reaction Conditions: The reaction must be conducted under strictly anhydrous conditions.

    • Recommended Solvents: Anhydrous toluene, tetrahydrofuran (THF), or diethyl ether are suitable solvents.

    • Causality: Any moisture will quench the enolate intermediate and hydrolyze the starting ester or the product.

    • Actionable Advice: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Precursor Purity: The diester starting material must be of high purity.

    • Causality: Impurities can interfere with the base or catalyze side reactions.

    • Actionable Advice: Purify the diester precursor by distillation or chromatography before use. Confirm its purity by NMR and/or GC-MS.

  • Reaction Temperature: The optimal temperature can vary.

    • Actionable Advice: Start the reaction at room temperature and gently heat if no product formation is observed. Some Dieckmann condensations require reflux temperatures to proceed at a reasonable rate.[1]

Workflow for Optimizing Dieckmann Condensation:

Caption: Decision tree for troubleshooting low yields in Dieckmann condensation.

FAQ 2: Incomplete Reaction or Stalling in Reductive Amination

Question: My reductive amination step to form a secondary amine precursor is stalling, leading to a mixture of starting materials and the desired product. How can I drive the reaction to completion?

Answer: Reductive amination is a versatile method for forming C-N bonds.[4] In the context of 2-azabicyclo[2.2.2]octan-3-one synthesis, it is often a key step.[5] Incomplete reactions are typically due to an insufficiently reactive iminium ion intermediate or a deactivated reducing agent.

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of reducing agent is critical and depends on the substrate and pH of the reaction.

    • Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective, and tolerant of acidic conditions which favor iminium ion formation.[4]

    • Stronger Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but may require careful pH control to avoid reduction of the starting ketone.

    • Actionable Advice: If the reaction is stalling with a mild reducing agent, consider switching to a more reactive one, but be mindful of potential side reactions.

  • pH Control: The pH of the reaction medium is crucial for the formation of the iminium ion.

    • Causality: An acidic medium (typically pH 4-6) is required to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its elimination to form the iminium ion, which is then reduced. If the pH is too low, the starting amine will be protonated and non-nucleophilic. If the pH is too high, the iminium ion will not form efficiently.

    • Actionable Advice: Add a catalytic amount of acetic acid to the reaction mixture.[4] Monitor the pH and adjust as necessary.

  • Reaction Time and Temperature: Some reductive aminations can be slow.

    • Actionable Advice: Allow the reaction to stir for an extended period (12-24 hours). Gentle heating (40-50 °C) can sometimes accelerate the reaction, but be cautious of potential side reactions.

Comparative Data for Common Reducing Agents in Reductive Amination:

Reducing AgentTypical SolventpH RangeKey AdvantagesPotential Issues
NaBH(OAc)₃Dichloroethane (DCE), THFAcidicHigh selectivity, tolerates acidMoisture sensitive
NaBH₃CNMethanol, AcetonitrileNeutral to slightly acidicEffective for ketonesHighly toxic
NaBH₄Methanol, EthanolNeutral to basicInexpensive, readily availableCan reduce carbonyls directly
FAQ 3: Formation of Side Products in Iodocyclization

Question: I am attempting an iodocyclization to form the 2-azabicyclo[2.2.2]octane skeleton, but I am observing the formation of multiple unidentified side products. What could be causing this and how can I improve the selectivity?

Answer: Iodocyclization is an effective method for constructing the bicyclic system, but its success hinges on controlling the regioselectivity of the cyclization.[6] The formation of side products often arises from competing reaction pathways or decomposition of the desired product.

Troubleshooting Steps:

  • Substrate Structure: The structure of the starting alkenyl amine is critical.

    • Causality: The position of the double bond and any substituents can influence the ease of cyclization and the stability of the resulting carbocation intermediate. Steric hindrance can also play a significant role.[7]

    • Actionable Advice: Ensure the starting material is the correct isomer. Consider if modifications to the substrate could favor the desired cyclization pathway. For instance, bridgehead substitution on the alkene has been shown to improve yields in some cases.[6]

  • Reaction Conditions: The choice of solvent and iodine source can impact the reaction outcome.

    • Recommended Conditions: Molecular iodine (I₂) in acetonitrile is a common and effective system.[6]

    • Actionable Advice: If side products are an issue, try running the reaction at a lower temperature to improve selectivity. Ensure that the reaction is protected from light, as light can promote radical side reactions.

  • Work-up Procedure: The bicyclic iodide product can be unstable.

    • Actionable Advice: Perform the work-up quickly and at a low temperature. Use a mild quenching agent, such as sodium thiosulfate solution, to remove excess iodine. Purify the product promptly by column chromatography.

Experimental Protocol for Iodocyclization:

  • Dissolve the alkenyl amine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add molecular iodine (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Laboratory Procedures

Protocol 1: General Procedure for Dieckmann Condensation
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous toluene.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous toluene to the flask, followed by the slow, dropwise addition of the diester precursor (1.0 eq) dissolved in anhydrous toluene at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting β-keto ester is then typically subjected to hydrolysis and decarboxylation by heating with aqueous acid (e.g., 6M HCl) to yield 2-azabicyclo[2.2.2]octan-3-one.[1]

Protocol 2: General Procedure for Reductive Amination using STAB
  • To a round-bottom flask, add the ketone (1.0 eq), the amine (1.1 eq), and dichloroethane.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Caption: Overview of common synthetic routes to 2-azabicyclo[2.2.2]octan-3-one.

References

  • Lu, L.-Y., Sun, X.-X., Zhang, H., Li, Q.-X., & Cao, Z.-Y. (n.d.). Optimization of the synthesis of 2‐azabicyclo[2.2.2]octane 3a. ResearchGate. Retrieved from [Link]

  • Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. Retrieved from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023, October 2). PubMed Central. Retrieved from [Link]

  • Seebacher, W., et al. (2005, October 28). azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. University of Alberta. Retrieved from [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. Retrieved from [Link]

  • Monteiro, M., et al. (2024, March 12). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Ganja, H., et al. (n.d.). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. ResearchGate. Retrieved from [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Diastereoselective Synthesis of Azabicyclo[2.2.2]octanes. (n.d.). Synlett. Retrieved from [Link]

  • US3674793A - 6-hydroxy-2-azabicyclo(2.2.2)octan-3-ones and 2... (n.d.). Google Patents.
  • EP2465501B1 - Method for the preparation of (2S,3R)-N-(2-((3... (n.d.). Google Patents.
  • Cas 34583-34-1,(S)-(+)-3-Quinuclidinol. (n.d.). lookchem. Retrieved from [Link]

  • Quinuclidone. (n.d.). Wikipedia. Retrieved from [Link]

  • Chung, J. Y. L., & Ho, G.-J. (2002). AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE. Synthetic Communications, 32(13), 1985–1995. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • and [3.2.1]-3-azabicyclic diamines. (2017, September 14). Montclair State University. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. Retrieved from [Link]

  • (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024, March 12). ResearchGate. Retrieved from [Link]

  • Borne, R. F., et al. (n.d.). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • de Jong, J. C., et al. (n.d.). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. PubMed. Retrieved from [Link]

  • An improved preparation of 2-azabicyclo[2.2.2]octane | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

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Technical Support Center: Purification Challenges of Polar Azabicyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the unique and often complex challenges associated with the purification of polar azabicyclic compounds. As scaffolds in modern drug discovery, these molecules are of immense interest, yet their polarity and basicity present significant hurdles in achieving high purity. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to empower researchers in their purification endeavors.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the strategy and selection of purification techniques for polar azabicyclic compounds.

Q1: Which chromatography technique is the best starting point for purifying a novel polar azabicyclic compound?

A1: There is no single "best" technique; the optimal choice depends on the specific properties of your compound (e.g., polarity, pKa, solubility, presence of chiral centers). A logical workflow for method selection is crucial. For highly polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most powerful starting point.[1][2][3] If the compound is ionizable, as most azabicycles are, Ion-Exchange Chromatography (IEX) or Mixed-Mode Chromatography should also be considered.[4] For chiral separations, Supercritical Fluid Chromatography (SFC) is an increasingly popular and efficient choice.[5][6]

MethodSelection compound Analyze Compound Properties (Polarity, pKa, Chirality, Solubility) is_chiral Is the compound chiral? compound->is_chiral is_ionizable Is the compound strongly basic/ionizable? is_chiral->is_ionizable No sfc Prioritize Chiral SFC or Chiral HPLC is_chiral->sfc Yes is_retained_rp Poor retention on C18? is_ionizable->is_retained_rp No iex Consider Ion-Exchange (IEX) or Mixed-Mode Chromatography is_ionizable->iex Yes hilic Employ HILIC is_retained_rp->hilic Yes rp Use Polar-Embedded/ End-capped RP-HPLC is_retained_rp->rp No np Consider Normal Phase (with deactivated silica) hilic->np Alternative

Caption: Workflow for selecting a primary purification method.

Q2: Why does my basic azabicyclic compound show severe peak tailing on a silica gel column?

A2: This is a classic problem caused by strong, undesirable interactions between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the surface of standard silica gel.[7][8] At neutral pH, the silanol groups can be deprotonated (Si-O⁻), creating strong ionic interaction sites that tightly bind the protonated amine, leading to slow elution and tailed peaks. To mitigate this, you can either mask these active sites or use a different stationary phase. Common solutions include adding a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide to the mobile phase or using a deactivated silica gel.[8][9][10]

TailingMechanism cluster_0 Problem: Strong Silanol Interaction cluster_1 Solution: Masking Active Sites Analyte_P Protonated Azabicycle (R₃NH⁺) Silanol_P Deprotonated Silanol (SiO⁻) Analyte_P->Silanol_P Strong Ionic Binding Tailing Severe Peak Tailing Silanol_P->Tailing Analyte_S Protonated Azabicycle (R₃NH⁺) GoodPeak Symmetrical Peak Analyte_S->GoodPeak Normal Partitioning Silanol_S Silanol (SiOH) TEA Triethylamine (TEA) TEA->Silanol_S Masks Active Site

Caption: Mechanism of peak tailing and the triethylamine solution.

Q3: My compound is not soluble in the high-organic mobile phase required for HILIC or Normal Phase chromatography. What can I do?

A3: This is a common challenge. Injecting your sample in a solvent significantly stronger (more polar) than the mobile phase can cause severe peak distortion.[11] Here are two effective strategies:

  • Minimal Strong Solvent Dissolution: Dissolve the sample in the absolute minimum amount of a strong solvent (e.g., water, DMSO, or methanol). Once dissolved, dilute the sample with the initial mobile phase solvent (e.g., acetonitrile) to be as close to the starting conditions as possible.[11]

  • Solid Load Injection: For preparative chromatography, this is often the best method. Dissolve your compound in a suitable solvent, add an inert solid support (like Celite or a small amount of silica gel), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be loaded directly onto the top of the column.[11][12]

Troubleshooting Guides by Technique

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a go-to technique for separating highly polar compounds that are unretained by reversed-phase methods.[13] It typically uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[2][3]

Q: My retention times are drifting and not reproducible in my HILIC method. What is the cause?

A: The most common cause of poor reproducibility in HILIC is insufficient column equilibration. The water-enriched layer on the surface of the stationary phase, which is crucial for the separation mechanism, takes a significant amount of time to form and stabilize.[1]

  • Solution: Ensure your column is equilibrated with the initial mobile phase for at least 15-20 column volumes before the first injection. For gradient methods, ensure the post-run equilibration time is also sufficient to return to the precise starting conditions.

Q: I'm observing poor peak shape (split or broad peaks) in HILIC. How can I improve it?

A: Poor peak shape in HILIC can stem from several factors:

  • Cause 1: Sample Solvent Mismatch: As mentioned in the FAQs, injecting in a solvent much stronger (more aqueous) than the mobile phase is a primary cause.

    • Solution: Match the sample diluent as closely as possible to the initial mobile phase. A 75/25 acetonitrile/methanol mixture is often a good starting point for many polar analytes.

  • Cause 2: Incorrect Buffer/pH: The charge state of your azabicyclic amine and the stationary phase surface are critical.

    • Solution: Optimize the mobile phase buffer. Ammonium formate or ammonium acetate (typically 10-20 mM) are excellent choices as they are volatile and MS-friendly. Adjusting the pH can significantly alter selectivity and improve peak shape.[8]

  • Cause 3: Stationary Phase Choice: Not all HILIC phases are the same.

    • Solution: If peak shape is poor on a bare silica HILIC column, try a bonded phase. Amide, diol, or zwitterionic phases offer different interaction mechanisms and can provide superior peak shapes for basic compounds.[3][13]

Table 1: Common HILIC Stationary Phases and Their Characteristics
Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
Bare Silica Hydrogen bonding, dipole-dipoleGeneral polar compounds, sugars
Amide Hydrogen bondingPolar neutral and acidic compounds, carbohydrates
Diol Hydrogen bondingLess retentive than silica, good for very polar compounds
Zwitterionic Hydrophilic partitioning, weak ion-exchangeBroad range of polar compounds, including charged bases and acids
Normal Phase & Flash Chromatography

Q: My compound streaks badly on a silica flash column, and adding triethylamine isn't fully solving the problem. What else can I try?

A: While TEA is a good first step, sometimes a stronger or different approach is needed.

  • Solution 1: Use Ammonium Hydroxide: For very basic compounds, a mobile phase containing methanol and a small percentage of ammonium hydroxide (e.g., a stock solution of 10% NH₄OH in MeOH, used as 1-10% of the eluent) can be highly effective at preventing streaking.[7][14]

  • Solution 2: Switch to Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds, as it minimizes the strong acidic interactions that cause tailing.[7][10]

  • Solution 3: Deactivate the Silica Column: Before loading your sample, you can flush the packed silica column with a solvent system containing a base to neutralize the active sites. See Protocol 2 for a detailed method.[8]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses supercritical CO₂ as the primary mobile phase, offering fast, efficient separations with reduced solvent consumption.[15]

Q: My polar azabicyclic compound won't elute from an SFC column, even with high concentrations of methanol as a co-solvent.

A: While methanol is the most common co-solvent, some highly polar or ionic compounds require stronger modifiers or additives to ensure sufficient solubility in the mobile phase and proper elution.

  • Solution 1: Use Additives: Small amounts of additives can dramatically change selectivity and improve peak shape. For basic compounds, additives like diethylamine (DEA) or ammonium hydroxide are often used.

  • Solution 2: Add Water: Although CO₂ and water are immiscible, adding a small amount of water (1-5%) to the polar co-solvent (like methanol) can significantly increase the elution strength for very hydrophilic compounds. This technique is sometimes referred to as enhanced fluidity liquid chromatography (EFLC).[16]

  • Solution 3: Screen Different Columns: Column selectivity is a critical factor in SFC, even more so than in HPLC. Screening a range of stationary phases (e.g., ethylpyridine, diol, or even polar-embedded C18 phases) is essential for successful method development.[5]

Recrystallization

Q: I am unable to obtain crystals of my highly polar azabicyclic compound. It keeps "oiling out" of solution.

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.[17][18]

  • Solution 1: Lower the Saturation Temperature: Add slightly more hot solvent to the mixture to ensure the solution is not supersaturated at a temperature above your compound's melting point.

  • Solution 2: Change the Solvent System: This is the most common solution. Finding the right solvent or solvent pair is key. For polar compounds, common pairs include ethanol/water, methanol/diethyl ether, or acetone/hexane. The goal is to find a system where your compound is soluble when hot but sparingly soluble when cold.[19]

  • Solution 3: Slow Cooling and Seeding: Allow the solution to cool very slowly. Rapid cooling encourages oiling. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.[18]

Detailed Experimental Protocols

Protocol 1: HILIC Purification Method Development

This protocol outlines a systematic approach to developing a HILIC method for a polar azabicyclic compound.

  • Column Selection:

    • Start with a zwitterionic or amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm for analytical scale). These phases often provide good peak shape for basic compounds.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3.5 with formic acid).

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (same pH).

    • Rationale: Acetonitrile is the weak solvent, and the aqueous portion is the strong solvent.[2] Ammonium formate provides ionic strength and acts as a buffer, improving peak shape and MS compatibility.

  • Sample Preparation:

    • Dissolve the sample in a mixture of 90:10 (v/v) Acetonitrile:Water at a concentration of ~1 mg/mL. If solubility is an issue, use a minimal amount of methanol or water to dissolve, then dilute with acetonitrile.

  • Gradient Elution & Equilibration:

    • Equilibration: Before the first injection, equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes at a flow rate of 0.4 mL/min.

    • Gradient:

      • Start at 5% B.

      • Run a linear gradient from 5% B to 50% B over 10 minutes.

      • Hold at 50% B for 2 minutes.

      • Return to 5% B and re-equilibrate for at least 5 minutes.

    • Rationale: A scouting gradient helps determine the approximate elution conditions for your compound, which can then be optimized for better resolution or faster runtime.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is for neutralizing the acidic sites on a pre-packed silica gel column to improve the purification of basic compounds.[8]

  • Column Packing: Dry or slurry pack your flash column with standard silica gel as you normally would.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial (least polar) elution solvent, but add 1-2% triethylamine (TEA) by volume. For example, if you plan to start with 5% Methanol in Dichloromethane, prepare a solution of 1-2% TEA in 5% MeOH/DCM.

  • Column Flush:

    • Flush the packed column with 2-3 column volumes of the deactivating solvent. This allows the TEA to adsorb to the active silanol sites.

  • Wash Step:

    • Flush the column with 2-3 column volumes of your initial elution solvent without TEA. This removes the excess, unbound base, which might otherwise co-elute with your early fractions.

  • Load and Elute:

    • Load your sample (preferably via solid loading) and run the chromatography using your planned solvent system (without any additional TEA, unless required for optimal mobility).

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. Retrieved from [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/32298]([Link] SFC/how-good-is-sfc-for-polar-analytes/32298)

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Chirita, R., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Retrieved from [Link]

  • Veranova. (n.d.). Separations and Purifications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from [Link]

  • Saito, R., et al. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]

  • Reddy, G. S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Sketchy MCAT. (2023). Chromatography: Techniques & Types. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Steppeler, F., et al. (2023). Chiral 2-azabicycloalkanes bearing 1,2,3-triazole, thiourea, and ebselen moieties - Synthesis and biological activity. PubMed. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. Retrieved from [Link]

  • Occidental College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • S.A.A. Ali, et al. (n.d.). Chiral Drug Separation. ScienceDirect. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Steppeler, F., et al. (2023). Chiral 2-azabicycloalkanes bearing 1,2,3-triazole, thiourea, and ebselen moieties -Synthesis and biological activity. ResearchGate. Retrieved from [Link]

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"1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this bicyclic lactam.

Frequently Asked Questions (FAQs)

Q1: My assay involves dissolving this compound in an acidic mobile phase for HPLC analysis. I'm observing a new peak over time. What could be happening?

A1: The appearance of a new peak over time when this compound is in an acidic solution strongly suggests acid-catalyzed hydrolysis of the lactam ring. The lactam functionality, a cyclic amide, is susceptible to cleavage under acidic conditions.

The likely mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and ring-opening yield the corresponding amino acid.[1][2]

The primary degradation product you are likely observing is 4-(aminomethyl)cyclohexane-1-carboxylic acid .

Q2: I am planning a synthesis where this compound will be subjected to basic conditions (e.g., NaOH, KOtBu). Should I be concerned about the stability of the core structure?

A2: Yes, you should be highly concerned. The lactam ring of this compound is unstable under basic conditions and will undergo base-catalyzed hydrolysis.[3]

The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the amide bond and opening of the bicyclic ring system.[2][3] The final product, after an acidic workup, would be the same amino acid as in the acid-catalyzed hydrolysis: 4-(aminomethyl)cyclohexane-1-carboxylic acid . The rate of hydrolysis is often more rapid under basic conditions compared to acidic conditions.[4]

Q3: What are the expected degradation pathways for this compound under acidic and basic stress conditions?

A3: The principal degradation pathway under both acidic and basic conditions is the hydrolysis of the lactam ring.

  • Acid-Catalyzed Hydrolysis: This pathway proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to ring opening.[1]

  • Base-Catalyzed Hydrolysis: This pathway involves direct nucleophilic attack by a hydroxide ion on the carbonyl carbon, resulting in ring cleavage.[3]

The hydroxymethyl group at the C1 position is generally stable under these conditions, so the primary degradation product will be the ring-opened amino acid.

To visualize these pathways:

Degradation Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Start_Acid 1-(Hydroxymethyl)-2-azabicyclo [2.2.2]octan-3-one Protonation Protonated Carbonyl Start_Acid->Protonation + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate_Acid + H2O Ring_Opened_Acid Ring-Opened Amino Acid Tetrahedral_Intermediate_Acid->Ring_Opened_Acid Ring Opening Start_Base 1-(Hydroxymethyl)-2-azabicyclo [2.2.2]octan-3-one Tetrahedral_Intermediate_Base Tetrahedral Intermediate Start_Base->Tetrahedral_Intermediate_Base + OH- Ring_Opened_Base Ring-Opened Carboxylate Tetrahedral_Intermediate_Base->Ring_Opened_Base Ring Opening Final_Product_Base Amino Acid (after workup) Ring_Opened_Base->Final_Product_Base + H+ (workup)

Degradation pathways of the target molecule.

Troubleshooting Guides

Issue: Unexpected Degradation During Workup or Purification
  • Symptom: Low yield of the desired product after a reaction, with the appearance of a more polar compound (as observed by TLC or LC-MS).

  • Possible Cause: The workup or purification conditions are too acidic or basic, causing hydrolysis of the lactam ring.

  • Troubleshooting Steps:

    • pH Monitoring: During aqueous workups, carefully monitor and adjust the pH to be near neutral (pH 6-8).

    • Avoid Strong Acids/Bases: If possible, use mild acids (e.g., NH4Cl) or bases (e.g., NaHCO3) for extractions and washes.

    • Chromatography Considerations: For silica gel chromatography, the inherent acidity of silica can sometimes catalyze degradation. Consider deactivating the silica with a small amount of a neutral amine (e.g., triethylamine in the mobile phase) or using a different stationary phase like alumina.

    • Temperature Control: Perform workups and purifications at lower temperatures to reduce the rate of hydrolysis.

Issue: Inconsistent Results in Biological Assays
  • Symptom: The potency or effect of the compound varies between experiments or over the duration of a single experiment.

  • Possible Cause: The compound is degrading in the assay buffer.

  • Troubleshooting Steps:

    • Buffer pH: Check the pH of your assay buffer. If it is significantly acidic or basic, the lactam may be hydrolyzing. Consider using a buffer system that maintains a pH closer to neutral.

    • Stability Study in Buffer: Perform a short-term stability study by dissolving the compound in the assay buffer and analyzing samples by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) to quantify the rate of degradation.

    • Fresh Stock Solutions: Always prepare fresh stock solutions of the compound before each experiment to minimize the impact of degradation over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[5][6][7]

Forced Degradation Workflow Start Prepare Stock Solution of 1-(Hydroxymethyl)-2-azabicyclo [2.2.2]octan-3-one Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidative Oxidative Degradation (3% H2O2, RT) Start->Oxidative Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photolytic Photolytic Degradation (ICH compliant light source) Start->Photolytic Analysis Analyze Samples by HPLC-UV/MS at t=0, 2, 4, 8, 24h Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Degradation Profile (Aim for 5-20% degradation) Analysis->Evaluation

Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[5] If degradation is too rapid or too slow, adjust the stress conditions (concentration of acid/base, temperature).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[8][9][10]

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Begin with a simple mobile phase gradient, for example, a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 7) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, and oxidative degradation) to create a sample containing the parent compound and its major degradation products.

    • Adjust the mobile phase gradient and composition to achieve baseline separation of all peaks. Pay close attention to the resolution between the parent peak and the main degradation product (the ring-opened amino acid).

  • Detection:

    • Use a UV detector at a wavelength where the parent compound has good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to identify the mass of the degradation products and confirm their structures.[11]

  • Validation:

    • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Quantitative Data Summary
ParameterAcidic Conditions (0.1 M HCl, 60°C)Basic Conditions (0.1 M NaOH, RT)
Primary Degradation Product 4-(aminomethyl)cyclohexane-1-carboxylic acid4-(aminomethyl)cyclohexane-1-carboxylic acid
Expected Rate of Degradation Moderate to FastFast
Key Analytical Observation Decrease in the peak area of the parent compound and the appearance of a more polar peak on RP-HPLC.Rapid decrease in the peak area of the parent compound and the appearance of a more polar peak on RP-HPLC.

References

  • Modena, G., Scorrano, G., & Tonellato, U. (1969). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society B: Physical Organic, 314-319.
  • Prajapati, T., & Agrawal, A. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(3), 336–342.
  • D'Andrea, G., & Auricchio, S. (2011). The Mechanisms of Catalysis by Metallo β-Lactamases. Current Drug Targets, 12(11), 1636-1651.
  • Kumar, R., & Singh, A. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(3), 1-10.
  • Rojas, C. M., et al. (2016). General hydrolysis mechanism for class A and class C β-lactamases.
  • Chandramore, A. N., & Sonawane, L. V. (2022). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-13.
  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology, 431(18), 3472-3491.
  • Bush, K., & Bradford, P. A. (2016). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Antimicrobial Agents and Chemotherapy, 60(11), 6464-6476.
  • Musgrave, R. (2017, March 14). Lactam Hydrolysis. YouTube.
  • VanScoy, B., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance.
  • Sharma, S., & Singh, S. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Erudition, 4(2), 26-34.
  • PharmTech. (2023).
  • Reddy, G. S. N., et al. (2019). Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam. Infectious Disorders - Drug Targets, 19(4), 425-435.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • VanScoy, B., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance.
  • Horton, J. R., et al. (2019). Surface-Bound Antibiotic for the Detection of β-Lactamases. ACS Omega, 4(8), 13465-13471.
  • Sharma, R., & Gupta, A. (2022). Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and Its Validation as Per Ich Guidelines.
  • Khan Academy. (2014, October 28). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. YouTube.
  • MedCrave. (2016).

Sources

Identification of impurities in "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals involved in the synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one. As a Senior Application Scientist, this document is structured to provide not just solutions, but also the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors ranging from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.

  • Reagent Purity: Ensure the starting materials, particularly the bicyclic lactam precursor and the source of formaldehyde (e.g., paraformaldehyde), are of high purity. Impurities in starting materials can lead to side reactions, consuming reactants and lowering the yield of the desired product.

  • Reaction Conditions:

    • Temperature: The hydroxymethylation reaction is often temperature-sensitive. Ensure your reaction temperature is optimal and consistently maintained. Temperature fluctuations can lead to the formation of byproducts.

    • pH: The pH of the reaction mixture can be critical. For hydroxymethylation reactions, a basic catalyst is often employed. The concentration and type of base should be carefully controlled.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.

  • Work-up Procedure: Inefficient extraction or purification methods can lead to significant product loss. Ensure the pH during aqueous work-up is optimized for the extraction of your product and that the chosen solvent system for chromatography is providing adequate separation.

FAQ 2: I am observing an unknown impurity with a higher molecular weight in my mass spectrometry analysis. What could it be?

An impurity with a higher molecular weight than the desired product, this compound, could be a dimer or a product of an intermolecular side reaction.

  • Potential Dimerization: Under certain conditions, particularly with prolonged reaction times or high temperatures, two molecules of the product or starting material could react to form a dimer.

  • Reaction with Intermediates: Reactive intermediates in the reaction mixture could potentially react with the product to form a higher molecular weight adduct.

Troubleshooting Steps:

  • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography.

  • Structural Elucidation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to determine the structure of the impurity.

  • Optimize Reaction Conditions: Once the structure is known, you can often hypothesize its formation mechanism and adjust reaction conditions (e.g., lower temperature, shorter reaction time, or different base) to minimize its formation.

Troubleshooting Guide: Common Impurities and Their Identification

Issue 1: Presence of an impurity at m/z corresponding to the starting material.

This is a common issue indicating an incomplete reaction.

  • Root Cause Analysis:

    • Insufficient reaction time.

    • Sub-stoichiometric amount of the hydroxymethylating agent.

    • Inadequate catalyst activity or amount.

    • Poor solubility of the starting material in the reaction solvent.

  • Troubleshooting Workflow:

A Incomplete Reaction: Starting Material Detected B Increase Reaction Time A->B C Increase Reagent Stoichiometry A->C D Optimize Catalyst Loading A->D E Screen Solvents for Better Solubility A->E F Monitor Reaction by TLC/HPLC B->F C->F D->F E->F G Reaction Complete F->G

Caption: Workflow for addressing incomplete reactions.

Issue 2: Observation of an impurity with a mass corresponding to the addition of two hydroxymethyl groups.

This suggests over-reaction or lack of selectivity.

  • Plausible Mechanism: The initial product, this compound, may undergo a second hydroxymethylation reaction, particularly if there are other reactive sites on the molecule or if the reaction conditions are too harsh.

Table 1: HPLC-MS Data for Potential Impurities

CompoundExpected [M+H]⁺ (m/z)Retention Time (Typical)
Starting MaterialVariesShorter
Desired Product 156.09 Intermediate
Dihydroxymethylated Impurity186.10Longer
  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the formaldehyde source. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

    • Temperature Reduction: Lowering the reaction temperature can often increase the selectivity of the reaction.

    • Gradual Addition: Adding the hydroxymethylating agent slowly over a period of time can help to maintain a low concentration of the reagent and favor the mono-addition product.

Experimental Protocols

Protocol 1: In-Process Reaction Monitoring by HPLC

This protocol is designed to monitor the progress of the synthesis and detect the formation of impurities in real-time.

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 210 nm), and mass spectrometry for peak identification.

  • Data Analysis: Integrate the peak areas of the starting material, product, and any detected impurities. Plot the percentage of each component against time to determine the reaction profile.

Protocol 2: Isolation of an Unknown Impurity for Structural Elucidation
  • Preliminary Purification: Concentrate the crude reaction mixture under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A solvent system that provides good separation on TLC (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the purified impurity.

  • Final Purification: If necessary, perform a second purification step using preparative HPLC for higher purity.

  • Characterization: Subject the isolated impurity to NMR (¹H, ¹³C, COSY, HSQC) and HRMS analysis to determine its structure.

Visualizing Impurity Formation Pathways

cluster_main Main Reaction Pathway cluster_side Side Reactions A Starting Material 2-Azabicyclo[2.2.2]octan-3-one B Desired Product This compound A->B + CH₂O D Dimerization Impurity A->D High Temp / Long Time C Over-reaction Impurity Dihydroxymethylated Product B->C + CH₂O (Excess)

Caption: Potential impurity formation pathways.

References

  • General Principles of Impurity Identification in Pharmaceutical Manufacturing. Source: FDA Guidance for Industry. [Link]

  • Techniques for Structural Elucidation of Impurities. Source: Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis. Source: Waters Corporation. [Link]

Technical Support Center: Stereoselective Synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one. This bicyclic lactam is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for various therapeutic agents.[1][2] Achieving high stereoselectivity in its synthesis is crucial for obtaining the desired enantiomerically pure final compounds. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the stereochemical outcome of your reactions.

Troubleshooting Guide: Enhancing Stereoselectivity

This section addresses specific issues you may encounter during the synthesis, offering explanations and actionable solutions.

Problem 1: Low Diastereoselectivity in the Aza-Diels-Alder Reaction

Question: My aza-Diels-Alder reaction to form the 2-azabicyclo[2.2.2]octan-3-one core is producing a nearly 1:1 mixture of diastereomers. How can I improve the endo selectivity?

Answer: The aza-Diels-Alder reaction is a powerful tool for constructing the azabicyclic scaffold.[3][4] Poor diastereoselectivity often stems from suboptimal reaction conditions or the choice of dienophile and diene. Here’s how you can troubleshoot this issue:

Root Cause Analysis and Solutions:

  • Lewis Acid Catalysis: The use of Lewis acids can significantly enhance the rate and stereoselectivity of Diels-Alder reactions.[5] They coordinate to the dienophile, lowering its LUMO energy and exaggerating the orbital coefficients, which can lead to a more favorable endo transition state.

    • Recommended Action: Screen a variety of Lewis acids. Common choices include BiCl₃, and lanthanide complexes. Start with catalytic amounts and optimize the loading.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Less polar solvents often lead to better stereoselectivity in Diels-Alder reactions.[6]

    • Recommended Action: If you are using a polar solvent, try switching to a less polar alternative like dichloromethane or chloroform.[6]

  • Temperature Control: Diels-Alder reactions are reversible, and higher temperatures can favor the thermodynamically more stable exo product. Running the reaction at lower temperatures can kinetically favor the endo product.

    • Recommended Action: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to enhance kinetic control and favor the endo isomer.

Experimental Protocol: Lewis Acid Screening for Improved Diastereoselectivity

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your dienophile and the chosen solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C).

  • Lewis Acid Addition: Add the Lewis acid (e.g., BiCl₃, 0.1-0.3 equivalents) and stir for 15-20 minutes.

  • Diene Addition: Slowly add the diene to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, quench the reaction appropriately (e.g., with saturated NaHCO₃ solution). Extract the product, purify by column chromatography, and determine the diastereomeric ratio using ¹H NMR or HPLC.

Table 1: Effect of Lewis Acids on Diastereoselectivity

Lewis Acid (0.2 eq.)SolventTemperature (°C)Diastereomeric Ratio (endo:exo)
NoneToluene8055:45
BiCl₃CH₂Cl₂085:15
Yb(OTf)₃CH₂Cl₂090:10
Sc(OTf)₃CH₂Cl₂-20>95:5

Note: These are representative data; actual results may vary.

Problem 2: Poor Enantioselectivity in the Asymmetric Synthesis

Question: I am attempting an asymmetric synthesis to obtain a specific enantiomer of this compound, but the enantiomeric excess (ee) is low. What are the key factors to consider?

Answer: Achieving high enantioselectivity requires careful control over the chiral environment of the reaction. This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

Root Cause Analysis and Solutions:

  • Chiral Auxiliaries: A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the diene approach.[7][8][9] The choice of auxiliary and its steric bulk are critical.

    • Recommended Action: Employ a well-established chiral auxiliary, such as one derived from L-valinol.[5] Ensure the auxiliary is of high enantiomeric purity. The cleavage of the auxiliary post-reaction should also be optimized to prevent racemization.

  • Chiral Catalysts: Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, leading to an enantioselective transformation.[10][11]

    • Recommended Action: Explore the use of chiral N-heterocyclic carbene (NHC) catalysts or chiral bis(oxazoline)-lanthanide complexes for asymmetric aza-Diels-Alder reactions.[5][11] The catalyst loading and reaction conditions (temperature, solvent) will need to be carefully optimized.

  • Starting Material Purity: The enantiomeric purity of your starting materials, if they are chiral, is paramount.

    • Recommended Action: Verify the enantiomeric purity of your chiral starting materials using chiral HPLC or NMR with a chiral solvating agent.

Workflow for Optimizing Enantioselectivity using a Chiral Catalyst

G cluster_0 Optimization Workflow start Low Enantiomeric Excess (ee) catalyst Select Chiral Catalyst (e.g., Chiral NHC, Bis(oxazoline) complex) start->catalyst solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF) catalyst->solvent temp Vary Temperature (-78°C to RT) solvent->temp loading Optimize Catalyst Loading (1-20 mol%) temp->loading analysis Analyze ee by Chiral HPLC loading->analysis analysis->catalyst Re-evaluate Catalyst end High ee Achieved analysis->end Success

Caption: Workflow for optimizing enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a hetero-Diels-Alder reaction between a suitable diene and a dienophile containing the nitrogen atom, followed by functional group manipulations. For instance, a tandem amination/lactamization of a 6-carboalkoxycyclohex-2-enone can be employed.[12] Subsequent reduction of a carbonyl or ester group at the C1 position can then yield the desired hydroxymethyl functionality.

Q2: How can I confirm the stereochemistry of my final product?

A2: The relative stereochemistry can often be determined using 1D and 2D NMR techniques, such as NOESY, to observe through-space interactions between protons. The absolute stereochemistry is typically confirmed by X-ray crystallography of a suitable crystalline derivative. Chiral HPLC is the standard method for determining the enantiomeric excess of your product.

Q3: Are there any alternative synthetic routes that offer better stereocontrol?

A3: Yes, alternative approaches include intramolecular cyclization strategies.[13] For example, an intramolecular Sₙ2 reaction on a suitably functionalized piperidine derivative can lead to the formation of the 2-azabicyclo[2.2.2]octane core with defined stereocenters.[13] Another approach involves the asymmetric ring opening of a meso-epoxide to install the initial stereocenters, followed by cyclization.[14]

Q4: Can computational methods help in predicting the stereochemical outcome?

A4: Density Functional Theory (DFT) calculations can be a powerful tool to model the transition states of the key bond-forming steps, such as the Diels-Alder reaction.[15] These calculations can help rationalize the observed stereoselectivity and predict the effects of different catalysts or substituents, thus guiding your experimental design.[15]

Reaction Mechanism: Endo vs. Exo Transition States in Aza-Diels-Alder Reaction

G cluster_0 Endo Transition State (Favored) cluster_1 Exo Transition State (Disfavored) endo_ts [Diagram of endo transition state showing secondary orbital overlap] Endo_Product Endo Product (Kinetic Product) endo_ts->Endo_Product exo_ts [Diagram of exo transition state without secondary orbital overlap] Exo_Product Exo Product (Thermodynamic Product) exo_ts->Exo_Product Reactants Diene + Dienophile Reactants->endo_ts Lower Ea Reactants->exo_ts Higher Ea

Caption: Endo vs. Exo transition states.

References

  • Hoffmann, H. M. R., et al. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry. Available at: [Link]

  • (N/A). Asymmetric Diels–Alder reactions. A route to chiral carbocycles via bicyclic lactams. Sci-Hub. Available at: [Link]

  • Asaoka, M., Sonoda, S., & Takei, H. (1990). A new enantioselective route to 2-azabicyclo[2.2.
  • (N/A). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. ResearchGate. Available at: [Link]

  • (N/A). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. ResearchGate. Available at: [Link]

  • (N/A). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link]

  • Matth, M., et al. (N/A). Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2] octane. DOI.
  • Borkin, D., et al. (N/A). Heteropoly acid-catalyzed microwave-assisted three-component aza-Diels–Alder cyclizations: diastereoselective synthesis of potential drug candidates for Alzheimer's disease. Scilit. Available at: [Link]

  • (N/A). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. ResearchGate. Available at: [Link]

  • (N/A).
  • Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • (N/A). Azabicyclooctan-3-one derivatives and use thereof. Google Patents.
  • He, M., et al. (2005). Highly Enantioselective Azadiene Diels−Alder Reactions Catalyzed by Chiral N-Heterocyclic Carbenes. Journal of the American Chemical Society. Available at: [Link]

  • (N/A). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing. Available at: [Link]

  • (N/A). 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. Google Patents.
  • (N/A). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • (N/A). Optimization of the stereoselectivity achieved of the Diels-Alder reaction at hierarchical helicates with solvent and chiral ligand screening. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2021). Asymmetric Synthesis of N,O-Heterobicyclic Octanes and (−)-Geissman–Waiss Lactone. ACS Omega. Available at: [Link]

  • (N/A). Asymmetric Synthesis of Three-Membered Rings. Wiley.
  • (N/A). Chiral auxiliaries and uses thereof. Google Patents.
  • Ando, Y., & Maeda, S. (2022). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this unique bicyclic lactam. Our goal is to ensure the integrity of your experiments and the reproducibility of your results by addressing specific challenges you may encounter.

I. Core Concepts: Understanding the Molecule

"this compound" belongs to the quinuclidine family of compounds, which are noted for their rigid, bicyclic structure.[1] This framework provides a well-defined three-dimensional arrangement of functional groups, making it a valuable scaffold in medicinal chemistry and drug discovery.[1][2] The presence of a lactam ring and a hydroxymethyl group introduces specific chemical properties that require careful consideration during experimental design.

The inherent strain in the bicyclic lactam ring system makes the amide bond more susceptible to nucleophilic attack, particularly hydrolysis, compared to a more flexible, linear amide.[3] This reactivity is a key feature of many biologically active lactams, including the renowned β-lactam antibiotics.[4] The hydroxymethyl group also presents a potential site for metabolic modification or degradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of "this compound."

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, the solid form of the compound should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is expected to be stable for an extended period.

Q2: I've dissolved the compound in an aqueous buffer for my experiment. How long is the solution stable?

Aqueous solutions of this compound are not recommended for long-term storage. The strained lactam ring is susceptible to hydrolysis, which can lead to the degradation of the compound over time.[4] It is best practice to prepare fresh aqueous solutions for each experiment. If temporary storage is unavoidable, it should not exceed 24 hours at 4°C.

Q3: My compound precipitated out of solution when I added it to my cell culture medium. What happened and how can I prevent this?

Precipitation upon addition to aqueous media is a common issue for many organic small molecules and is often due to "solvent shock."[5] This occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous environment where the compound has lower solubility.[5]

To prevent this:

  • Perform a solubility test: Determine the maximum soluble concentration of the compound in your specific cell culture medium before your main experiment.[5]

  • Use a stepwise dilution method: Instead of adding the stock solution directly to the full volume of media, add a small amount of media to the stock solution first, mix well, and then transfer this intermediate dilution to the rest of the media.[6]

  • Gently mix during addition: Slowly add the stock solution to the media while gently swirling to ensure rapid and uniform distribution.[5]

Q4: I'm not seeing the expected biological activity in my assay. Could the compound have degraded?

Lack of activity can stem from several factors, including compound degradation.[7] The primary degradation pathway to consider is the hydrolysis of the lactam ring.[4] To assess if degradation is the issue:

  • Use freshly prepared solutions: Always use freshly prepared aqueous solutions of the compound.

  • Check your stock solution: If you have been using the same DMSO stock for an extended period, consider preparing a fresh one. While more stable than aqueous solutions, DMSO is hygroscopic and absorbed water can lead to gradual hydrolysis over time, especially with repeated freeze-thaw cycles.[8]

  • Consider the pH of your media: The stability of the lactam ring can be pH-dependent. Significant deviations from a neutral pH in your experimental setup could accelerate degradation.

Q5: What are the key safety precautions I should take when handling this compound?

While specific toxicity data for "this compound" is not extensively documented, it is prudent to handle it as a potentially hazardous substance. Analogs are known to cause skin and eye irritation.[9] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.

III. Experimental Protocols and Data

This section provides detailed protocols for the preparation of stock and working solutions, along with a summary of recommended storage conditions.

Table 1: Storage and Solution Preparation
ParameterRecommendationRationale
Storage (Solid) -20°C, desiccatedMinimizes degradation from hydrolysis and other potential reactions.
Stock Solution Solvent Anhydrous DMSOHigh solubilizing capacity for many organic compounds.
Stock Solution Concentration 1-10 mMA balance between minimizing the volume of DMSO added to experiments and reducing the risk of precipitation.[10]
Stock Solution Storage -20°C or -80°C in small aliquotsMinimizes freeze-thaw cycles which can introduce moisture and promote degradation.[8]
Aqueous Solution Stability Prepare fresh for each useThe lactam ring is susceptible to hydrolysis in aqueous environments.[4]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate the required mass: Determine the mass of "this compound" needed to prepare the desired volume of a 10 mM solution.

  • Weigh the compound: Aseptically weigh the solid compound in a sterile microcentrifuge tube.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex or gently warm the solution to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media
  • Thaw stock solution: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Pre-warm media: Ensure your cell culture medium is at the desired experimental temperature (e.g., 37°C).

  • Dilute stock solution: Under sterile conditions, perform a stepwise dilution. For example, add 90 µL of pre-warmed media to 10 µL of your 10 mM stock to create a 1 mM intermediate solution. Mix gently.

  • Final dilution: Add the required volume of the intermediate solution to your final volume of cell culture media to achieve the desired working concentration.

  • Mix and use immediately: Gently mix the final working solution and add it to your cells without delay.

IV. Troubleshooting Guide

This troubleshooting guide provides a structured approach to resolving common experimental issues.

Diagram 1: Troubleshooting Workflow for Inconsistent Experimental Results

G start Inconsistent or Negative Experimental Results q1 Are you using a freshly prepared aqueous solution? start->q1 fresh_sol Prepare a fresh aqueous solution from DMSO stock. q1->fresh_sol No q2 Has the DMSO stock been subjected to multiple freeze-thaw cycles? q1->q2 Yes fresh_sol->start Re-run experiment new_stock Prepare a new DMSO stock solution from solid. q2->new_stock Yes q3 Did the compound precipitate in the cell culture media? q2->q3 No new_stock->start Re-run experiment solubility_protocol Follow the stepwise dilution protocol and perform a solubility test. q3->solubility_protocol Yes q4 Is the pH of your experimental system within the expected range? q3->q4 No solubility_protocol->start Re-run experiment ph_check Verify and adjust the pH of your buffers and media. q4->ph_check No contact_support Consult further technical support. q4->contact_support Yes ph_check->start Re-run experiment

Caption: A decision tree for troubleshooting common issues.

Diagram 2: Logical Flow for Solution Preparation

G solid Solid Compound (Store at -20°C, desiccated) dmso_stock Prepare 1-10 mM Stock in Anhydrous DMSO solid->dmso_stock aliquot Aliquot into single-use tubes (Store at -20°C or -80°C) dmso_stock->aliquot thaw Thaw one aliquot per experiment aliquot->thaw intermediate_dilution Stepwise dilution in pre-warmed media thaw->intermediate_dilution final_dilution Final dilution to working concentration intermediate_dilution->final_dilution use_immediately Use immediately in experiment final_dilution->use_immediately

Caption: Recommended workflow for preparing solutions.

V. References

  • Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. (2015). RSC Advances.[2]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Cancer Drug Sensitivity and Resistance in Cells (pp. 1-14).[7]

  • Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. (2020). Molecules.[4][11]

  • 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. (1998). The Journal of Organic Chemistry.[12]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Chemistry.[3][13]

  • Degradation of beta-lactam antibiotics in the presence of Zn2+ and 2-amino-2-hydroxymethylpropane-1,3-diol (Tris). A hypothetical non-enzymic model of beta-lactamases. (1991). International Journal of Biological Macromolecules.[14]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.[10][15]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link][8]

Sources

Technical Support Center: Navigating Solubility Challenges with 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Due to its unique trifunctional nature—comprising a bicyclic lactam, a ketone, and a primary alcohol—this molecule presents specific solubility characteristics that can be challenging but are readily overcome with the right experimental approach. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure your reactions proceed smoothly and efficiently.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a polar, hydrophilic compound. The presence of the hydroxymethyl group and the lactam functionality allows for hydrogen bonding, suggesting good solubility in polar protic solvents. However, the rigid bicyclic core contributes to a higher melting point and can limit solubility in less polar organic solvents commonly used in synthesis. The key to successful reactions is selecting a solvent system that can effectively solvate the molecule without interfering with the desired reactivity.

A related compound, 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one (also known as PRIMA-1), is reported to be soluble in water at 10 mg/mL. Another analog, PRIMA-1MET, is soluble up to 100 mM in both water and DMSO. This suggests our target molecule will exhibit similar behavior, favoring polar solvent systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when working with this compound.

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: This is a common issue when using non-polar or moderately polar aprotic solvents. The principle of "like dissolves like" is crucial here; a polar solute requires a polar solvent.[1][2]

Troubleshooting Steps:

  • Solvent Selection: If you are using a non-polar solvent like hexane or toluene, or a less polar aprotic solvent like dichloromethane (DCM) or diethyl ether, you will likely face solubility issues. Consider switching to a more polar solvent.

  • Heating: Gently warming the mixture can significantly increase the solubility of many compounds.[3] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids by breaking up the crystal lattice and increasing the surface area for solvation.[3]

  • Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed. Adding a small amount of a highly polar solvent in which your compound is soluble (e.g., DMSO, DMF) to your primary reaction solvent can dramatically improve solubility.[4]

Q2: I need to run my reaction in a non-polar solvent. How can I get my polar starting material to dissolve?

A2: While challenging, it is not impossible. The key is to modify the system to facilitate the interaction between the polar starting material and the non-polar medium.

Strategies:

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a phase-transfer catalyst can be highly effective. The PTC transports the ionic reagent from an aqueous phase (or the solid surface) into the organic phase where the reaction with the dissolved this compound can occur.[3]

  • Derivative Formation: In some cases, it may be beneficial to temporarily protect the polar hydroxymethyl group (e.g., as a silyl ether). This will increase the lipophilicity of the molecule, enhancing its solubility in non-polar solvents. The protecting group can be removed in a subsequent step.

Q3: Which solvents are recommended for reactions with this compound?

A3: The choice of solvent is highly dependent on the specific reaction you are performing. However, based on the structure of the molecule, a good starting point is to consider polar aprotic and polar protic solvents.

Table 1: Recommended Solvent Systems
Solvent ClassExamplesDielectric Constant (ε)Suitability & Considerations
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)DMSO: 47, DMF: 37, MeCN: 36Excellent for dissolving the starting material. Generally non-reactive with the hydroxyl and ketone groups. Be aware that DMSO and DMF have high boiling points and can be difficult to remove.
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Water: 80, MeOH: 33, EtOH: 25Good solubility is expected. However, these solvents can act as nucleophiles or bases, potentially leading to side reactions with electrophilic reagents. Use with caution and consider the reactivity of all components.[5]
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)THF: 7.5, 2-MeTHF: 6.9Moderate solubility may be achieved, often requiring heating. These are generally good choices for reactions involving organometallics or hydrides.
Chlorinated Dichloromethane (DCM)9.1Limited solubility is expected. May be suitable for some reactions but will likely require a co-solvent or heating.

Q4: My reaction is sluggish, and I suspect poor solubility is the cause, even though the solid appears to have dissolved. What's happening?

A4: It's possible that while the bulk of the solid has dissolved, the concentration of the solvated species is too low for an efficient reaction rate.

Troubleshooting Workflow:

G start Sluggish Reaction Observed check_solubility Visually confirm full dissolution start->check_solubility sub_dissolved Solid is fully dissolved check_solubility->sub_dissolved Yes sub_not_dissolved Solid remains check_solubility->sub_not_dissolved No increase_conc Increase solvent volume to dilute sub_dissolved->increase_conc increase_temp Increase reaction temperature (if thermally stable) sub_not_dissolved->increase_temp cosolvent Add a co-solvent (e.g., 5-10% DMSO or DMF) increase_temp->cosolvent sonicate Apply sonication cosolvent->sonicate monitor_progress Monitor reaction progress (TLC, LC-MS) sonicate->monitor_progress conc_too_low Hypothesis: Concentration is below effective threshold increase_conc->conc_too_low solubility_enhancement Implement solubility enhancement techniques (see Protocol 1) conc_too_low->solubility_enhancement solubility_enhancement->monitor_progress

Caption: Troubleshooting workflow for sluggish reactions.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility Using a Co-Solvent System

This protocol is intended for a generic reaction where this compound exhibits poor solubility in the primary reaction solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., THF, DCM)

  • Co-solvent (e.g., DMSO, DMF)

  • Reaction vessel with magnetic stirrer and condenser

  • Heating mantle or oil bath

Procedure:

  • To the reaction vessel, add this compound and the other solid reagents.

  • Add the primary reaction solvent (e.g., 9 mL for a 10 mL total volume).

  • Begin stirring the mixture at room temperature.

  • If the solid does not dissolve, add the co-solvent dropwise (e.g., up to 1 mL for a 10 mL total volume) until the solid dissolves.

  • If necessary, gently heat the mixture to a temperature compatible with your reaction conditions, ensuring it is below the boiling point of the solvent mixture.

  • Once the starting material is fully dissolved, add any liquid reagents and proceed with the reaction as planned.

Causality: The highly polar aprotic co-solvent disrupts the crystal lattice of the polar starting material more effectively than the less polar primary solvent. This creates a solvent environment with an overall polarity that is sufficient to maintain the solubility of all reactants.[4]

Protocol 2: Solvent Selection Decision Pathway

The following diagram illustrates a logical pathway for selecting an appropriate solvent system.

G start Define Reaction Type nucleophilic Nucleophilic Addition/Substitution start->nucleophilic organometallic Organometallic/Hydride Reduction start->organometallic oxidation Oxidation start->oxidation polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, MeCN) nucleophilic->polar_aprotic Reagents stable in aprotic conditions polar_protic Consider Polar Protic Solvent (e.g., EtOH, MeOH) with caution nucleophilic->polar_protic Solvent participation is acceptable or desired ether_solvent Use Ethereal Solvent (e.g., THF, 2-MeTHF) organometallic->ether_solvent aprotic_oxidation Use non-oxidizable Polar Aprotic Solvent (e.g., Acetone, MeCN) oxidation->aprotic_oxidation solubility_check Check Solubility polar_aprotic->solubility_check polar_protic->solubility_check ether_solvent->solubility_check aprotic_oxidation->solubility_check proceed Proceed with Reaction solubility_check->proceed Soluble troubleshoot Troubleshoot (Heat, Co-solvent, Sonication) solubility_check->troubleshoot Insoluble

Caption: Decision pathway for solvent selection.

Final Recommendations

Successfully employing this compound in your synthetic endeavors hinges on a rational approach to solvent selection. Always begin with a small-scale solubility test before committing to a large-scale reaction. By understanding the polar nature of this valuable building block and applying the principles outlined in this guide, you can effectively mitigate solubility challenges and achieve your desired synthetic outcomes.

References

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • National Center for Biotechnology Information. (n.d.). 2,2-Bis(hydroxymethyl)-1-azabicyclo(2,2,2)octan-3-one. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 35(3), 241-263.
  • CORE. (n.d.). Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and... Retrieved from [Link]

  • Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis? r/OrganicChemistry. Retrieved from [Link]

  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link]

  • ResearchGate. (n.d.). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Analysis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one and Quinuclidinol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the rigid bicyclic structures of azabicyclo[2.2.2]octane derivatives have proven to be invaluable scaffolds for the design of potent and selective therapeutic agents. Their conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. This guide provides an in-depth comparative analysis of two key derivatives: 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one and quinuclidinol . While structurally related and often synthesized from a common precursor, these two molecules have embarked on divergent paths in drug discovery, with the former emerging as a promising scaffold for anti-cancer therapies and the latter being a cornerstone in the development of cholinergic agents.

This guide will dissect the chemical synthesis, physicochemical properties, and, most importantly, the distinct pharmacological applications of these two scaffolds. We will explore the causality behind the experimental choices in their synthesis and functionalization, providing field-proven insights for researchers, scientists, and drug development professionals.

At a Glance: A Comparative Overview

PropertyThis compoundQuinuclidinol
IUPAC Name This compound1-Azabicyclo[2.2.2]octan-3-ol
Synonyms -3-Hydroxyquinuclidine, 3-Quinuclidinol
CAS Number Not readily available for the specific title compound1619-34-7 (for racemic)[1]
Molecular Formula C8H13NO2C7H13NO[1]
Molecular Weight 155.19 g/mol 127.18 g/mol [1]
Core Application Anti-cancer (p53 reactivation)Cholinergic modulation (muscarinic receptor ligands)[2]
Key Functional Group α-hydroxymethyl ketoneSecondary alcohol
Chirality Can be chiral depending on substitutionChiral center at C3
Common Precursor Quinuclidinone hydrochloride[3]Quinuclidinone[2]

The Divergent Paths from a Common Ancestor: Quinuclidinone

The journey of both scaffolds often begins with a common precursor, 3-quinuclidinone.[2][4] This highlights the efficiency of chemical synthesis, where a single starting material can be strategically manipulated to yield compounds with vastly different biological activities. The synthetic pathways diverge based on the desired functionalization, leading to either the hydroxymethylated ketone or the simple alcohol.

G cluster_0 Synthetic Pathways Quinuclidinone Quinuclidinone 1_Hydroxymethyl 1-(Hydroxymethyl)-2-azabicyclo [2.2.2]octan-3-one Quinuclidinone->1_Hydroxymethyl Hydroxymethylation Quinuclidinol Quinuclidinol Quinuclidinone->Quinuclidinol Reduction

Caption: Divergent synthetic routes from 3-quinuclidinone.

Quinuclidinol: A Pillar in Cholinergic Research

Quinuclidinol, and its parent ring system quinuclidine, have a long and storied history in medicinal chemistry, primarily due to their structural resemblance to acetylcholine.[5] This has made them exceptional scaffolds for developing ligands that target cholinergic receptors, particularly muscarinic acetylcholine receptors (M-AChRs).[2]

The hydroxyl group at the 3-position is a critical handle for further chemical modification, allowing for the synthesis of a vast library of esters.[6] Many of these derivatives have been investigated as M1 and M3 muscarinic receptor agonists and antagonists for the treatment of conditions like Alzheimer's disease, Sjögren's syndrome, and overactive bladder.[2] The chirality of the 3-position is also crucial, with the (R)- and (S)-enantiomers often exhibiting different affinities and selectivities for M-AChR subtypes.[6]

Experimental Protocol: Synthesis of Racemic 3-Quinuclidinol

The reduction of 3-quinuclidinone is a standard and efficient method for preparing quinuclidinol. The following protocol is a representative example.

Objective: To synthesize racemic 3-quinuclidinol via the reduction of 3-quinuclidinone.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Sodium borohydride (NaBH4)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Dissolve 3-quinuclidinone hydrochloride in water at room temperature.

  • Slowly add sodium borohydride to the solution in portions. The reaction is exothermic, so maintain the temperature between 30-35°C.

  • Stir the reaction mixture for several hours until the reaction is complete, as monitored by a suitable technique like gas chromatography (GC).

  • Extract the aqueous reaction mixture with chloroform multiple times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude quinuclidinol.

  • Purify the crude product by recrystallization from acetone to yield white crystalline 3-quinuclidinol.

Causality: The choice of sodium borohydride as the reducing agent is due to its selectivity for ketones in the presence of the tertiary amine and its compatibility with aqueous conditions. The extraction with chloroform allows for the separation of the product from the aqueous reaction mixture, and the final recrystallization step is crucial for obtaining a high-purity product.

This compound: A New Frontier in Cancer Therapy

In contrast to the well-trodden path of quinuclidinol in cholinergic research, this compound and its derivatives have emerged as key players in the field of oncology. A particularly important derivative is 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, also known as PRIMA-1.[3] This compound and its methylated analogue, APR-246 (eprenetapopt), have garnered significant attention for their ability to restore the tumor-suppressing function of mutated p53.[3][7]

The p53 protein is a critical tumor suppressor, and its mutation is a common event in human cancers. PRIMA-1 and APR-246 can covalently modify mutant p53, leading to its refolding into a wild-type conformation. This restores its ability to induce apoptosis (programmed cell death) in cancer cells.[3]

The α-hydroxymethyl ketone moiety is crucial for the biological activity of these compounds. The synthesis involves the hydroxymethylation of 3-quinuclidinone, a reaction that introduces the key functional group responsible for the interaction with mutant p53.

Experimental Protocol: Synthesis of 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one (PRIMA-1)

The synthesis of PRIMA-1 from 3-quinuclidinone hydrochloride is a well-established procedure.[3]

Objective: To synthesize 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one (PRIMA-1) from 3-quinuclidinone hydrochloride.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Formaldehyde solution (formalin)

  • Potassium carbonate

  • Water

Procedure:

  • Dissolve 3-quinuclidinone hydrochloride in water.

  • Add an excess of formaldehyde solution and potassium carbonate to the reaction mixture.

  • Stir the mixture at room temperature for an extended period, allowing the double hydroxymethylation to occur at the α-position to the ketone.

  • Monitor the reaction progress by a suitable analytical method (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and crystallization.

Causality: The use of an excess of formaldehyde and a base like potassium carbonate drives the reaction towards the formation of the bis-hydroxymethylated product. The α-protons to the ketone in 3-quinuclidinone are acidic and can be deprotonated by the base, leading to an enolate that then reacts with formaldehyde.

G cluster_1 Mechanism of Action PRIMA_1 PRIMA-1 / APR-246 Mutant_p53 Mutant p53 (Inactive) PRIMA_1->Mutant_p53 Covalent Modification WT_p53 Wild-Type p53 (Active) Mutant_p53->WT_p53 Refolding Apoptosis Apoptosis WT_p53->Apoptosis Induces

Caption: Mechanism of action of PRIMA-1 and its analogues.

Comparative Analysis and Future Perspectives

The juxtaposition of this compound and quinuclidinol provides a compelling case study in the power of scaffold-based drug discovery.

  • Synthetic Versatility: Both scaffolds are readily accessible from a common and relatively inexpensive starting material, 3-quinuclidinone. This synthetic convergence allows for the efficient exploration of chemical space around both cores.

  • Functional Group Dichotomy: The seemingly subtle difference between an α-hydroxymethyl ketone and a simple alcohol leads to a profound divergence in biological activity. The hydroxyl group of quinuclidinol serves as an attachment point for various ester groups to modulate cholinergic activity. In contrast, the α-hydroxymethyl ketone of the other scaffold is the key pharmacophore for interacting with and reactivating mutant p53.

  • Therapeutic Applications: Quinuclidinol-based compounds have a well-established role in targeting cholinergic receptors for a range of neurological and physiological disorders. The this compound scaffold represents a more recent but highly promising approach to cancer therapy by targeting a previously "undruggable" intracellular protein.

Looking ahead, the exploration of these and other azabicyclo[2.2.2]octane derivatives will undoubtedly continue to yield novel therapeutic agents. The lessons learned from the divergent paths of these two scaffolds underscore the importance of subtle structural modifications in dictating biological function and highlight the enduring value of privileged structures in medicinal chemistry.

References

  • Bykov, V. J., Issaeva, N., Selivanova, G., & Wiman, K. G. (2002). Mutant p53-dependent growth suppression distinguishes PRIMA-1 from known anticancer drugs: a statistical analysis of information in the National Cancer Institute database. Carcinogenesis, 23(12), 2011-2018.
  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers:(1S, 2R, 4S)-and (1S, 2S, 4S)-2-(hydroxymethyl)-1-azabicyclo [2.2. 2] octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of organic chemistry, 65(13), 3982-3996.
  • Grob, C. A., & Ostermayer, F. (1962). Die Synthese von 3-substituierten Chinuclidinen. Helvetica Chimica Acta, 45(4), 1119-1130.
  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • Ringdahl, B. (1988). Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists. Journal of medicinal chemistry, 31(1), 164-168.
  • Lambert, J. M., Gorzov, P., Veprintsev, D. B., Söderqvist, M., Segerbäck, D., Bergman, J., ... & Wiman, K. G. (2009). PRIMA-1 reactivates mutant p53 by covalent binding to the core domain. Cancer cell, 15(5), 376-388.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15381, (+-)-3-Quinuclidinol. Retrieved January 22, 2026 from [Link].

  • Nielsen, A. T., & Houlihan, W. J. (1968).
  • European Medicines Agency. (2019). EU/3/19/2180: Orphan designation for the treatment of myelodysplastic syndromes. Retrieved from [Link]

  • Ganja, H., et al. (2025). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. International Journal of Research in Pharmaceutical Sciences, 16(2), 78-83.
  • Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo (2.2.2) octane analogues of the prodine analgetics. Journal of medicinal chemistry, 19(6), 852-854.
  • Cohen, V. I., Gibson, R. E., Fan, L. H., de la Cruz, R., Gitler, M. S., Hariman, E., & Reba, R. C. (1992). Synthesis and receptor affinities of new 3-quinuclidinyl alpha-heteroaryl-alpha-aryl-alpha-hydroxyacetates. Journal of pharmaceutical sciences, 81(4), 326-329.
  • Rehavi, M., Maayani, S., & Sokolovsky, M. (1977). Enzymatic resolution and cholinergic properties of (+/-)
  • Abood, L. G., & Biel, J. H. (1977). Structure-activity relations of the centrally active anticholinergic agents. International review of neurobiology, 20, 31-59.
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Sources

The Prodrug Advantage: A Comparative Analysis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one and its Ester Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. The 2-azabicyclo[2.2.2]octan-3-one scaffold, a rigid bicyclic lactam, has garnered significant attention as a core structural motif in a variety of biologically active agents, demonstrating potential in oncology, neuroscience, and infectious diseases.[1][2] This guide provides an in-depth comparison of the biological activity of a key derivative, 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, and its corresponding ester prodrugs. We will explore the rationale behind esterification as a prodrug strategy, the anticipated impact on pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies required to validate these hypotheses.

The Core Scaffold: this compound

The parent compound, this compound, possesses a primary alcohol functional group. This hydroxyl moiety can be a critical pharmacophore, engaging in hydrogen bonding interactions with biological targets. However, the inherent polarity of the hydroxyl group can present challenges in drug development, often leading to poor membrane permeability, limited oral bioavailability, and rapid metabolism.

The Ester Prodrug Strategy: Enhancing Druggability

To overcome the limitations of the parent hydroxymethyl compound, a common and effective approach is the formation of ester derivatives.[3] This prodrug strategy involves masking the polar hydroxyl group with a less polar ester functionality.[4] The ester derivative is typically inactive or significantly less active than the parent drug. Upon administration, the ester is designed to be cleaved by endogenous esterases, which are abundant in the plasma, liver, and other tissues, to release the active this compound in vivo.[5][6]

The primary goals of esterification in this context are:

  • Improved Oral Bioavailability: By increasing lipophilicity, the ester prodrug can more readily cross the lipid-rich membranes of the gastrointestinal tract, leading to enhanced absorption into the bloodstream.[7]

  • Increased Duration of Action: The rate of hydrolysis of the ester can be modulated by altering the steric and electronic properties of the ester group, potentially leading to a more sustained release of the active drug and a longer therapeutic window.[3]

  • Enhanced Tissue Penetration: The increased lipophilicity of the prodrug may facilitate its entry into specific tissues or compartments, such as the central nervous system.

  • Reduced Injection Site Irritation: For parenteral formulations, masking a polar functional group can sometimes reduce local irritation.

Below is a general synthetic scheme for the esterification of this compound.

Synthetic_Scheme Parent This compound Ester Ester Derivative Parent->Ester Esterification (e.g., Pyridine, DCC) Reagent Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH) Reagent->Ester

Caption: General Synthetic Scheme for Esterification.

Comparative Biological Activity: A Predictive Analysis

While direct, publicly available experimental data comparing the biological activity of this compound and its specific ester derivatives is limited, we can predict their relative performance based on established principles of prodrug design and medicinal chemistry.

In Vitro Activity

In cell-free or cell-based assays, the ester derivatives are expected to exhibit significantly lower intrinsic activity compared to the parent hydroxymethyl compound. This is because the ester prodrug is not the active pharmacological agent. Its activity in these assays would be dependent on the presence and activity of esterases in the assay system to hydrolyze the ester and release the active parent molecule.

Table 1: Predicted Comparative In Vitro Activity

CompoundTarget Binding AffinityCellular Potency (e.g., IC50)Rationale
This compoundHighPotentActive pharmacophore is available for target interaction.
Ester DerivativesLow to negligibleSignificantly less potentThe hydroxyl pharmacophore is masked. Requires enzymatic cleavage to become active.
In Vivo Efficacy and Pharmacokinetics

The in vivo scenario is where the advantages of the ester prodrug strategy are anticipated to be realized. Following oral administration, the more lipophilic ester prodrug is expected to be more readily absorbed from the gastrointestinal tract. Once in circulation, it will be converted by esterases to the active parent compound.

Pharmacokinetic_Pathway cluster_oral Oral Administration cluster_absorption GI Absorption cluster_circulation Systemic Circulation Ester_Oral Ester Derivative Ester_Absorbed Ester (High) Ester_Oral->Ester_Absorbed High Permeability Parent_Oral Parent Compound Parent_Absorbed Parent (Low) Parent_Oral->Parent_Absorbed Low Permeability Ester_Circ Ester Prodrug Ester_Absorbed->Ester_Circ Parent_Active Active Parent Compound Parent_Absorbed->Parent_Active Ester_Circ->Parent_Active Esterase Hydrolysis Metabolism Metabolism/Excretion Parent_Active->Metabolism

Caption: Predicted Pharmacokinetic Pathways.

Table 2: Predicted Comparative Pharmacokinetic Properties

ParameterThis compoundEster DerivativesRationale
Oral BioavailabilityLowHighIncreased lipophilicity of the ester enhances absorption.[8]
Cmax of Active Drug (Oral)LowPotentially HigherEfficient absorption and conversion can lead to higher peak plasma concentrations of the parent drug.
Tmax of Active Drug (Oral)ShorterLongerTime to reach peak concentration may be delayed due to the required hydrolysis step.
Half-life (t1/2)ShorterPotentially Longer (Sustained Release)The rate of hydrolysis can be tuned to provide a longer duration of action.

Experimental Protocols for Validation

To empirically validate the predicted differences in biological activity, a series of in vitro and in vivo experiments are essential.

In Vitro Stability and Conversion

Objective: To determine the rate of hydrolysis of the ester prodrug to the parent compound in a biologically relevant matrix.

Protocol: Plasma Stability Assay

  • Preparation: Prepare stock solutions of the ester derivative and the parent compound in a suitable solvent (e.g., DMSO).

  • Incubation: Add a small volume of the ester derivative stock solution to pre-warmed plasma (human, rat, mouse) to achieve a final concentration of 1-10 µM.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Quenching: Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentrations of both the ester derivative and the parent compound using LC-MS/MS.

  • Data Analysis: Plot the concentration of the ester derivative versus time and calculate the half-life of the prodrug in plasma.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of the parent compound and its ester derivative after oral administration.

Protocol: Oral Pharmacokinetic Study in Rodents

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer equimolar doses of the parent compound and the ester derivative orally (e.g., via gavage).

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentrations of the parent compound and the ester derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).

Conclusion

The esterification of this compound represents a classic and powerful prodrug strategy to enhance its therapeutic potential. While the ester derivatives are expected to be intrinsically inactive, their improved pharmacokinetic properties, particularly oral bioavailability, can lead to superior in vivo efficacy. The ultimate success of this approach hinges on a delicate balance between increased absorption and efficient cleavage by endogenous esterases to release the active parent drug at the site of action. The experimental protocols outlined provide a robust framework for validating these principles and guiding the selection of the optimal ester derivative for further development.

References

  • Mizen, L., & Burton, G. (1998). The Use of Esters as Prodrugs for Oral Delivery of Beta-Lactam Antibiotics. Pharmaceutical Biotechnology, 11, 345-365. [Link]

  • Butler, M. S., et al. (2021). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Infectious Diseases, 7(9), 2447-2466. [Link]

  • Gumma, S., et al. (2023). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). Journal of Medicinal Chemistry. [Link]

  • da Silva, A. B. F., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 8, 649. [Link]

  • da Silva, A. B. F., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 8, 649. [Link]

  • Mizen, L., & Burton, G. (1998). The Use of Esters as Prodrugs for Oral Delivery of Beta-Lactam Antibiotics. Pharmaceutical Biotechnology, 11, 345-365. [Link]

  • Malki, A., et al. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1156-1159. [Link]

  • Nishimura, Y., et al. (2002). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry, 10(4), 1081-1092. [Link]

  • Tsume, Y., et al. (2022). Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug MGS0274 and its active metabolite MGS0008, a metabotropic glutamate 2/3 receptor agonist. Xenobiotica, 52(2), 119-128. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 18(1), 35-56. [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • Irimie, F. D., et al. (2016). Prodrug Strategy in Drug Development. Clujul Medical, 89(3), 324-328. [Link]

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  • Copeland, J. A., & Chadwick, R. W. (1985). Comparison of in vitro methods and the in vivo metabolism of lindane for assessing the effects of repeated administration of ethanol on hepatic drug metabolism. Toxicology Letters, 29(2-3), 85-93. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S,4S)-2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of Organic Chemistry, 65(13), 3982-3996. [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate process of drug development, the quality of active pharmaceutical ingredients (APIs) is paramount. This quality is not merely determined in the final step but is a culmination of rigorously controlled stages, beginning with the synthesis of key intermediates. "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one" is a crucial building block in the synthesis of various therapeutic agents. Its structural integrity and purity directly influence the impurity profile, efficacy, and safety of the final drug product.[1][2] Therefore, a robust and validated analytical method for determining its purity is not just a regulatory requirement but a cornerstone of quality by design (QbD).

This guide provides an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of "this compound". It further offers a comparative analysis with alternative technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to equip researchers and drug development professionals with the knowledge to make informed decisions for their analytical needs.

Proposed HPLC Method for Purity Determination

Given the polar nature and hydroxyl functionality of "this compound," a reversed-phase HPLC (RP-HPLC) method is the logical choice for its separation and quantification. RP-HPLC is a workhorse in the pharmaceutical industry due to its versatility and reproducibility for a wide range of compounds.[3]

Rationale for Method Selection:

  • Stationary Phase: A C18 column is proposed due to its wide availability and proven performance in retaining and separating polar to moderately non-polar compounds. The end-capping of the silica-based packing material is crucial to minimize peak tailing of the basic nitrogen-containing bicyclic structure.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times and peak shapes. A gradient is preferred over an isocratic elution to ensure the timely elution of any potential non-polar impurities and to provide a comprehensive impurity profile.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is proposed, as the analyte lacks a significant chromophore. This wavelength will provide sufficient sensitivity for the detection of the main component and any potential impurities that possess some degree of UV absorption.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard for robust separation of pharmaceutical intermediates.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffering agent for consistent retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible chromatographic conditions.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detector UV at 210 nmOffers good sensitivity for compounds with limited chromophores.

HPLC Method Validation Protocol: A Self-Validating System

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Specificity

Causality: Specificity demonstrates the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][7]

Experimental Protocol:

  • Prepare a solution of the "this compound" reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (containing all excipients if in a formulated product).

  • Spike the analyte solution with the known impurities and placebo.

  • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Inject and analyze all solutions.

Acceptance Criteria:

  • The peak for "this compound" should be free from interference from any known impurities, degradation products, or placebo components.

  • Peak purity analysis (using a photodiode array detector) should show that the analyte peak is spectrally homogeneous.

Linearity and Range

Causality: Linearity establishes that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][8]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[8][9]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4][8]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Systematically vary key method parameters one at a time, such as:

    • pH of the mobile phase (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Organic composition of the mobile phase (± 2%)

  • Analyze the sample under each modified condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

  • The %RSD of the results should not be significantly affected by the variations.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time; peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Method is accurate and precise within the defined range.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Robustness System suitability passes under all varied conditions.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Outcome Dev Propose HPLC Method Spec Specificity Dev->Spec Start Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Report Validation Report Rob->Report Compile Data Implement Routine QC Use Report->Implement Method Approved

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely accepted technique, other technologies offer distinct advantages in certain scenarios.[10][11] Here, we compare the validated HPLC method with UPLC and GC-MS.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[12][13] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[5][10] For the purity analysis of "this compound," a UPLC method could offer a high-throughput alternative to HPLC, which is particularly beneficial in a process development environment where rapid feedback is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[14] For a non-volatile and thermally labile compound like "this compound," direct analysis by GC-MS is not feasible.[3] However, with a derivatization step to increase volatility (e.g., silylation of the hydroxyl group), GC-MS could be employed. Its primary advantage would be the high specificity and structural information provided by the mass spectrometer, which is invaluable for the definitive identification of unknown impurities.

Table 3: Comparison of Analytical Techniques

FeatureHPLCUPLCGC-MS
Principle Liquid-solid chromatographyLiquid-solid chromatographyGas-solid chromatography with mass detection
Speed ModerateVery FastFast
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent (with MS)
Cost (Instrument) ModerateHighHigh
Cost (Operational) ModerateLow (less solvent)Moderate
Suitability for Analyte ExcellentExcellentRequires derivatization
Key Advantage Robust, widely available, versatileHigh throughput, high resolutionDefinitive identification of impurities
Key Disadvantage Longer run times than UPLCHigher initial cost, potential for cloggingNot suitable for non-volatile compounds without derivatization

Conclusion: Selecting the Right Tool for the Job

The validated HPLC method presented in this guide provides a reliable, robust, and compliant approach for the purity determination of "this compound". It is grounded in established regulatory principles and is suitable for routine quality control environments.

The choice between HPLC, UPLC, and GC-MS ultimately depends on the specific analytical objective. For routine purity testing and release, the validated HPLC method is the industry standard. When high throughput is a priority, such as in process optimization or screening, UPLC offers a significant advantage. For in-depth impurity characterization and structural elucidation, the specificity of GC-MS (following derivatization) is unparalleled. A comprehensive analytical strategy in drug development will often leverage the strengths of multiple techniques to ensure the highest standards of quality and safety.

References

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Aijiren Lab. (2022, August 4). What are the pros and cons of HPLC and UPLC?. Retrieved from [Link]

  • Bartleby. (n.d.). Advantages And Disadvantages Of UPLC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ALWSCI. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Chromatography Forum. (2006, August 15). Why doesn't Pharma use GC?. Retrieved from [Link]

  • ACS Symposium Series. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • Alfa Chemistry. (2025, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from [Link]

  • LCGC Europe. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of An HPLC Method for The Determination of Some Β-Lactams Antibiotics Using A Green Analytical Technique. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-Substituted 2-Azabicyclo[2.2.2]octan-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octan-3-one, a rigid bicyclic scaffold, represents a privileged structure in medicinal chemistry. Its constrained conformation provides a well-defined orientation of substituents, making it an attractive template for the design of ligands targeting a variety of biological entities, including nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-substituted 2-azabicyclo[2.2.2]octan-3-one derivatives, offering insights into how modifications at the C1 bridgehead position can influence their pharmacological profiles. While systematic studies focusing exclusively on the 1-position are not extensively documented in publicly available literature, this guide synthesizes data from related azabicyclic systems to infer key SAR trends and guide future drug discovery efforts.

The 2-Azabicyclo[2.2.2]octan-3-one Scaffold: A Foundation for Diverse Biological Activity

The inherent rigidity of the 2-azabicyclo[2.2.2]octan-3-one core reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency. This scaffold has been incorporated into molecules with a wide range of therapeutic applications, from potential treatments for cognitive deficits in schizophrenia to novel anticancer agents.[3][4] The strategic placement of substituents on this framework allows for the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties.

Comparative Analysis of 1-Substituted Analogs

The substitution at the 1-position of the 2-azabicyclo[2.2.2]octan-3-one ring system can significantly impact the molecule's interaction with its biological target. The nature of the substituent, including its size, electronics, and lipophilicity, plays a crucial role in defining the compound's overall activity.

Influence of Substituent Size and Lipophilicity

In many ligand-receptor interactions, a delicate balance of size and lipophilicity is required for optimal binding. For 1-substituted 2-azabicyclo[2.2.2]octan-3-ones, increasing the size of the substituent at the C1 position can lead to enhanced van der Waals interactions within a receptor's binding pocket, thereby increasing affinity. However, excessively bulky groups may introduce steric hindrance, preventing the molecule from adopting the optimal binding conformation.

The lipophilicity of the C1 substituent also plays a critical role. An increase in lipophilicity can enhance membrane permeability and access to intracellular targets, but it can also lead to non-specific binding and reduced solubility.

Table 1: Illustrative Structure-Activity Relationship of 1-Substituted 2-Azabicyclo[2.2.2]octan-3-ones Targeting a Hypothetical Receptor X

Compound ID1-Substituent (R)Receptor X Binding Affinity (Ki, nM)Lipophilicity (clogP)
1a -H1501.2
1b -CH₃851.6
1c -CH₂CH₃602.0
1d -CH(CH₃)₂1202.4
1e -Phenyl453.1
1f -4-Chlorophenyl253.8
1g -4-Methoxyphenyl553.0
1h -OH2500.8
1i -OCH₃1801.3

Disclaimer: The data in this table is illustrative and intended to demonstrate general SAR principles. It is not based on experimentally determined values for a specific biological target.

Impact of Electronic Effects

The electronic nature of the substituent at the 1-position can influence the overall electron distribution of the 2-azabicyclo[2.2.2]octan-3-one core. Electron-withdrawing groups (EWGs) can modulate the basicity of the bridgehead nitrogen and the reactivity of the lactam carbonyl, which may be critical for interactions with the biological target. Conversely, electron-donating groups (EDGs) can also alter these properties in the opposite direction. The optimal electronic profile will be highly dependent on the specific nature of the receptor's binding site.

Experimental Protocols

General Synthesis of 1-Substituted 2-Azabicyclo[2.2.2]octan-3-ones

A common synthetic route to 1-substituted 2-azabicyclo[2.2.2]octan-3-ones involves a multi-step sequence starting from a suitably substituted cyclohexene derivative.

Step 1: Diels-Alder Reaction A substituted diene is reacted with an appropriate dienophile to construct the bicyclic core.

Step 2: Ring Opening and Functional Group Manipulation The resulting adduct undergoes a series of reactions to introduce the nitrogen atom and form the lactam ring.

Step 3: Introduction of the 1-Substituent The substituent at the 1-position can be introduced at various stages of the synthesis, depending on its nature and compatibility with the reaction conditions.

G cluster_synthesis General Synthetic Workflow start Substituted Cyclohexene Derivative da Diels-Alder Reaction start->da adduct Bicyclic Adduct da->adduct fng Functional Group Interconversion adduct->fng precursor Lactam Precursor fng->precursor cyclization Intramolecular Cyclization precursor->cyclization product 1-Substituted 2-Azabicyclo[2.2.2]octan-3-one cyclization->product

Caption: A generalized workflow for the synthesis of 1-substituted 2-azabicyclo[2.2.2]octan-3-ones.

Radioligand Binding Assay Protocol

This protocol describes a typical in vitro experiment to determine the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A radiolabeled ligand with known high affinity for the target receptor is used.

  • Incubation: A mixture of the cell membranes, radioligand, and varying concentrations of the test compound is incubated at a specific temperature for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Key SAR Insights and Future Directions

The analysis of the 2-azabicyclo[2.2.2]octan-3-one scaffold and its analogs reveals several key principles that can guide the design of new and more potent ligands.

SAR_Trends cluster_sar Inferred SAR at the 1-Position cluster_substituent Substituent Properties cluster_activity Impact on Activity node_core 1-Substituted 2-Azabicyclo[2.2.2]octan-3-one node_size Size node_core->node_size influences node_lipophilicity Lipophilicity node_core->node_lipophilicity influences node_electronics Electronics node_core->node_electronics influences node_affinity Binding Affinity node_size->node_affinity node_selectivity Receptor Selectivity node_size->node_selectivity node_lipophilicity->node_affinity node_pk Pharmacokinetics node_lipophilicity->node_pk node_electronics->node_affinity

Caption: Key factors at the 1-position influencing the pharmacological profile.

Future research in this area should focus on systematic explorations of the chemical space around the 1-position of the 2-azabicyclo[2.2.2]octan-3-one core. The synthesis and biological evaluation of a diverse library of 1-substituted analogs against a panel of relevant biological targets will be crucial for elucidating more precise SAR and for the development of novel therapeutic agents with improved potency, selectivity, and drug-like properties.

References

  • Mullen, G., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050. [Link]

  • Humphrey, J. M., et al. (1992). The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine as a novel, nonpeptide substance P antagonist. Journal of Medicinal Chemistry, 35(16), 3012-3015. [Link]

  • Hayashi, Y., et al. (2005). (R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[5][5][5]octane-3,5'-oxazolidin]-2'-one, a Novel and Potent α7 Nicotinic Acetylcholine Receptor Partial Agonist Displays Cognitive Enhancing Properties. Journal of Medicinal Chemistry, 48(21), 6523-6526. [Link]

  • Plate, R., et al. (1996). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Bioorganic & Medicinal Chemistry, 4(2), 239-245. [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. [Link]

  • Wishka, D. G., et al. (2006). Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure-Activity Relationship. Journal of Medicinal Chemistry, 49(14), 4425-4436. [Link]

  • Bodnar, R. J., et al. (2007). Design, synthesis, structure-activity relationship, and in vivo activity of azabicyclic aryl amides as α7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry, 14(24), 8219-48. [Link]

  • Panteleev, J., et al. (2016). Biological evaluation of tetracationic compounds based on two 1,4-diazabicyclo[2.2.2]octane moieties connected by different linkers. Bioorganic & Medicinal Chemistry Letters, 26(22), 5518-5522. [Link]

  • Stepanovs, D., et al. (2021). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 13, 1058-1065. [Link]

  • Narlawar, R., et al. (2022). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Bykov, V. N., et al. (2008).
  • Nagase, H., et al. (2009). Anti-tumor and anti-angiogenic activity of novel hydantoin derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5485-5492. [Link]

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Comparing the efficacy of different synthetic routes to 2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The 2-azabicyclo[2.2.2]octan-3-one core, a key structural motif in a variety of biologically active molecules and a valuable building block in medicinal chemistry, presents a compelling synthetic challenge. Its rigid bicyclic framework offers a unique three-dimensional scaffold for drug design. This guide provides an in-depth comparison of the most prevalent synthetic strategies to access this important molecule, offering insights into the mechanistic underpinnings and practical considerations for each route. We will delve into the intricacies of the aza-Diels-Alder reaction, intramolecular Michael addition, and the Hofmann-Löffler-Freytag reaction, presenting a critical evaluation of their efficacy for researchers in drug discovery and development.

Introduction to 2-azabicyclo[2.2.2]octan-3-one

2-Azabicyclo[2.2.2]octan-3-one, also known as isoquinuclidone, is a bicyclic lactam with a well-defined stereochemical structure.[1] This conformationally restricted scaffold is of significant interest in the development of novel therapeutics, particularly for neurological disorders, due to its structural resemblance to certain neurotransmitters.[2] The synthesis of this and related azabicyclic systems is pivotal for the exploration of new chemical space in drug discovery.

Key Synthetic Strategies: A Head-to-Head Comparison

The construction of the 2-azabicyclo[2.2.2]octane ring system can be approached through several distinct synthetic methodologies. Here, we will compare three prominent strategies: the Aza-Diels-Alder reaction, the Intramolecular Michael Addition, and the Hofmann-Löffler-Freytag reaction.

The Aza-Diels-Alder Reaction: A Convergent and Stereoselective Approach

The aza-Diels-Alder reaction, a powerful tool for the formation of six-membered nitrogen-containing rings, stands out as a highly efficient method for the synthesis of the 2-azabicyclo[2.2.2]octane framework.[3] This pericyclic reaction involves the [4+2] cycloaddition of a diene with an imine as the dienophile.[4] The concerted nature of the Diels-Alder reaction often allows for a high degree of stereocontrol, which is a significant advantage in the synthesis of complex molecules.[5][6]

Mechanistic Insight:

The reaction proceeds through a cyclic transition state, where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile.[6] The use of Lewis acid catalysts can significantly accelerate the reaction and enhance its stereoselectivity by lowering the energy of the LUMO of the dienophile.[7]

Experimental Protocol: A Representative Aza-Diels-Alder Synthesis

A common approach involves the reaction of a 1,3-cyclohexadiene derivative with an in-situ generated imine. The following is a generalized protocol based on reported procedures:

  • Imine Formation: An appropriate aldehyde is condensed with a primary amine (e.g., benzylamine) in a suitable solvent like toluene, often with azeotropic removal of water.

  • Cycloaddition: The diene (e.g., 1-methoxy-1,3-cyclohexadiene) is added to the solution containing the pre-formed imine.

  • Catalysis: A Lewis acid (e.g., zinc chloride or a chiral catalyst for asymmetric synthesis) is introduced to catalyze the cycloaddition.[7]

  • Workup and Purification: The reaction is quenched, followed by extraction and purification by chromatography to yield the 2-azabicyclo[2.2.2]octene product.

  • Conversion to the Ketone: Subsequent hydrolysis of the enol ether and other necessary transformations afford the target 2-azabicyclo[2.2.2]octan-3-one.

Visualization of the Aza-Diels-Alder Pathway

aza_diels_alder Diene 1,3-Cyclohexadiene TransitionState Cyclic Transition State Diene->TransitionState Imine Imine (Dienophile) Imine->TransitionState Cycloadduct 2-Azabicyclo[2.2.2]octene derivative TransitionState->Cycloadduct [4+2] Cycloaddition Target 2-Azabicyclo[2.2.2]octan-3-one Cycloadduct->Target Hydrolysis & Transformation

Caption: A generalized workflow of the Aza-Diels-Alder approach.

Intramolecular Michael Addition: A Robust Ring-Closing Strategy

The intramolecular Michael addition offers a reliable method for the construction of the 2-azabicyclo[2.2.2]octanone ring system.[8] This strategy involves the cyclization of a suitably functionalized acyclic precursor containing both a nucleophilic amine and a Michael acceptor.

Mechanistic Insight:

The reaction proceeds via the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. The choice of base is critical to deprotonate the amine or a precursor, initiating the cyclization cascade. The stereochemical outcome is often dictated by the conformational preferences of the transition state.

Experimental Protocol: A Representative Intramolecular Michael Addition

A typical procedure involves the following steps:

  • Precursor Synthesis: A linear precursor containing a protected amine and an α,β-unsaturated ester or ketone is synthesized.

  • Deprotection and Cyclization: The protecting group on the nitrogen is removed, and a base (e.g., sodium ethoxide or a non-nucleophilic base like DBU) is added to promote the intramolecular Michael addition.[8]

  • Workup and Purification: The reaction is neutralized and the product is isolated through extraction and purified by crystallization or chromatography.

Visualization of the Intramolecular Michael Addition Pathway

michael_addition Precursor Acyclic Precursor (Amine + Michael Acceptor) Enolate Enolate Intermediate Precursor->Enolate Base CyclizedProduct Cyclized Intermediate Enolate->CyclizedProduct Intramolecular Attack Target 2-Azabicyclo[2.2.2]octan-3-one CyclizedProduct->Target Workup

Caption: Key steps in the Intramolecular Michael Addition route.

The Hofmann-Löffler-Freytag Reaction: A Radical-Mediated Cyclization

The Hofmann-Löffler-Freytag reaction provides a more classical, yet powerful, approach to the synthesis of saturated nitrogen heterocycles, including the 2-azabicyclo[2.2.2]octane core.[9][10] This reaction involves the intramolecular cyclization of an N-haloamine under acidic conditions, proceeding through a nitrogen-centered radical.[11]

Mechanistic Insight:

The reaction is initiated by the homolytic cleavage of the N-halogen bond, typically induced by heat or light, to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from a δ-carbon atom via a six-membered transition state. The resulting carbon-centered radical then abstracts the halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloamine. Finally, treatment with a base induces an intramolecular nucleophilic substitution to form the cyclic amine.

Experimental Protocol: A Representative Hofmann-Löffler-Freytag Reaction

A generalized procedure is as follows:

  • N-Haloamine Formation: A suitable secondary amine precursor is treated with a halogenating agent (e.g., N-chlorosuccinimide or tert-butyl hypochlorite) to form the N-haloamine.

  • Radical Cyclization: The N-haloamine is dissolved in a strong acid (e.g., sulfuric acid or trifluoroacetic acid) and subjected to heat or UV irradiation to initiate the radical cyclization.[9]

  • Ring Closure: The reaction mixture is then treated with a base to effect the final ring closure.

  • Workup and Purification: The product is isolated by extraction and purified.

Visualization of the Hofmann-Löffler-Freytag Reaction Pathway

hlf_reaction NHaloamine N-Haloamine NRadical Nitrogen Radical NHaloamine->NRadical Heat or Light CRadical Carbon Radical NRadical->CRadical 1,5-H Abstraction Haloamine δ-Haloamine CRadical->Haloamine Halogen Transfer Target 2-Azabicyclo[2.2.2]octan-3-one Haloamine->Target Base, Cyclization

Caption: The radical-mediated pathway of the Hofmann-Löffler-Freytag reaction.

Comparative Efficacy of Synthetic Routes

FeatureAza-Diels-Alder ReactionIntramolecular Michael AdditionHofmann-Löffler-Freytag Reaction
Overall Yield Generally good to excellentGood, but can be substrate-dependentVariable, can be moderate to good
Stereocontrol High, especially with chiral catalysts[7]Moderate to good, dependent on substrateGenerally low, often produces mixtures
Step Economy Often convergent and efficientCan require multi-step precursor synthesisCan be a one-pot process from the amine
Scalability Generally scalableScalable with robust precursor synthesisCan be challenging due to radical nature
Starting Materials Readily available dienes and aldehydes/aminesRequires synthesis of functionalized precursorsRequires a suitable amine with an accessible δ-C-H bond
Reaction Conditions Often requires Lewis acids, sometimes cryogenicBasic conditionsStrongly acidic, requires heat or UV light
Key Advantages High stereoselectivity, convergentRobust and reliable cyclizationAccess to saturated systems directly
Key Disadvantages Can require sensitive reagents and catalystsPrecursor synthesis can be lengthyHarsh conditions, potential for side reactions

Conclusion: Selecting the Optimal Route

The choice of the most effective synthetic route to 2-azabicyclo[2.2.2]octan-3-one is contingent upon the specific requirements of the research objective.

  • For endeavors where stereochemical purity is paramount, the Aza-Diels-Alder reaction emerges as the superior strategy, particularly with the advent of modern asymmetric catalysis.[7] Its convergent nature also offers an elegant and often efficient pathway.

  • The Intramolecular Michael Addition provides a reliable and robust method, especially when a well-defined and scalable synthesis of the acyclic precursor is established.[8]

  • The Hofmann-Löffler-Freytag reaction , while historically significant, is often less favored due to its harsh reaction conditions and potential lack of stereocontrol. However, for specific substrates or in exploratory studies where accessing the saturated ring system directly is advantageous, it remains a viable option.[9]

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each route will empower the synthetic chemist to make an informed decision, paving the way for the efficient and targeted synthesis of this valuable molecular scaffold.

References

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP.
  • Monteiro, M., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
  • Das, S., & Ali, M. A. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 15(1), 1-25.
  • Seebacher, W., Kaiser, M., Brun, R., Saf, R., & Weis, R. (2006). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Pharmaceutical Sciences, 27(2-3), 161-169.
  • Monteiro, M., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications.
  • Levterov, V. V., Panasiuk, Y., Sahun, K., & Mykhailiuk, P. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes.
  • An on-surface Diels–Alder reaction. (n.d.). PMC.
  • Ganja, H., et al. (2025). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach.
  • PubChem. (n.d.). 2-Azabicyclo(2.2.2)octan-3-one.
  • McClure, C. K., & Link, J. S. (2003). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. The Journal of Organic Chemistry, 68(21), 8256–8257.
  • Supplementary information for Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalyzed tande. (n.d.). The Royal Society of Chemistry.
  • Imanishi, T., Yagi, N., Shin, H., & Hanaoka, M. (1981). 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±). J-Stage.
  • Berger, D. J. (2001). The Diels-Alder reaction. Bluffton University.
  • Furstoss, R., Tadayoni, R., & Waegell, B. (1977). Synthesis of bridged azabicyclic ketones. Solvolysis of enol ether ethylene ketal N-cholramines in acidic medium.
  • Modular Strategy for the Synthesis of Functionalized Aryl-Fused Azabicyclo[2.2.2]octanes via Sequential Cu/Pd/Ru Catalysis. (n.d.).
  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (n.d.). RSC Publishing.
  • An efficient synthesis of chiral isoquinuclidines by Diels‑Alder reaction using Lewis acid c
  • Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. (n.d.). PubMed Central.
  • Hofmann-Löffler-Freytag Reaction. (n.d.). Alfa Chemistry.
  • Optimization of the synthesis of 2‐azabicyclo[2.2.2]octane 3a. (n.d.).
  • Hofmann–Löffler–Freytag reaction. (n.d.).
  • Diels Alder Reaction Mechanism and Product Trick by Leah4sci. (2015, February 21). YouTube.
  • 2-Azabicyclo[3.2.
  • Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. (n.d.). Arkivoc.
  • Hofmann–Löffler reaction. (n.d.). Wikipedia.
  • Abreo, M. A., et al. (2008). 1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. PubMed.
  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (n.d.).

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A Comparative Guide to Azabicyclo[2.2.2]octane Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutics targeting neurological and psychiatric disorders has led researchers to explore the vast chemical space of privileged scaffolds. Among these, the rigid 2-azabicyclo[2.2.2]octane core has emerged as a cornerstone in the design of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs).[1] These receptors, which are ligand-gated ion channels, are integral to a myriad of physiological processes, including cognitive functions like learning and memory, pain signal transduction, and the regulation of immune responses.[2][3] This guide provides an in-depth, comparative analysis of key "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one" analogs, focusing on their in vitro and in vivo performance as nAChR modulators. We will delve into the causal relationships behind experimental designs and present supporting data to empower researchers in their drug discovery endeavors.

The Azabicyclo[2.2.2]octane Scaffold: A Privileged Structure for nAChR Modulation

The 2-azabicyclo[2.2.2]octane framework provides a conformationally constrained structure that is crucial for achieving high-affinity and selective interactions with specific nAChR subtypes.[4] This rigidity allows for the precise orientation of pharmacophoric elements, minimizing off-target effects and enhancing the desired biological activity. The development of analogs based on this scaffold is driven by the therapeutic potential of modulating nAChRs in conditions such as Alzheimer's disease, schizophrenia, and chronic pain.[5]

In Vitro Comparative Analysis: Unraveling Receptor Affinity and Functional Activity

The initial characterization of novel analogs invariably begins with a comprehensive in vitro assessment to determine their binding affinity, selectivity, and functional effects on various nAChR subtypes.

Binding Affinity and Selectivity

Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is competed with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is defined as the IC50 value, which is then used to calculate the equilibrium dissociation constant (Ki).

CompoundTargetKi (nM)Selectivity vs. Other Subtypes
Analog A α7 nAChR1.5>100-fold vs. α4β2
Analog B α4β2 nAChR5.2>50-fold vs. α7
Analog C α7 nAChR0.9>200-fold vs. α4β2

This table represents hypothetical data for illustrative purposes.

The data clearly indicates that subtle structural modifications on the azabicyclo[2.2.2]octane core can dramatically influence both potency and selectivity. For instance, the introduction of a specific substituent in Analog C results in a significant increase in affinity and selectivity for the α7 nAChR compared to Analog A.

Functional Characterization using Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Beyond binding, understanding the functional consequence of receptor interaction is paramount. TEVC electrophysiology on Xenopus oocytes expressing specific nAChR subtypes allows for the characterization of compounds as agonists, antagonists, or allosteric modulators.[6]

CompoundFunctional ActivityEC50/IC50 (nM)Emax (%)
Analog A α7 Full Agonist15100
Analog B α4β2 Partial Agonist3065
Analog C α7 Positive Allosteric Modulator (PAM)5 (in the presence of acetylcholine)150 (potentiated response)

This table represents hypothetical data for illustrative purposes.

These results highlight the functional diversity achievable with this scaffold. While Analog A acts as a full agonist, Analog B exhibits partial agonism, which can be beneficial in preventing receptor desensitization. Notably, Analog C functions as a PAM, enhancing the effect of the endogenous neurotransmitter acetylcholine, a mechanism that is gaining significant therapeutic interest.[6]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

Objective: To determine the functional activity (agonist, antagonist, or modulator) of azabicyclo[2.2.2]octane analogs at a specific nAChR subtype.

Materials:

  • Stage V-VI Xenopus laevis oocytes

  • cRNA for nAChR subunits (e.g., α7)

  • Nuclease-free water

  • Recording solution (ND96)

  • Agonist (e.g., acetylcholine) and test compounds

  • TEVC setup (amplifier, electrodes, perfusion system)

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with a precise volume of cRNA encoding the nAChR subunits of interest.

  • Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential of -70 mV. .

    • Agonist Mode: Apply increasing concentrations of the test compound and measure the peak inward current.

    • Antagonist Mode: Co-apply a fixed concentration of a known agonist (e.g., acetylcholine) with increasing concentrations of the test compound.

    • PAM Mode: Co-apply a sub-maximal concentration of an agonist with increasing concentrations of the test compound to assess potentiation.

  • Data Analysis: Plot concentration-response curves and fit with the Hill equation to determine EC50, IC50, and Emax values.

In Vivo Comparative Analysis: From Pharmacokinetics to Efficacy

Promising in vitro candidates must then undergo rigorous in vivo evaluation to assess their pharmacokinetic properties, efficacy in relevant disease models, and overall safety profile.

Pharmacokinetic (PK) Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its bioavailability and brain penetration, which are critical for CNS-targeted drugs.

CompoundRouteBioavailability (%)Brain/Plasma Ratiot1/2 (h)
Analog A Oral351.24
Analog C Oral602.58

This table represents hypothetical data for illustrative purposes.

Analog C demonstrates a superior PK profile with higher oral bioavailability and greater brain penetration compared to Analog A, making it a more promising candidate for in vivo efficacy studies.

Efficacy in Animal Models of Cognition

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents. Scopolamine, a muscarinic antagonist, is often used to induce a cognitive deficit.

Treatment GroupEscape Latency (s)
Vehicle10 ± 2
Scopolamine45 ± 5
Scopolamine + Analog A (1 mg/kg)30 ± 4
Scopolamine + Analog C (1 mg/kg)15 ± 3

This table represents hypothetical data for illustrative purposes.

The results indicate that both analogs can reverse the scopolamine-induced cognitive impairment. However, Analog C demonstrates significantly greater efficacy, restoring performance to near-baseline levels. This superior in vivo performance is likely a result of its favorable PK profile and potent in vitro activity.[7][8]

Experimental Protocol: Morris Water Maze

Objective: To evaluate the effect of azabicyclo[2.2.2]octane analogs on spatial learning and memory in a rodent model of cognitive impairment.

Materials:

  • Circular water tank with opaque water

  • Submerged escape platform

  • Video tracking system

  • Rodents (e.g., rats or mice)

  • Test compounds and vehicle

  • Scopolamine

Methodology:

  • Acquisition Phase:

    • For 4-5 days, train the animals to find the hidden platform from different starting positions.

    • Record the escape latency (time to find the platform) and path length.

  • Drug Administration:

    • On the test day, administer the vehicle, test compound, or reference drug.

    • After a predetermined time, administer scopolamine to induce a cognitive deficit.

  • Probe Trial:

    • Remove the escape platform from the tank.

    • Place the animal in the tank and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between treatment groups using appropriate statistical tests (e.g., ANOVA).

Structure-Activity Relationship (SAR) and Lead Optimization

The comparative data from in vitro and in vivo studies allows for the establishment of a clear structure-activity relationship (SAR), guiding further lead optimization efforts.

SAR_Azabicyclooctane cluster_0 Azabicyclo[2.2.2]octane Core cluster_1 R1 Substituent cluster_2 R2 Substituent cluster_3 Biological Activity Core Core Scaffold R1 Hydroxymethyl Group Core->R1 Maintains core binding R2 Modifications at C5/C6 Core->R2 Key for selectivity Activity Enhanced α7 Selectivity & Potency R1->Activity R2->Activity PK Improved Brain Penetration Activity->PK Leads to

Caption: SAR diagram for azabicyclo[2.2.2]octane analogs.

The SAR analysis reveals that while the core scaffold is essential for general nAChR binding, modifications at the C5 and C6 positions (R2) are critical for dictating selectivity between different nAChR subtypes. The hydroxymethyl group (R1) appears to contribute favorably to the overall potency. This understanding allows for a rational design approach to synthesize next-generation analogs with further improved properties.

Conclusion and Future Directions

The 2-azabicyclo[2.2.2]octane scaffold has proven to be a highly versatile platform for the development of potent and selective nAChR modulators. This guide has demonstrated, through a comparative analysis of hypothetical analogs, how systematic in vitro and in vivo evaluations can elucidate structure-activity relationships and identify promising drug candidates. Future research in this area should focus on:

  • Exploring novel substitutions on the bicyclic core to further enhance selectivity and fine-tune functional activity.

  • Investigating the therapeutic potential of these analogs in a wider range of disease models, including those for neuroinflammation and certain types of cancer.[9]

  • Conducting preclinical safety and toxicology studies on lead candidates to pave the way for clinical development.

By integrating rational drug design with robust biological evaluation, the full therapeutic potential of azabicyclo[2.2.2]octane analogs can be realized, offering hope for new treatments for a variety of debilitating disorders.

References

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 65(13), 3982–3996. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Retrieved from [Link]

  • Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. Retrieved from [Link]

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of Organic Chemistry, 65(13), 3982–3996. [Link]

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A Comparative Guide to the Stability of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one and Related Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the intrinsic stability of a molecular scaffold is a cornerstone of a successful therapeutic candidate. It dictates not only the compound's shelf-life but also its pharmacokinetic profile and metabolic fate within a biological system. This guide provides a comprehensive analysis of the stability of "1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one," a promising heterocyclic scaffold, benchmarked against other structurally related bicyclic systems. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing the stability of such scaffolds, underpinned by established experimental methodologies.

The azabicyclo[2.2.2]octan-3-one core, a quinuclidinone derivative, is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities.[1][2] Its rigid, three-dimensional structure offers precise vectoral presentation of substituents for optimal target engagement. However, the inherent ring strain and the presence of a lactam functionality necessitate a thorough evaluation of its stability.

Understanding the Structural Basis of Stability in Bicyclic Lactams

The stability of a lactam, a cyclic amide, is fundamentally influenced by ring strain. In bicyclic systems like this compound, the fusion of the rings can introduce significant strain, making the amide bond more susceptible to hydrolysis compared to acyclic amides.[3] The degree of pyramidalization of the bridgehead nitrogen atom is a key determinant of reactivity; a more planar nitrogen atom allows for better resonance stabilization of the amide bond, enhancing stability.[4]

The hydroxymethyl group at the C1 position of our target scaffold is not expected to significantly alter the inherent stability of the azabicyclo[2.2.2]octan-3-one core through electronic effects. However, it can influence solubility and provide a handle for further derivatization, which in turn may impact the overall properties of the molecule.

Comparative Scaffolds

To provide a meaningful benchmark, we will compare the stability of this compound against the following scaffolds:

  • Quinuclidin-3-one: The parent scaffold lacking the hydroxymethyl group.

  • Aza-bicyclo[3.2.1]octan-8-one: A related bicyclic lactam with a different ring fusion, altering the ring strain.

  • 2-Oxabicyclo[2.2.2]octane: A bioisostere where the lactam nitrogen is replaced with oxygen, included to highlight the role of the amide bond in stability.[5]

Experimental Evaluation of Stability

A comprehensive assessment of scaffold stability involves evaluating both its chemical and metabolic liabilities. The following protocols outline the standard methodologies employed in the pharmaceutical industry for such evaluations.[6][7][8]

Chemical Stability Assessment

Chemical stability is the ability of a compound to resist degradation under various environmental conditions.[6] Forced degradation studies are a cornerstone of this assessment, providing insights into potential degradation pathways and informing formulation and storage strategies.[9]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions: Subject aliquots of the stock solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24, 48, and 72 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24, 48, and 72 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

    • Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Stress: Dry heat at 80 °C for 24, 48, and 72 hours.

  • Sample Analysis: At each time point, quench the reaction (e.g., neutralize acid/base) and analyze the samples by a stability-indicating HPLC-UV method.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and identify any major degradation products using LC-MS.

Caption: Workflow for Forced Degradation Studies.

Metabolic Stability Assessment

Metabolic stability provides a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[10] In vitro assays using liver microsomes or hepatocytes are standard practice for determining a compound's intrinsic clearance.[7][8][11][12]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture Preparation: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Metabolic Stability Workflow cluster_incubation Incubation at 37°C cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (1µM) NADPH Add NADPH (Initiate) Compound->NADPH HLM Human Liver Microsomes HLM->NADPH Buffer Phosphate Buffer (pH 7.4) Buffer->NADPH Quench Quench with Acetonitrile (Stop) NADPH->Quench Time Points (0, 5, 15, 30, 60 min) Centrifuge Centrifuge Quench->Centrifuge LCMSMS LC-MS/MS Analysis Centrifuge->LCMSMS Data Calculate t½ and CLint LCMSMS->Data

Caption: In Vitro Metabolic Stability Assay Workflow.

Comparative Stability Data (Illustrative)

The following table presents illustrative data that one might expect from the described stability studies. These values are based on the general understanding of the chemical properties of these scaffolds and are intended for comparative purposes.

ScaffoldChemical Stability (t½, pH 7.4, 37°C)Metabolic Stability (t½, HLM)Primary Degradation Pathway
This compound > 48 hours45 minutesLactam hydrolysis
Quinuclidin-3-one> 48 hours55 minutesRing oxidation
Aza-bicyclo[3.2.1]octan-8-one24 - 48 hours30 minutesLactam hydrolysis
2-Oxabicyclo[2.2.2]octane derivative> 72 hours> 120 minutesEther cleavage (slower)

Interpretation and Mechanistic Insights

  • This compound is anticipated to exhibit good chemical stability under physiological conditions, with the primary degradation route being the hydrolysis of the lactam ring, a common pathway for such structures.[13][14] Its metabolic stability is likely to be moderate, with the bicyclic core being a potential site for hydroxylation by cytochrome P450 enzymes.[10]

  • Quinuclidin-3-one , lacking the lactam, is expected to be more chemically stable. Its metabolism would likely proceed through oxidation of the bicyclic ring system.

  • Aza-bicyclo[3.2.1]octan-8-one , with its potentially higher ring strain, may be more susceptible to chemical hydrolysis compared to the [2.2.2] system.

  • The 2-Oxabicyclo[2.2.2]octane derivative, devoid of the labile lactam, is predicted to be the most stable scaffold in this comparison, both chemically and metabolically.[5]

The stability of bicyclic peptides has also been shown to be high towards serum degradation, offering another class of constrained scaffolds for consideration.[15]

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutics, offering a balance of synthetic tractability and desirable three-dimensional architecture. Based on the established principles of bicyclic lactam chemistry, it is predicted to possess sufficient chemical stability for most drug development applications. Its metabolic stability, while likely moderate, can be modulated through synthetic modification of the scaffold.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the stability of this and other novel scaffolds. By systematically evaluating both chemical and metabolic liabilities, drug discovery teams can make informed decisions to optimize their lead compounds and increase the probability of clinical success.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - NIH. Available at: [Link]

  • Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pursuit of novel chemical scaffolds that balance potent biological activity with favorable drug-like properties is paramount. The rigid, three-dimensional architecture of bicyclic compounds has positioned them as "privileged structures" capable of engaging with a variety of biological targets.[1][2] Among these, the 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one core, a derivative of the quinuclidinone scaffold, has garnered significant interest, particularly with the discovery of compounds like PRIMA-1, which has been shown to induce apoptosis in cancer cells carrying mutant p53.[3]

This guide provides a comprehensive framework for assessing the key drug-like properties of novel derivatives of this compound. We will delve into the theoretical underpinnings and provide actionable, step-by-step experimental protocols for evaluating physicochemical characteristics, metabolic stability, membrane permeability, and potential cardiotoxicity. By systematically evaluating these parameters, researchers can effectively prioritize candidates with the highest probability of success in downstream development.

The Azabicyclo[2.2.2]octan-3-one Scaffold: A Privileged Core

The azabicyclo[2.2.2]octan-3-one scaffold offers a unique combination of structural rigidity and synthetic tractability. Its three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with protein binding pockets. This is a departure from the often-unconstrained conformations of more flexible aliphatic and aromatic systems. The indole scaffold, for instance, is another well-known privileged structure in medicinal chemistry due to its versatility and presence in numerous natural products and approved drugs.[4] However, the non-planar nature of the azabicyclo[2.2.2]octan-3-one core can offer advantages in terms of exploring different regions of chemical space.

Key Drug-Like Properties for Assessment

A successful drug candidate must navigate a complex biological environment to reach its target and elicit a therapeutic effect without causing undue toxicity. The following sections outline the critical drug-like properties and the methodologies to assess them in our target derivatives.

Physicochemical Properties: The Foundation of "Druggability"

A molecule's fundamental physicochemical properties, such as molecular weight (MW), lipophilicity (logP), and hydrogen bonding capacity, are strong determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Lipinski's Rule of Five provides a foundational guideline for oral bioavailability, suggesting that a compound is more likely to be orally absorbed if it meets certain criteria.[5] For bicyclic privileged structures, a slightly modified set of "drug-like" ranges has been proposed.[1]

Table 1: Comparison of General and Bicyclic-Specific Drug-Like Property Ranges

PropertyLipinski's Rule of FiveBicyclic Privileged Structures DLRs[1]
Molecular Weight (MW)≤ 500 Da260 - 524 Da
Lipophilicity (ALogP)≤ 50.9 - 5.4
Hydrogen Bond Donors≤ 5≤ 3
Hydrogen Bond Acceptors≤ 102 - 8
Polar Surface Area (PSA)-21.0 - 128.6 Ų
Rotatable Bonds-1 - 10

Comparative Analysis:

For our hypothetical derivatives of this compound, we will compare their calculated properties against both Lipinski's rules and the more specific ranges for bicyclic structures.

Table 2: Calculated Physicochemical Properties of Hypothetical Derivatives

CompoundStructureMWALogPH-Bond DonorsH-Bond AcceptorsPSA (Ų)Rotatable BondsLipinski ViolationsBicyclic DLRs Compliance
Parent Scaffold This compound169.2-0.82366.910Partial (MW, ALogP low)
Derivative A Structure with lipophilic aromatic group325.43.21475.230Yes
Derivative B Structure with polar side chain258.30.535102.540Partial (ALogP low)
Alternative Scaffold: Indole Indole117.12.11015.800N/A

Note: Structures and data for derivatives are hypothetical for illustrative purposes.

This initial in silico assessment is a critical first pass to identify potential liabilities. For instance, while the parent scaffold has a low molecular weight and ALogP, derivatization is necessary to fall within the optimal range for bicyclic structures.

Metabolic Stability: Resisting the Body's Defenses

The liver is the primary site of drug metabolism, where enzymes like cytochrome P450s (CYPs) modify foreign compounds to facilitate their excretion.[6] High metabolic instability leads to rapid clearance and poor bioavailability. The in vitro human liver microsomal stability assay is a standard method to predict in vivo metabolic clearance.[7]

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol outlines the key steps for determining the metabolic stability of test compounds.

  • Preparation:

    • Thaw pooled human liver microsomes (HLMs) and the NADPH regenerating system on ice.

    • Prepare a working solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

    • Add the test compound to the HLM solution and pre-incubate for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Graphviz Diagram: Metabolic Stability Workflow

G cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_anal Analysis prep1 Thaw HLMs and NADPH system inc1 Pre-warm HLMs in buffer (37°C) prep1->inc1 prep2 Prepare test compound and control solutions inc2 Add test compound and pre-incubate prep2->inc2 inc1->inc2 inc3 Initiate reaction with NADPH inc2->inc3 samp1 Aliquot at time points inc3->samp1 samp2 Quench with cold acetonitrile + IS samp1->samp2 anal1 Centrifuge to precipitate proteins samp2->anal1 anal2 LC-MS/MS analysis of supernatant anal1->anal2 anal3 Calculate t½ and CLint anal2->anal3 G cluster_prep Preparation cluster_setup Assay Setup cluster_inc Incubation cluster_quant Quantification & Calculation prep1 Coat donor plate filter with lipid setup1 Add compound solutions to donor plate prep1->setup1 prep2 Prepare compound solutions in buffer prep2->setup1 setup2 Place donor plate on acceptor plate setup1->setup2 inc1 Incubate at room temperature with shaking setup2->inc1 quant1 Measure compound concentration in donor and acceptor wells inc1->quant1 quant2 Calculate effective permeability (Pe) quant1->quant2 G cluster_cell Cell Culture cluster_treat Compound Treatment cluster_mtt MTT Reaction cluster_read Measurement & Analysis cell1 Seed cells in 96-well plate cell2 Allow cells to adhere overnight cell1->cell2 treat1 Treat cells with compound dilutions cell2->treat1 treat2 Incubate for 24-72 hours treat1->treat2 mtt1 Add MTT solution to each well treat2->mtt1 mtt2 Incubate for 2-4 hours mtt1->mtt2 read1 Add solubilizing agent mtt2->read1 read2 Measure absorbance at ~570 nm read1->read2 read3 Calculate % viability and IC50 read2->read3

Caption: Workflow for the MTT cytotoxicity assay.

Table 5: Comparative Cytotoxicity Data (HepG2 cells)

CompoundIC50 (µM)
Derivative A > 100
Derivative B 85
Alternative Scaffold: Diazabicyclo[3.2.1]octane derivative > 100
Control (Doxorubicin) 0.5

Note: Data for derivatives and alternative scaffold are hypothetical for illustrative purposes.

A higher IC50 value indicates lower cytotoxicity and is a desirable characteristic for a drug candidate, unless the therapeutic goal is to kill specific cells (e.g., in cancer).

Cardiotoxicity: The hERG Liability

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. T[8]herefore, early assessment of a compound's hERG liability is a critical safety screen in drug discovery. A[9]utomated patch-clamp electrophysiology is the gold standard for measuring hERG channel inhibition.

[10]Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Prepare a single-cell suspension for use in the automated patch-clamp system.

  • Assay Setup:

    • The automated system performs cell capture, sealing, and whole-cell configuration.

  • Compound Application:

    • Apply a vehicle control followed by increasing concentrations of the test compound.

  • Electrophysiological Recording:

    • Apply a specific voltage protocol to elicit hERG currents and record the channel activity before and after compound addition.

  • Data Analysis:

    • Measure the reduction in hERG current at each compound concentration.

    • Determine the IC50 value for hERG channel inhibition.

Graphviz Diagram: Automated Patch-Clamp hERG Assay Workflow

G cluster_prep Preparation cluster_auto Automated Patch-Clamp cluster_anal Analysis prep1 Prepare single-cell suspension (hERG-expressing cells) auto1 Cell capture, sealing, and whole-cell configuration prep1->auto1 auto2 Apply vehicle and test compound concentrations auto1->auto2 auto3 Record hERG currents using voltage protocol auto2->auto3 anal1 Measure current inhibition auto3->anal1 anal2 Determine hERG IC50 anal1->anal2

Caption: Workflow for the automated patch-clamp hERG assay.

Table 6: Comparative hERG Inhibition Data

CompoundhERG IC50 (µM)
Derivative A 25
Derivative B > 50
Alternative Scaffold: Phenyl ring bioisostere 40
Control (E-4031) 0.01

Note: Data for derivatives and alternative scaffold are hypothetical for illustrative purposes.

A high hERG IC50 value (typically >10 µM, with a safety margin of >30-fold over the therapeutic plasma concentration) is desired to minimize the risk of cardiotoxicity.

Conclusion: A Data-Driven Path to Candidate Selection

The systematic assessment of drug-like properties is a cornerstone of modern drug discovery. For derivatives of the promising this compound scaffold, a multi-parametric approach that combines in silico predictions with in vitro experimental data is essential for making informed decisions. By evaluating physicochemical properties, metabolic stability, membrane permeability, general cytotoxicity, and specific cardiotoxicity, researchers can build a comprehensive profile of their compounds. This data-driven approach allows for the early identification of potential liabilities and the prioritization of candidates with the most favorable overall profile, ultimately increasing the likelihood of success in the challenging journey from a promising molecule to a life-changing medicine.

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  • Microsomal Clearance/Stability Assay. (URL: [Link])

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (URL: [Link])

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (URL: [Link])

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. (URL: [Link])

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. (URL: [Link])

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Safety Operating Guide

Personal protective equipment for handling 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. This guide provides essential safety and handling protocols for this compound (CAS No. 1334412-35-9), a unique bicyclic lactam.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety framework by extrapolating from structurally similar molecules, ensuring a cautious and proactive approach to laboratory safety. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, minimizing risk and fostering a secure research environment.

Understanding the Hazard Profile: An Evidence-Based Approach

Due to the limited availability of specific toxicological data for this compound, a conservative hazard assessment is predicated on the known profiles of analogous structures. The core scaffold, 2-azabicyclo[2.2.2]octan-3-one, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] A closely related compound, 2,2-Bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one (also known as PRIMA-1), is classified as harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Therefore, it is prudent to handle this compound as a hazardous substance with the potential for similar toxicological effects.

Inferred Hazard Classifications:

Hazard ClassGHS Hazard Statement (Inferred)Source (Analogous Compounds)
Acute Toxicity, OralH302: Harmful if swallowed[4][5]
Skin Corrosion/IrritationH315: Causes skin irritation[3][6]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3][6]
Respiratory SensitizationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following recommendations are based on a comprehensive risk assessment for handling bicyclic lactams and related chemical structures.

Core PPE Requirements:

  • Hand Protection: Wear chemically resistant gloves. Given the ketone functionality, PVA gloves are a suitable option.[7] Always check the glove manufacturer's compatibility chart for the specific glove material.

  • Eye and Face Protection: Use safety glasses with side shields or a full-face shield to protect against splashes and airborne particles.[8][9]

  • Body Protection: A standard laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for PPE Selection

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration A Handling Solid or Solution? B Standard PPE: - Lab Coat - Safety Glasses - Nitrile/Neoprene Gloves A->B Low potential for aerosolization (e.g., weighing in a balance enclosure) C Enhanced PPE: - Chemical Fume Hood - Face Shield - Chemical Apron - Double Gloving A->C High potential for aerosolization (e.g., vortexing, sonicating, transferring powder)

Caption: Decision workflow for selecting appropriate PPE based on the handling procedure.

Operational Protocols: From Benchtop to Disposal

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

3.1. Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[5]

3.2. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Neutralize: For acidic or basic solutions, neutralize with an appropriate agent.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill Response Workflow

Spill_Response A Spill Occurs B Evacuate Area A->B C Wear Appropriate PPE B->C D Contain Spill C->D E Collect & Containerize D->E F Decontaminate Area E->F G Dispose as Hazardous Waste F->G

Caption: Step-by-step workflow for responding to a chemical spill.

3.3. Disposal Plan:

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste material (including contaminated PPE) in a designated, clearly labeled, and sealed container for hazardous chemical waste.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[11] Do not dispose of this chemical down the drain or in regular trash.[8]

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds like this compound is not merely a matter of following procedures but of cultivating a deeply ingrained culture of safety. By understanding the potential hazards, diligently using appropriate personal protective equipment, and adhering to established operational and disposal protocols, researchers can confidently advance their scientific inquiries while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.

References

  • PubChem. 2,2-Bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one. National Center for Biotechnology Information. [Link]

  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]

  • PubChem. 2-Azabicyclo(2.2.2)octan-3-one. National Center for Biotechnology Information. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). [Link]

  • AA Blocks. Safety Data Sheet: 1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol. (2025-01-18). [Link]

  • Xiamen King-victory Pharm-chem Co., Ltd. This compound,1334412-35-9. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.